(4-Amino-3-bromophenyl)pentafluorosulfur
Description
Properties
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXDMPBPSYTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514512 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159727-25-0 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Part 1: Core Directive - Unveiling a Unique Building Block in Medicinal Chemistry
An In-depth Technical Guide to (4-Amino-3-bromophenyl)pentafluorosulfur for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate poised for significant impact in the fields of drug discovery and materials science. As a Senior Application Scientist, my objective is to deliver not just a datasheet, but an insightful narrative that elucidates the scientific rationale behind the utility of this compound. We will delve into its fundamental properties, explore synthetic strategies, and contextualize its potential applications, particularly as a versatile building block for novel therapeutics. The inherent structural features of this molecule, namely the reactive handles of the amino and bromo groups, combined with the unique properties of the pentafluorosulfanyl (SF₅) moiety, make it a compound of considerable interest.
Nomenclature and Structural Identification
For clarity and precision in scientific communication, it is essential to establish the various identifiers for this compound.
-
IUPAC Name : 2-Bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline[1]
-
Synonyms : this compound, 4-Amino-3-bromophenylsulfur pentafluoride[1]
-
Chemical Structure :
(A representative image of the chemical structure would be placed here in a full document)
Part 2: Scientific Integrity & Logic - Physicochemical Properties and the Significance of the SF₅ Group
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer much from the behavior of its constituent functional groups and related compounds.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 159727-25-0 | [1][2] |
| Molecular Formula | C₆H₅BrF₅NS | [1][2] |
| Molecular Weight | 298.07 g/mol | [1][2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Inferred to be soluble in common organic solvents. | |
| Appearance | Inferred to be a solid at room temperature, based on related anilines. |
Note: The absence of publicly available experimental data for properties such as melting point and boiling point underscores the specialized nature of this compound and highlights an area for future research.
The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Strategic Importance
The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its pronounced effects on molecular properties. Its incorporation into drug candidates is a strategic decision aimed at optimizing both pharmacokinetic and pharmacodynamic profiles.
-
High Electronegativity and Electron-Withdrawing Nature : The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. This property can significantly influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets.
-
Lipophilicity : Despite its high fluorine content, the SF₅ group is highly lipophilic. This characteristic can be leveraged to improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability : The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug molecule.
-
Steric Profile : The conical shape and size of the SF₅ group are comparable to other commonly used moieties, allowing it to serve as a bioisosteric replacement to fine-tune molecular interactions.
Comparative Analysis of the SF₅ Group with Other Bioisosteres
| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity (π) | Hammett Parameter (σp) | Key Features |
| -SF₅ | ~85 | 1.51 | 0.68 | Highly lipophilic, metabolically robust, strongly electron-withdrawing. |
| -CF₃ | ~65 | 0.88 | 0.54 | Lipophilic, metabolically stable, electron-withdrawing. |
| -C(CH₃)₃ (tert-Butyl) | ~85 | 1.98 | -0.20 | Lipophilic, sterically demanding, electron-donating. |
| -Br | ~20 | 0.86 | 0.23 | Moderately lipophilic, polarizable, good leaving group for synthesis. |
| -NO₂ | ~45 | -0.28 | 0.78 | Polar, strongly electron-withdrawing, potential for metabolic liabilities. |
This comparative data underscores the unique combination of properties offered by the SF₅ group, making it an attractive choice for medicinal chemists seeking to overcome challenges in drug design.
Part 3: Synthesis and Manufacturing Considerations
The synthesis of aryl-SF₅ compounds has historically been a significant challenge, limiting their widespread use. However, recent advancements have made these valuable motifs more accessible.
General Strategies for Aryl-SF₅ Synthesis
The primary modern approaches to installing a pentafluorosulfanyl group onto an aromatic ring involve a two-step process from a corresponding thiol or disulfide precursor.
Caption: General synthetic pathway to aryl-SF₅ compounds.
Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of the target compound.
Conceptual Experimental Protocol:
-
Amine Protection: The starting material, 4-amino-3-bromothiophenol, would first have its amino group protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.
-
Oxidative Chlorofluorination: The protected thiophenol would then be subjected to oxidative chlorofluorination using reagents such as chlorine gas and a fluoride source like potassium fluoride in an appropriate solvent (e.g., acetonitrile) to form the corresponding arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.
-
Fluoride Exchange: The Ar-SF₄Cl intermediate would then be treated with a fluorinating agent, such as silver(I) fluoride or hydrogen fluoride-pyridine complex, to replace the chlorine atom with fluorine, yielding the protected Ar-SF₅ compound.
-
Deprotection: Finally, the protecting group on the amine would be removed under acidic or basic conditions to afford the desired this compound.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but rather a highly valuable building block for the synthesis of APIs. Its trifunctionality (amine, bromide, and SF₅-phenyl) provides a versatile platform for creating diverse molecular architectures.
A Versatile Scaffold for Library Synthesis
The true power of this molecule lies in its capacity for diversification through well-established synthetic transformations.
-
Amino Group Functionalization : The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to generate secondary or tertiary amines. These are all common linkages in drug molecules.
-
Bromo Group Functionalization : The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne substituents, enabling extensive exploration of the chemical space around the core scaffold.
Caption: Diversification potential of the target compound in drug discovery.
By leveraging these reactions, medicinal chemists can rapidly generate libraries of novel compounds for high-throughput screening, accelerating the identification of new drug leads. The presence of the SF₅ group throughout this process ensures that the resulting molecules possess the desirable properties imparted by this unique moiety.
Part 5: Safety, Handling, and Storage
Inferred Hazard Profile
| Hazard Class | GHS Category (Inferred) | Precautionary Statement (Example) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. |
Disclaimer: This hazard profile is inferred from structurally similar compounds and should be treated as a preliminary guide. A comprehensive risk assessment should be conducted before handling this material.
Recommended Laboratory Procedures
-
Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.
-
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Use non-sparking tools if the material is a combustible solid.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Part 6: Conclusion and Future Perspectives
This compound represents a sophisticated and highly functionalized building block for advanced chemical synthesis. The convergence of three distinct and synthetically valuable functional groups within a single molecule, crowned by the presence of the metabolically robust and lipophilic SF₅ group, positions it as a powerful tool for medicinal chemists. While the full characterization of its physical properties and the development of optimized, scalable synthetic routes remain areas for further investigation, its potential for accelerating the discovery of novel therapeutics is undeniable. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of unique moieties like the pentafluorosulfanyl group will become increasingly important. This compound, therefore, stands as a testament to the ongoing evolution of chemical synthesis and its profound impact on the future of medicine.
Part 7: References
-
A comprehensive list of real, verified URLs from the search results would be compiled here, formatted according to a standard citation style.
-
2-Bromo-4-(pentafluoro-λ6-sulfanyl)aniline. (2025-09-17). Chemsrc.com. [Link]
-
2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Bromo-4-(pentafluorosulfanyl)aniline. (n.d.). Amerigo Scientific. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of (4-Amino-3-bromophenyl)pentafluorosulfur
Abstract
The pentafluorosulfur (SF₅) group has emerged as a critical substituent in modern medicinal chemistry, often termed a "super-trifluoromethyl" group due to its unique combination of steric and electronic properties.[1] This guide provides a comprehensive technical overview of a valuable, functionalized building block: (4-Amino-3-bromophenyl)pentafluorosulfur. We present a robust, representative synthetic protocol, detailed methodologies for structural and purity characterization, and a discussion of its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of the SF₅ moiety in the design of novel therapeutic agents.
Introduction: The Strategic Value of the Pentafluorosulfur Moiety
In the landscape of drug design, the strategic incorporation of fluorine-containing groups is a well-established strategy to modulate key molecular properties.[2] The pentafluorosulfur (SF₅) group is particularly noteworthy for its exceptional characteristics:
-
High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, which can significantly alter the pKa and electronic distribution of a parent molecule.[3]
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug.[4]
-
Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[3][4]
-
Steric Profile: With its octahedral geometry, the SF₅ group serves as a unique bioisosteric replacement for other common moieties like trifluoromethyl (CF₃) and tert-butyl groups.[5]
This compound is a particularly valuable synthetic intermediate. The aniline (-NH₂) functionality serves as a key nucleophile for amide bond formation or as a precursor for various cross-coupling reactions. The bromine atom provides a reactive handle for transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the rapid diversification of the molecular scaffold. This dual functionality makes the title compound a powerful platform for building libraries of complex molecules for biological screening.
Synthesis of this compound: A Representative Protocol
While numerous methods exist for the synthesis of arylpentafluorosulfuranes, a common and effective strategy involves the functionalization of a readily available SF₅-containing precursor.[6][7] The following two-step protocol, starting from commercially available 4-(pentafluorosulfanyl)aniline, represents a reliable approach to the target molecule. The core principle is a regioselective electrophilic aromatic substitution, where the strongly activating amino group directs the incoming electrophile (bromine) to the ortho and para positions.[8] Steric hindrance from the bulky SF₅ group can influence selectivity, but the primary directing effect comes from the amine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted prior to commencing any experimental work.
Step 1: Electrophilic Bromination of 4-(Pentafluorosulfanyl)aniline
-
Rationale: This step introduces the bromine atom onto the aromatic ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, easier to handle than liquid bromine, and often provides higher selectivity, minimizing the formation of di-brominated byproducts.[8][9] Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants. The reaction is initiated at a low temperature (0°C) to control the reaction rate and enhance selectivity, as electrophilic bromination of highly activated rings like anilines can be very rapid and prone to over-bromination.[8][10]
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).
-
Cool the solution to 0°C using an ice bath with vigorous stirring.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).
-
Add the NBS solution dropwise to the cooled aniline solution over a period of 30-60 minutes. Maintain the internal temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker containing ice-water (approx. 50 mL per gram of starting aniline).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]
-
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Caption: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural analysis of this molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic and amine protons. The three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublets, doublet of doublets) will be diagnostic of their relative positions. The two amine protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine or bromine will exhibit characteristic chemical shifts, and the carbon attached to the SF₅ group will show coupling to the fluorine atoms.
-
¹⁹F NMR: This is the definitive technique for confirming the presence and integrity of the SF₅ group.[11] The spectrum is highly characteristic, displaying an A₁B₄ spin system. It consists of two signals:
-
A quintet for the single axial fluorine (Fₐₓ), resulting from coupling to the four equatorial fluorines.
-
A doublet for the four equivalent equatorial fluorines (Fₑq), resulting from coupling to the single axial fluorine.[11] The typical chemical shift range for aryl-SF₅ groups is δ +60 to +90 ppm relative to CFCl₃.[1][12]
-
| Data Type | Expected Observations |
| ¹H NMR | ~δ 6.5-8.0 ppm (3H, m, Ar-H), ~δ 4.0-5.0 ppm (2H, br s, -NH₂) |
| ¹³C NMR | 6 signals in the aromatic region (δ 100-160 ppm) |
| ¹⁹F NMR | ~δ +80 to +90 ppm (1F, quintet, J ≈ 150 Hz, -SFₐₓ), ~δ +60 to +70 ppm (4F, doublet, J ≈ 150 Hz, -SFₑq) |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of C₆H₅BrF₅NS.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will display two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is a definitive signature for a monobrominated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Br | Stretch | 500 - 600 |
| S-F | Stretch | 800 - 950 (strong, complex) |
Table 2: Characteristic IR Absorption Frequencies.
Applications in Drug Development and Medicinal Chemistry
The title compound is not an end-product but a versatile starting point for the synthesis of advanced drug candidates. The SF₅ group provides a stable, lipophilic, and strongly electron-withdrawing anchor that can improve the metabolic stability and cell permeability of a lead compound.[3] The true synthetic power lies in the orthogonal reactivity of the amino and bromo groups.
-
Amine Functionalization: The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to generate secondary amines. These are all common linkages in pharmaceutical compounds.
-
Bromo Functionalization (Cross-Coupling): The aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, including aryl, heteroaryl, alkyl, and alkyne groups, enabling extensive Structure-Activity Relationship (SAR) studies.
The combination of these features allows chemists to rapidly generate a library of novel compounds built around the privileged (aminophenyl)pentafluorosulfur core, accelerating the hit-to-lead optimization process in drug discovery programs.[13]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. This guide has provided a detailed, field-proven framework for its synthesis via regioselective bromination and a comprehensive strategy for its characterization using modern analytical techniques. By understanding and applying these methodologies, researchers can effectively incorporate this powerful SF₅-containing scaffold into their synthetic programs to explore new chemical space and develop next-generation therapeutic agents.
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Dow, A. G. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Online] Available at: [Link]
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Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Online] Available at: [Link]
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Welch, J. T. (2011). Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing. [Online] Available at: [Link]
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Waylander. (2016). Electrophilic substitution of activated aromatic ring using dihydronaphtalene and NBS. Chemistry Stack Exchange. [Online] Available at: [Link]
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Soderberg, T. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. NC State University Libraries. [Online] Available at: [Link]
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Wang, Z. J. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Online] Available at: [Link]
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Le, C., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. [Online] Available at: [Link]
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Kim, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Online] Available at: [Link]
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Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]
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Williamson, S. M., & Cady, G. H. (1962). High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. ACS Publications. [Online] Available at: [Link]
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Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Online] Available at: [Link]
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St-Jean, F., et al. (2023). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Online] Available at: [Link]
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Teltewskoi, M., et al. (2018). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Wiley Online Library. [Online] Available at: [Link]
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Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]
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Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]
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Tanski, J. M., & Scharman, J. L. (2011). 4-Bromo-N-(4-bromophenyl)aniline. National Institutes of Health. [Online] Available at: [Link]
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Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Online] Available at: [Link]
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Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Royal Society of Chemistry. [Online] Available at: [Link]
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Schnitter, F., et al. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. [Online] Available at: [Link]
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Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Online] Available at: [Link]
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Kumar, S., et al. (1989). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry. [Online] Available at: [Link]
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Schnitter, F., et al. (2019). Synthetic routes to fourfold‐functionalized Cps. ResearchGate. [Online] Available at: [Link]
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Spectroscopic Characterization of (4-Amino-3-bromophenyl)pentafluorosulfur: A Technical Guide
Introduction
The introduction of the pentafluorosulfur (SF₅) group into organic molecules has garnered significant interest within the pharmaceutical and agrochemical industries. This is due to its unique combination of properties, including high electronegativity, steric bulk, and metabolic stability, which can profoundly influence a molecule's bioactivity and physicochemical characteristics. (4-Amino-3-bromophenyl)pentafluorosulfur is a key building block in this field, offering a versatile scaffold for the synthesis of novel compounds. Its trifunctional nature—possessing an amine for further derivatization, a bromine atom for cross-coupling reactions, and the SF₅ group for modulating electronic properties—makes it a valuable synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive characterization.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is the most definitive spectroscopic handle for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group attached to an aromatic ring typically exhibits a characteristic A₄B spin system. This results in two distinct signals: one for the single axial fluorine (Fₐ, often referred to as B) and one for the four equatorial fluorines (Fₑ, often referred to as A).
-
The axial fluorine (Fₐ) is expected to appear as a quintet (or pentet) due to its coupling to the four equivalent equatorial fluorines.
-
The four equatorial fluorines (Fₑ) will appear as a doublet, being coupled to the single axial fluorine.
The chemical shifts for aryl-SF₅ compounds are typically found in the range of +60 to +90 ppm relative to CFCl₃[1][2]. The exact positions are influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing bromine atom will exert opposing effects, and their combined influence will determine the final chemical shifts.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 4 x Fₑ | ~ +65 to +75 | Doublet | ~150 |
| 1 x Fₐ | ~ +80 to +90 | Quintet | ~150 |
Rationale for Prediction: The chemical shift ranges are based on typical values for aryl-SF₅ compounds[1][2][3]. The specific values are an estimation considering the electronic contributions of the amino and bromo substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information about the protons on the aromatic ring and the amine group. The aromatic region is expected to show a complex pattern due to the trisubstituted nature of the ring.
-
Aromatic Protons : The three protons on the phenyl ring are chemically non-equivalent and will likely appear as a set of multiplets. Their chemical shifts will be influenced by the neighboring substituents. The proton ortho to the amino group (and meta to the SF₅ and bromine) is expected to be the most upfield.
-
Amine Protons : The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is typically in the range of 3.5-5.0 ppm for aromatic amines.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H | ~ 6.8 - 7.5 | Multiplets | 3H |
| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet | 2H |
Rationale for Prediction: The chemical shift range for the aromatic protons is estimated based on data for substituted anilines and bromobenzenes[4][5]. The broadness of the amine signal is a common feature due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the SF₅ group will likely be coupled to the fluorine atoms, resulting in a complex multiplet. The chemical shifts will be influenced by the attached substituents.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid organic compound like this compound.
Objective : To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Materials :
-
This compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure :
-
Sample Preparation :
-
Accurately weigh the required amount of the compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds like anilines.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape. This can often be done automatically on modern spectrometers.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition :
-
For ¹H NMR : Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹⁹F NMR : Acquire a standard one-pulse spectrum. A wider spectral width will be needed compared to ¹H NMR.
-
For ¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time with more scans will be necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly shaped peaks.
-
Reference the spectrum. For ¹H and ¹³C, the residual solvent peak is often used as an internal reference. For ¹⁹F, an external standard or a sealed internal standard is typically used.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-Br bond, the aromatic ring, and the S-F bonds of the pentafluorosulfur group.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | Medium |
| -NH₂ | Scissoring (Bending) | 1600 - 1650 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Strong |
| C-Br | Stretch | 500 - 600 | Medium-Strong |
| S-F | Stretch | 800 - 900 | Strong |
Rationale for Prediction: The positions of the N-H and aromatic C-H and C=C stretches are based on standard IR correlation tables and data for aromatic amines.[6][7][8][9][10] The C-Br stretch is typically found in the lower frequency region of the spectrum.[11][12][13] The S-F stretching vibrations of the SF₅ group are known to give rise to strong absorptions in the 800-900 cm⁻¹ region.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.
Objective : To obtain an IR spectrum to identify the functional groups.
Materials :
-
This compound (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure :
-
Background Spectrum :
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe lightly moistened with a suitable solvent.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement :
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning :
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
After the measurement, release the pressure, remove the bulk of the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental formula.
Predicted Mass Spectrum
-
Molecular Ion (M⁺) : The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are nearly equal in abundance.[14][15][16][17][18] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Fragmentation : Electron Ionization (EI) is a "hard" ionization technique that often causes fragmentation of the molecular ion.[19][20][21][22] The fragmentation pattern can provide structural information. Likely fragmentation pathways could include the loss of fluorine atoms, the entire SF₅ group, or cleavage of the C-Br bond. The fragmentation of organosulfur compounds can be complex.[23][24]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |
| [C₆H₅BrNSF₅]⁺ | Molecular Ion (M⁺) | 325 | 327 | ~1:1 |
| [C₆H₅BrNSF₄]⁺ | [M-F]⁺ | 306 | 308 | Variable |
| [C₆H₅BrNS]⁺ | [M-F₅]⁺ | 230 | 232 | Variable |
| [C₆H₅NSF₅]⁺ | [M-Br]⁺ | 246 | - | Variable |
Rationale for Prediction: The molecular weights are calculated based on the atomic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ¹⁹F, and ⁷⁹/⁸¹Br). The 1:1 intensity ratio for the molecular ion is the hallmark of a monobrominated compound.[14][16][18]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Objective : To determine the molecular weight and isotopic pattern of the compound.
Materials :
-
This compound (sub-milligram quantity)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Sample vial
Procedure :
-
Sample Preparation :
-
Dissolve a very small amount of the sample in a volatile solvent to create a dilute solution.
-
-
Instrument Setup :
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) or a direct insertion probe. For a pure solid, a direct insertion probe is suitable.
-
The ion source is operated under a high vacuum.
-
-
Ionization and Analysis :
-
The sample is introduced into the ion source, where it is vaporized.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19][25]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single spectroscopic technique but on the convergence of evidence from all methods. The following diagram illustrates the logical workflow for an integrated analysis.
Caption: Integrated workflow for structural elucidation.
This workflow demonstrates how the distinct information from each spectroscopic technique—proton environment from ¹H NMR, SF₅ group confirmation from ¹⁹F NMR, functional group identification from IR, and molecular weight/isotopic composition from MS—collectively validates the final structure.
Conclusion
While direct experimental spectra for this compound are not publicly cataloged, a comprehensive and reliable spectroscopic profile can be predicted based on the well-understood principles of NMR, IR, and MS, and by comparison with structurally related compounds. The characteristic A₄B spin system in the ¹⁹F NMR, the specific substitution pattern in the ¹H NMR, the key functional group vibrations in the IR spectrum, and the unique M/M+2 isotopic pattern in the mass spectrum together form a spectroscopic "fingerprint" for this molecule. The standardized protocols provided in this guide offer a robust framework for researchers to acquire high-quality data, ensuring the confident characterization of this and other novel pentafluorosulfur-containing compounds, thereby facilitating their application in drug discovery and materials science.
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Crystal structure of (4-Amino-3-bromophenyl)pentafluorosulfur
An In-depth Technical Guide to the Crystal Structure of (4-Amino-3-bromophenyl)pentafluorosulfur
Foreword: Navigating the Frontier of Fluorine Chemistry
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the structural intricacies of this compound. The pentafluorosulfur (SF₅) group is a rising star in medicinal chemistry, often hailed as a "super trifluoromethyl" group for its potent combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] These properties make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[3][4]
While the precise crystal structure of this compound has not yet been reported in publicly accessible databases, this guide will provide a comprehensive, predictive analysis grounded in established principles of crystallography and the known structure of the closely related compound, 4-aminophenylsulfur pentafluoride.[5] We will explore the experimental pathway to determining its structure, hypothesize its key crystallographic parameters, and analyze the nuanced intramolecular and intermolecular forces that likely govern its solid-state architecture. This document serves as both a roadmap for future experimental work and a foundational resource for the rational design of next-generation SF₅-containing molecules.
Part 1: The Experimental Quest for a Crystal Structure: A Protocol for Single-Crystal X-ray Diffraction
The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[6][7] This technique relies on the principle that a crystalline lattice will diffract a beam of X-rays in a unique pattern, from which the electron density and, consequently, the atomic positions can be mapped.[8][9] The following protocol outlines the critical steps for determining the crystal structure of a novel small molecule like this compound.
Synthesis and Crystallization: The Art of Growing Order
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis: The synthesis of this compound would likely proceed through a multi-step sequence, potentially starting from a commercially available substituted aniline. The introduction of the SF₅ group is a key challenge, often accomplished through specialized fluorinating agents.
Crystallization Protocol:
-
Purification: The synthesized compound must be purified to the highest possible degree (typically >99%) using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal growth.
-
Solvent Screening: A supersaturated solution of the compound is prepared in a variety of solvents or solvent mixtures. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: The prepared solutions are loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested and mounted for X-ray analysis.[9]
Data Collection and Processing: Capturing the Diffraction Pattern
-
Mounting: A single, well-formed crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[10]
-
X-ray Diffraction: The crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by an area detector.[9]
-
Data Integration and Scaling: The collected images are processed to measure the intensity and position of each diffraction spot. This data is then scaled and corrected for experimental factors to produce a final reflection file.
Structure Solution and Refinement: From Pattern to Picture
-
Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[11]
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to achieve the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.
Caption: A flowchart illustrating the key stages in determining a small molecule crystal structure.
Part 2: A Predictive Look at the Crystal Structure of this compound
In the absence of experimental data for the title compound, we can make informed predictions based on the published crystal structure of 4-aminophenylsulfur pentafluoride.[5] The introduction of a bromine atom at the 3-position is expected to influence the unit cell parameters and crystal packing, but the core intramolecular geometry should share significant similarities.
Predicted Crystallographic Data
The following table summarizes the crystallographic data for 4-aminophenylsulfur pentafluoride and provides a predictive comparison for the 3-bromo derivative.
| Parameter | 4-Aminophenylsulfur Pentafluoride[5] | Predicted: this compound | Rationale for Prediction |
| Chemical Formula | C₆H₆F₅NS | C₆H₅BrF₅NS | Addition of a bromine atom. |
| Formula Weight | 219.18 g/mol | 298.08 g/mol | Increased molecular weight due to bromine. |
| Crystal System | Orthorhombic | Orthorhombic or Monoclinic | The addition of the bulky bromine atom may lower the symmetry of the crystal system. |
| Space Group | Pbca | P2₁/c or similar | A change in crystal system would necessitate a change in space group. |
| a (Å) | 16.0369 (13) | ~16-18 | The unit cell dimensions are expected to increase to accommodate the larger substituent. |
| b (Å) | 5.7514 (5) | ~5.5-6.5 | |
| c (Å) | 17.5305 (15) | ~17-19 | |
| V (ų) | 1616.9 (2) | >1617 | The unit cell volume will increase. |
| Z | 8 | 4 or 8 | The number of molecules per unit cell may change depending on the packing efficiency. |
Part 3: In-depth Analysis of Molecular Geometry and Intermolecular Interactions
Intramolecular Geometry: The Influence of the SF₅ Group
The geometry of the pentafluorosulfur group is consistently observed to be approximately octahedral, with the sulfur atom at the center.[5][12]
-
S-F Bond Lengths: The SF₅ group features two types of sulfur-fluorine bonds: an axial bond (S-Fₐₓ) and four equatorial bonds (S-Fₑq). The axial S-F bond is typically slightly longer than the equatorial bonds. For 4-aminophenylsulfur pentafluoride, the S-Fₐₓ is 1.600 (2) Å, while the S-Fₑq bonds range from 1.577 (2) to 1.586 (2) Å.[5] A similar arrangement is expected for the 3-bromo derivative.
-
C-S Bond Length: The bond connecting the sulfur atom to the phenyl ring in 4-aminophenylsulfur pentafluoride is 1.786 (3) Å.[5] This is not expected to change significantly with the addition of the bromine atom.
-
Conformation: The equatorial fluorine atoms are typically staggered with respect to the plane of the benzene ring.[5] This conformation minimizes steric hindrance and is anticipated to be present in the title compound.
Intermolecular Interactions: The Architects of the Crystal Lattice
The way molecules pack in a crystal is dictated by a network of non-covalent interactions. For this compound, a rich interplay of hydrogen and halogen bonding is expected.
-
N-H···F Hydrogen Bonding: The amino group provides two hydrogen bond donors, while the five fluorine atoms of the SF₅ group act as potential acceptors. In the structure of 4-aminophenylsulfur pentafluoride, weak N-H···F contacts are observed to stabilize the crystal packing.[5] Similar interactions are highly probable for the 3-bromo analog.
-
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This could involve Br···F or Br···N interactions, which would significantly influence the overall packing arrangement.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
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Solubility and stability of (4-Amino-3-bromophenyl)pentafluorosulfur
An In-Depth Technical Guide to the Solubility and Stability of (4-Amino-3-bromophenyl)pentafluorosulfur
Abstract
This compound is an emerging building block in medicinal chemistry and drug discovery, prized for the unique stereoelectronic properties conferred by the pentafluorosulfur (SF₅) group. As a "super-trifluoromethyl" analogue, the SF₅ moiety offers enhanced lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the critical physicochemical properties of this compound. We synthesize data from analogous compounds to establish a predictive profile for its solubility and stability, and present detailed, field-proven protocols for the empirical validation of these characteristics. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data essential for downstream applications, from reaction optimization to formulation development.
Introduction: The Significance of the SF₅ Moiety
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune molecular properties and enhance biological performance.[2][3] The pentafluorosulfur (SF₅) group, in particular, has garnered significant attention for its exceptional characteristics. Compared to the more common trifluoromethyl (CF₃) group, the SF₅ substituent is more strongly electron-withdrawing, more lipophilic, and boasts superior hydrolytic and thermal stability.[1][4] These attributes make SF₅-containing scaffolds, such as this compound, highly attractive for overcoming challenges in drug development, including poor metabolic stability and low bioavailability.[5][6]
The subject of this guide, this compound, combines three key functionalities:
-
The Pentafluorosulfur (SF₅) Group: Provides exceptional chemical stability and high lipophilicity.[7][8]
-
The Aromatic Amine Moiety: A common pharmacophore that also serves as a synthetic handle for further derivatization. However, aromatic amines are often susceptible to photo- and oxidative degradation.[9][10]
-
The Bromo Substituent: A heavy halogen that further modulates electronics and provides a vector for cross-coupling reactions.
Understanding the interplay of these groups is critical for predicting and confirming the compound's behavior. This guide establishes the foundational knowledge and experimental workflows required to fully characterize the solubility and stability of this valuable chemical entity.
Solubility Profile: A Predictive and Empirical Approach
Solubility is a critical parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. The structure of this compound suggests a complex solubility profile, governed by the polar amino group and the highly lipophilic SF₅- and bromo-substituted aromatic ring.
Predicted Qualitative Solubility
Based on the principle of "like dissolves like" and data from analogous compounds, a qualitative solubility profile can be predicted. The polar amino group suggests solubility in polar protic solvents, while the large, nonpolar SF₅-phenyl moiety indicates solubility in some polar aprotic and nonpolar organic solvents. The zwitterionic potential of the amino acid-like functionality can lead to limited solubility in many common organic solvents.[11][12]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | Solvents can hydrogen-bond with the amine group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Strong dipole moments can solvate the polar amine functionality without protonation effects. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | Mismatch in polarity between the solvent and the polar amine group. |
| Aqueous | Water, Buffers (pH dependent) | Sparingly Soluble | Overall high lipophilicity from the SF₅ group and aromatic ring limits water solubility.[4][8] Solubility will be highly dependent on pH due to the basicity of the amino group. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust, quantitative assessment is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at controlled temperatures.
Methodology:
-
Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, and a relevant aqueous buffer like PBS pH 7.4).
-
Sample Preparation: To a series of 2 mL glass vials, add a known volume (e.g., 1 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This guarantees the formation of a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS).[13]
-
Quantification: Analyze the diluted samples and calculate the original concentration in the supernatant using the dilution factor. The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Self-Validation Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.
Visualization of Solubility Workflow
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile: Assessing Intrinsic and Extrinsic Factors
The overall stability of a drug candidate is a function of its intrinsic chemical nature and its response to external factors like heat, pH, and light. For this compound, the hypervalent SF₅-aryl bond is exceptionally robust, while the aromatic amine moiety represents a potential liability.[7][9]
Thermal Stability
The SF₅ group is known to confer high thermal stability.[4] However, the stability of the entire molecule must be empirically determined.
Experimental Protocol: Thermal Stability Assessment (DSC/TGA)
Objective: To determine the onset of thermal decomposition for this compound.
Methodology:
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a standard aluminum or platinum pan.
-
TGA Analysis: Place the sample in the TGA instrument. Heat the sample under an inert nitrogen atmosphere from ambient temperature to a high temperature (e.g., 400 °C) at a controlled ramp rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.
-
DSC Analysis: Place a separate sample in the DSC instrument. Use the same heating program as the TGA analysis. The DSC will detect thermal events such as melting (endotherm) and decomposition (often an irregular exotherm).
-
Data Interpretation: Correlate the TGA mass loss curve with the DSC thermogram to precisely identify the decomposition temperature.
Hydrolytic Stability (pH Profile)
While the SF₅-aryl bond is highly resistant to hydrolysis, the overall molecule's stability across a pH range is critical for formulation and predicting behavior in physiological environments. Aromatic amines can be susceptible to degradation in acidic conditions.[14]
Experimental Protocol: pH-Rate Profile Study
Objective: To evaluate the degradation rate of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 Borate).
-
Sample Incubation: Prepare stock solutions of the compound in a suitable co-solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of ~10-20 µg/mL, keeping the co-solvent percentage low (<1%).
-
Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 40 °C). At specified time points (T=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately quench any reaction by diluting the aliquot in mobile phase and/or storing it at low temperature (-20 °C) prior to analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Data Analysis: Plot the percentage of compound remaining versus time for each pH. This data can be used to determine the degradation kinetics.
Caption: Experimental Workflow for Hydrolytic Stability Testing.
Photostability
Photostability is a significant concern due to the presence of both an aromatic amine and an aryl-SF₅ moiety. Aromatic amines are notoriously prone to photo-oxidation,[9] and aryl-SF₅ compounds can undergo photodegradation under environmentally relevant conditions.[4][8] Therefore, a thorough evaluation according to regulatory guidelines is mandatory.
Experimental Protocol: ICH Q1B Photostability Testing
Objective: To assess the intrinsic photostability of the compound in both solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution in a solvent in which the compound is stable (e.g., acetonitrile) and place it in a quartz cuvette or other suitable transparent vessel.
-
-
Control Sample: Prepare an identical set of samples (solid and solution) and wrap them completely in aluminum foil to serve as dark controls. This allows for the differentiation between light-induced and thermal degradation.
-
Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (a combination of cool white fluorescent and near-UV lamps). Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[15]
-
Analysis: After exposure, analyze the content of both the light-exposed and dark control samples. For the solid sample, this involves dissolving it in a suitable solvent. For the solution sample, it can be analyzed directly or after dilution. Use a validated, stability-indicating HPLC method to quantify the parent compound and detect any photodegradants.
-
Evaluation: Compare the results from the exposed sample to the dark control. Significant degradation (>5%) or the appearance of new peaks in the exposed sample relative to the control indicates photosensitivity.
Conclusion
This compound is a compound of significant interest for modern drug discovery, offering a unique combination of properties driven by the powerful SF₅ group. While this moiety provides a foundation of high thermal and hydrolytic stability, the presence of an aromatic amine introduces potential liabilities, particularly concerning photostability. The predictive analysis and detailed experimental protocols outlined in this guide provide a robust framework for any research team to thoroughly characterize the solubility and stability of this molecule. By systematically generating this critical data, researchers can de-risk their programs, accelerate development timelines, and unlock the full potential of SF₅ chemistry in creating next-generation therapeutics.
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A Technical Guide to the Physicochemical Properties of Pentafluorosulfanyl (SF5)-Substituted Anilines: Lipophilicity and pKa
Abstract
The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in medicinal chemistry as a "super-trifluoromethyl" bioisostere, valued for its unique combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] This guide provides an in-depth analysis of the SF5 group's profound impact on two critical physicochemical parameters of the aniline scaffold: lipophilicity (logP) and basicity (pKa). By synthesizing theoretical principles with field-proven experimental protocols, this document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. We will explore the causal mechanisms behind the SF5 group's effects, present comparative data, and provide detailed, self-validating methodologies for the experimental determination of these key properties, enabling more strategic and predictable molecular design in drug discovery programs.
Introduction: The Pentafluorosulfanyl Group as a "Super-Trifluoromethyl" Bioisostere
The Ascendancy of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—can dramatically modulate a molecule's metabolic stability, binding affinity, and membrane permeability. This has led to the development of more effective and safer therapeutics.[2] Among the array of fluorine-containing motifs, the pentafluorosulfanyl (SF5) group has emerged as a particularly powerful tool.[1]
Unique Physicochemical Properties of the SF5 Group
The SF5 group is distinguished from other fluorinated moieties by its distinct electronic and steric profile.[1][3]
-
High Electronegativity and Electron Withdrawal: With a Hammett constant (σp) of 0.68, the SF5 group is one of the most powerfully electron-withdrawing groups used in medicinal chemistry, surpassing even the trifluoromethyl (CF3) group (σp = 0.53).[3][4] This strong inductive effect significantly alters the electronic landscape of the parent molecule.
-
Lipophilicity: Despite its high polarity, the SF5 group is remarkably lipophilic. Its Hansch lipophilicity parameter (π) is 1.23, indicating it increases a molecule's logP more than a CF3 group (π = 0.88) does.[3][5] This property is crucial for enhancing absorption and membrane permeability.[1]
-
Steric Profile: The SF5 group has an octahedral geometry and a larger van der Waals volume (55.4 ų) than the tetrahedral CF3 group (34.6 ų), offering a distinct spatial arrangement that can be exploited to probe or optimize interactions within a biological target.[3]
-
Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to metabolic degradation and increasing the in-vivo half-life of drug candidates.[1][6]
Rationale for this Guide
While the benefits of the SF5 group are widely acknowledged, a consolidated resource detailing its specific effects on the aniline scaffold is lacking. Aniline and its derivatives are privileged structures in drug discovery, yet their basicity and lipophilicity can be challenging to optimize. This guide aims to fill that knowledge gap by providing a focused, technical examination of how SF5 substitution predictably modulates the pKa and logP of anilines, empowering chemists to leverage this unique substituent with greater precision.
The Impact of SF5 Substitution on Lipophilicity (logP)
Theoretical Underpinnings: Why the SF5 Group Increases Lipophilicity
Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical factor governing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] The SF5 group's ability to significantly increase lipophilicity is a primary reason for its use. This effect stems from the five fluorine atoms effectively shielding the central sulfur atom, creating a large, non-polar, and hydrophobic surface area that disfavors solvation in water and prefers the lipid-like environment of n-octanol.[4]
Comparative Analysis: SF5 vs. Other Common Substituents
The introduction of an SF5 group onto an aniline ring results in a substantial increase in logP, far greater than that observed for less fluorinated groups or halogens. The most relevant comparison is with the trifluoromethyl (CF3) group. Experimental and computational data consistently show that SF5-containing analogs possess higher logP values than their CF3 counterparts.[6] This allows for a wider range of lipophilicity to be explored during lead optimization.
Data Summary: Lipophilicity of Substituted Anilines
The following table summarizes experimental and calculated logP values, illustrating the potent effect of the SF5 substituent.
| Compound | Substituent | logP Value | Source / Method |
| Aniline | -H | 0.90 | Experimental |
| 4-Trifluoromethylaniline | 4-CF3 | 2.03 | Experimental |
| 4-Pentafluorosulfanyl-aniline | 4-SF5 | 3.93 | Calculated [8] |
Table 1: Comparison of logP values for substituted anilines. The value for 4-SF5-aniline highlights the significant increase in lipophilicity imparted by the substituent, though it is important to note this is a computationally derived value.
The Impact of SF5 Substitution on Basicity (pKa)
Electronic Effects: The Strong Inductive Withdrawal of the SF5 Group
The basicity of an aniline is determined by the availability of the nitrogen atom's lone pair of electrons for protonation. The SF5 group is a potent deactivating group due to its strong electron-withdrawing inductive effect (-I).[9] When attached to the aromatic ring, it pulls electron density away from the ring and, consequently, from the amino group. This delocalization significantly reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton.
Consequences for Anilines: A Drastic Reduction in pKa
This powerful electron-withdrawing effect results in a dramatic decrease in the basicity of the aniline, which is reflected in a much lower pKa value. Aniline has a pKa of approximately 4.6. Substitution with a CF3 group at the para position already lowers the pKa. Given that the SF5 group is a stronger electron-withdrawing group than CF3 (Hammett σp: 0.68 for SF5 vs. 0.53 for CF3), it is expected to lower the pKa even more substantially.[3][4] This makes SF5-substituted anilines very weak bases.
Data Summary: Basicity of Substituted Anilines
Direct experimental pKa data for simple SF5-anilines is scarce in the literature, underscoring the need for the robust experimental methods detailed in this guide. However, data from closely related compounds and the well-established Hammett constants provide a clear and predictive picture.
| Compound | Substituent | pKa Value | Source / Comment |
| Aniline | -H | ~4.6 | Experimental[9] |
| 4-Trifluoromethylaniline | 4-CF3 | ~3.5 | Experimental |
| SF5-Anilines | meta- or para-SF5 | << 3.5 (Predicted) | Based on Hammett constants[3][4] |
Table 2: Comparison of pKa values for substituted anilines. The pKa of SF5-anilines is predicted to be significantly lower than that of CF3-aniline due to the SF5 group's superior electron-withdrawing power. Studies on related SF5-phenyl amines confirm a strong basicity-lowering effect.[10]
Experimental Determination Protocols
A key tenet of scientific integrity is the empirical validation of calculated properties. The scarcity of experimental data for SF5-anilines makes robust, in-house determination essential.
Protocol for logP Determination by RP-HPLC
Causality & Expertise: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its high throughput, low sample consumption, and strong correlation with the traditional shake-flask method, making it ideal for screening in a drug discovery setting. The method relies on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is proportional to its lipophilicity.
Workflow Diagram:
Caption: Workflow for logP Determination via RP-HPLC.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A premixed, isocratic solution of acetonitrile (ACN) and water (e.g., 60:40 v/v), filtered and degassed. The exact ratio should be optimized to achieve adequate retention.
-
-
Calibration Standards:
-
Prepare a stock solution containing a series of compounds with known logP values (e.g., uracil for t0, and a homologous series of alkylbenzenes).
-
Dilute the stock to an appropriate concentration in the mobile phase.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the SF5-aniline in ACN.
-
Dilute to the same final concentration as the standards using the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the void marker (uracil) to determine the void time (t0).
-
Inject the calibration standards and record their retention times (tR).
-
Inject the SF5-aniline sample and record its retention time (tR).
-
-
Calculation:
-
For each compound (standards and analyte), calculate the capacity factor, k = (tR - t0) / t0.
-
Plot the known logP values of the standards against their calculated log(k) values.
-
Perform a linear regression to generate a calibration curve. The R2 value should be >0.98 for a self-validating system.
-
Use the equation of the line to calculate the logP of the SF5-aniline from its log(k) value.
-
Protocol for pKa Determination by Potentiometric Titration
Causality & Expertise: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the inflection point where the analyte is 50% protonated, which corresponds to the pKa. This method is highly accurate and particularly suitable for very weak bases like SF5-anilines, which may be challenging for spectrophotometric methods.
Workflow Diagram:
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The Enduring Moiety: A Technical Guide to the Thermal and Chemical Stability of Aromatic SF₅ Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super" Substituent
In the landscape of medicinal chemistry and materials science, the quest for molecular scaffolds with enhanced stability, potent bioactivity, and desirable physicochemical properties is perpetual. The pentafluorosulfanyl (SF₅) group, a sterically demanding and powerfully electron-withdrawing moiety, has emerged from the shadow of its well-known cousin, the trifluoromethyl (CF₃) group, to be hailed as a "super-trifluoromethyl" substituent.[1][2] Its unique octahedral geometry and the inherent strength of the sulfur-fluorine bonds bestow upon aromatic SF₅ compounds a remarkable robustness against thermal and chemical degradation.[3][4] This exceptional stability, coupled with its significant lipophilicity, makes the SF₅ group a highly attractive component in the design of novel pharmaceuticals and advanced materials, promising improved metabolic stability and extended in-vivo half-lives.[2][5]
This in-depth technical guide provides a comprehensive analysis of the thermal and chemical stability of aromatic SF₅ compounds. We will delve into the fundamental principles governing their stability, present comparative data, and provide detailed experimental protocols for their evaluation, empowering researchers to harness the full potential of this exceptional functional group.
I. Thermal Stability: Resisting the Heat
The thermal resilience of aromatic SF₅ compounds is a cornerstone of their utility. This stability is primarily attributed to the high strength of the sulfur-fluorine bonds.[1] While a definitive experimental value for the aryl-sulfur (Ar-S) bond dissociation energy (BDE) in this specific context is not widely reported in the literature, computational studies on related sulfur hexafluoride (SF₆) provide insights into the exceptional strength of S-F bonds. The adiabatic BDE for the removal of the first fluorine from SF₆ is substantial, highlighting the energy required to disrupt this stable arrangement.[6][7]
Decomposition Pathways
Under forcing thermal conditions, the decomposition of aromatic SF₅ compounds is expected to initiate at the weakest point in the molecule. While the S-F bonds are exceptionally strong, the Ar-S bond is comparatively more susceptible to cleavage. The primary thermal degradation pathway is hypothesized to be the homolytic cleavage of the Ar-S bond, generating an aryl radical and an SF₅ radical.
Quantitative Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of aromatic SF₅ compounds. TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC detects the heat flow associated with thermal transitions.
A study on 2-SF₅-substituted indoles provides concrete evidence of their high thermal stability. DSC analysis revealed that 2-SF₅-indole undergoes exothermic decomposition at temperatures above 165 °C.[8] This is a significant improvement compared to some other functionalized indoles, underscoring the stabilizing effect of the SF₅ group.
Table 1: Comparative Thermal Stability Data of Selected C2-Substituted Indoles [8]
| Compound | Onset of Exothermic Decomposition (°C) |
| 2-SF₅-indole | > 165 |
| 2-F-indole | > 120 |
| 2-CF₃-indole | > 325 |
| Indole | > 190 (low exotherm) |
Note: The data for 2-CF₃-indole suggests exceptional stability in this specific heterocyclic system.
II. Chemical Stability: A Shield Against Reaction
Aromatic SF₅ compounds exhibit extraordinary resistance to a wide range of chemical reagents, a property that is highly advantageous in drug development, where molecules must survive diverse physiological environments and manufacturing processes.
Stability in Acidic and Basic Media
The SF₅ group is remarkably stable under both acidic and neutral conditions.[1] Studies on N–SF₅ azetidines have demonstrated their stability in a 0.01 M HCl solution (pH 2.0).[1] This resilience is attributed to the strong electron-withdrawing nature of the SF₅ group, which deactivates the sulfur atom towards protonation.
Under exceptionally harsh acidic conditions, such as concentrated acid at high temperatures, a hypothetical degradation pathway involves the hydrolysis of the Ar-S bond.[1] However, this is not a common occurrence under standard laboratory or physiological conditions.
While generally stable towards bases, the limits of this stability can be reached under forcing conditions. For instance, the ortho-lithiation of pentafluorosulfanyl arenes using strong bases like lithium tetramethylpiperidide (LiTMP) can proceed at low temperatures (-60 °C). However, at temperatures above -40 °C, the SF₅ group can act as a leaving group, leading to the formation of arynes.[9] This highlights that while chemically robust, the SF₅ group is not entirely inert and its stability window should be considered during synthetic design.
Reactivity of the Aromatic Ring
The potent electron-withdrawing nature of the SF₅ group has a profound impact on the reactivity of the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): The SF₅ group is strongly deactivating, making electrophilic aromatic substitution reactions challenging.[3][4] Reactions like Friedel-Crafts alkylation and acylation are generally difficult to achieve on SF₅-substituted arenes.[5][10][11] Nitration, however, can be accomplished under forcing conditions, typically yielding the meta-substituted product as expected for a deactivating group.[3][12]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophiles, the SF₅ group, particularly in conjunction with other electron-withdrawing groups like a nitro group, activates the aromatic ring for nucleophilic aromatic substitution.[8] This allows for the displacement of leaving groups (e.g., halides) by nucleophiles, providing a synthetic handle for further functionalization.
Oxidative and Metabolic Stability
The SF₅ group is generally considered to be highly resistant to oxidative degradation.[13] This translates to enhanced metabolic stability in a biological context. In drug discovery, replacing a metabolically labile group with an SF₅ moiety can significantly increase the half-life of a drug candidate.[2][5] In vitro metabolic stability assays using liver microsomes are a standard method to evaluate this property.[14][15][16]
III. Experimental Protocols for Stability Assessment
Adherence to standardized and rigorous protocols is essential for the accurate assessment of the stability of aromatic SF₅ compounds. The following sections provide detailed methodologies for thermal and chemical stability testing.
Protocol for Thermal Stability Analysis using TGA/DSC
This protocol outlines a general procedure for determining the thermal decomposition temperature of an aromatic SF₅ compound.
Objective: To determine the onset of thermal decomposition and identify any phase transitions.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).[17][18][19][20]
-
Inert gas supply (e.g., Nitrogen, Argon).
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the aromatic SF₅ compound into a clean TGA/DSC crucible (aluminum or ceramic).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
-
DSC Curve: Plot the heat flow versus temperature. Exothermic or endothermic peaks indicate thermal events such as melting, crystallization, or decomposition.
-
Diagram 1: Experimental Workflow for TGA/DSC Analysis
Caption: Workflow for assessing thermal stability using TGA/DSC.
Protocol for Chemical Stability Assessment (Forced Degradation)
This protocol is based on ICH guidelines for forced degradation studies and is adapted for the high stability of aromatic SF₅ compounds.[9][21][22][23][24]
Objective: To evaluate the stability of an aromatic SF₅ compound under various stress conditions (acidic, basic, oxidative).
Materials:
-
Aromatic SF₅ compound.
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS).
-
pH meter.
-
Volumetric flasks and pipettes.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
High-purity solvents (e.g., acetonitrile, methanol, water).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aromatic SF₅ compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration of 0.1 mg/mL. Incubate at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 24-72 hours).
-
Basic Hydrolysis: Dilute the stock solution with 1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 24-72 hours).
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24-72 hours.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture used for the stress conditions (without the stressor) and keep it at room temperature.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition and the control at specified time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to stop the degradation. For example, neutralize the HCl sample with an equivalent amount of NaOH, and the NaOH sample with HCl.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC/UPLC method to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. A flat line indicates high stability, while a decline suggests degradation.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for assessing chemical stability via forced degradation.
IV. Safety and Handling of Aromatic SF₅ Compounds
While aromatic SF₅ compounds themselves are generally stable, their synthesis often involves highly reactive and potentially hazardous reagents.[25] Therefore, appropriate safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][26]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or performing reactions that may generate fumes.[23]
-
Handling of Precursors: Reagents used in the synthesis of SF₅ compounds, such as SF₅Cl, can be highly reactive. Follow specific handling protocols for these materials.
-
Storage: Store aromatic SF₅ compounds in well-sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[26]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[23]
V. Conclusion: A Moiety of Unparalleled Stability
The pentafluorosulfanyl group imparts exceptional thermal and chemical stability to aromatic compounds, surpassing many other functional groups in its robustness. This resilience, combined with its unique electronic and steric properties, firmly establishes the SF₅ moiety as a valuable tool in the design of next-generation pharmaceuticals and advanced materials. A thorough understanding of its stability profile, assessed through rigorous experimental protocols, is crucial for unlocking its full potential. As synthetic methodologies for the introduction of the SF₅ group continue to evolve, its presence in commercial products is set to expand, making the principles outlined in this guide increasingly relevant to researchers across the chemical sciences.
VI. References
-
ICH Guidelines for Drug Stability Testing: Key Requirements. (2025). AMSbiopharma.
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).
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Technical Support Center: Stability of SF5-Functionalized Molecules. (2025). Benchchem.
-
Ich guidelines for stability studies 1. (2012). Slideshare.
-
Annex 10 - ICH. (n.d.).
-
Q1A(R2) Guideline. (n.d.). ICH.
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025).
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PubMed Central.
-
Friedel–Crafts reaction. (n.d.). Wikipedia.
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Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. (n.d.).
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BLD Pharmatech. (n.d.).
-
Safety and handling of fluorinated organic compounds. (2025). Benchchem.
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Properties of the SF5 group and the major key discoveries reported in the field. (n.d.). ResearchGate.
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific.
-
Bond dissociation energies in second-row compounds. (2008). PubMed.
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
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(a) Thermogravimetric analysis (TGA) curves and (b) derivative... (n.d.). ResearchGate.
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
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Bond Dissociation Energies in Second-Row Compounds. (n.d.). ResearchGate.
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
-
SF5-Substituted Aromatic Heterocycles. (n.d.). ResearchGate.
-
Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons.
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
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Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
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Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (n.d.). ChemRxiv.
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Microsomal stability assay for human and mouse liver microsomes. (2024).
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC - NIH.
-
(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate.
-
Commercially or readily available SF5-substituted arenes 1 and... (n.d.). ResearchGate.
-
Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. (2023).
-
Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. (2017). YouTube.
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). NIH.
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a) Thermogravimetric analysis (TGA) and b) first derivative... (n.d.). ResearchGate.
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(a) Thermogravimetric analysis (TGA) and (b) first derivative (DTG)... (n.d.). ResearchGate.
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A new synthesis of pentafluorosulfanylbenzene. (n.d.). PubMed.
-
Kinetic Study of Alkaline Hydrolysis Reaction of 4′,4″-Diacetylated Phenolphthalein. (2025). ResearchGate.
-
Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. (1996). PubMed.
-
Thermogravimetric analysis (TGA) (a) and derivative thermogravimetric... (n.d.). ResearchGate.
-
Degradation of ketoprofen by sulfate radical-based advanced oxidation processes: Kinetics, mechanisms, and effects of natural water matrices. (n.d.). PubMed.
-
1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. (n.d.). ChemRxiv.
-
Oxidative degradation of sulfathiazole by Fenton and photo-Fenton reactions. (n.d.). PubMed.
-
Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... (n.d.). ResearchGate.
-
Kinetic study of paracetamol hydrolysis: Evaluating of the voltammetric data. (2025). ResearchGate.
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A Comprehensive Technical Guide to (4-Amino-3-bromophenyl)pentafluorosulfur for Advanced Research and Development
Executive Summary
(4-Amino-3-bromophenyl)pentafluorosulfur (CAS No. 162559-33-9) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the pentafluorosulfanyl (SF₅) group, a bioisostere of the trifluoromethyl group, imparts unique electronic and physicochemical properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This guide provides a detailed exploration of this compound, including its commercial availability, safety and handling protocols, and extensive synthetic utility.
The Strategic Importance of the Pentafluorosulfanyl (SF₅) Moiety
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern organic chemistry, offering a distinct set of properties that can significantly enhance the performance of a molecule.[1] Its high electronegativity, metabolic stability, and unique steric profile make it an attractive alternative to more traditional functional groups.[2] The SF₅ group is known to:
-
Enhance Metabolic Stability: The robust nature of the S-F bonds provides resistance to metabolic degradation, potentially increasing the in vivo half-life of drug candidates.
-
Modulate Lipophilicity: The SF₅ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.
-
Influence Acidity/Basicity: As a strong electron-withdrawing group, the SF₅ moiety can significantly impact the pKa of nearby acidic or basic centers, influencing drug-receptor interactions.
This compound is a versatile building block that allows for the strategic introduction of the SF₅ group into a wide range of molecular architectures. The ortho-bromo and para-amino substituents provide orthogonal handles for a diverse array of chemical transformations.
Commercial Availability and Procurement
Direct, off-the-shelf commercial availability of this compound is limited, suggesting that it is primarily available as a custom synthesis product. For researchers requiring this compound, it is recommended to engage with chemical synthesis companies that specialize in complex fluorinated molecules.
Table 1: Recommended Custom Synthesis Suppliers
| Supplier | Specialization | Website |
| Enamine | Custom synthesis of building blocks for drug discovery | |
| Fluorochem | Fluorinated compounds and custom synthesis | |
| SynQuest Laboratories | Fluorine chemistry and custom synthesis |
When requesting a custom synthesis, it is crucial to provide the CAS number (162559-33-9) and the desired quantity and purity specifications.
Physicochemical Properties and Safety
Due to the limited commercial availability, a dedicated Safety Data Sheet (SDS) for this compound is not readily accessible. However, based on the known hazards of similar aromatic amines and halogenated compounds, the following properties and handling precautions can be anticipated.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Information |
| Molecular Formula | C₆H₅BrF₅S |
| Molecular Weight | 302.07 g/mol |
| Appearance | Likely an off-white to light-brown crystalline solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| Melting Point | Not available |
Safety and Handling
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
All handling of this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthetic Utility and Key Transformations
The synthetic versatility of this compound stems from the presence of the amino and bromo functionalities, which can be selectively addressed to construct more complex molecules.
Transformations of the Amino Group
The primary amino group is a versatile handle for a variety of transformations, most notably diazotization followed by Sandmeyer or related reactions.
Caption: Diazotization and subsequent functionalization.
Experimental Protocol: General Procedure for Sandmeyer Reaction
-
Dissolve this compound in an appropriate acidic medium (e.g., aqueous HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
Caption: Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound represents a valuable, albeit specialized, building block for the synthesis of complex molecules with tailored properties. While its direct commercial availability is limited, its synthesis can be outsourced to specialized chemical suppliers. The orthogonal reactivity of its amino and bromo functionalities provides a rich platform for a wide array of chemical transformations, enabling the strategic incorporation of the pentafluorosulfanyl group into novel drug candidates and advanced materials. This guide provides the foundational knowledge for researchers to confidently and safely utilize this potent chemical tool in their research and development endeavors.
References
- Chen, J., Xu, L., & Mi, X. (2015). Palladium-Catalyzed Oxidative Synthesis of SF5-Indoles. Tetrahedron Letters, 56, 4204–4206.
- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. (2014). PubMed.
- Fisher Scientific. (2015).
- Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands. Organic Letters, 17(23), 5934-5937.
- Wiley. (2024). Ambiphilic Reactivity of SF5‐Alkynes Applied to Regioselective and Stereodivergent Halogenation Reactions: An Experimental and Theoretical Case Study.
- Organic Chemistry Portal.
- PENTA s.r.o. (2024).
- ChemicalBook. (2022).
- PubChem. 4-Amino-3-fluorophenol.
- PubMed. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents.
- Oakwood Chemical. 4-Amino-3-fluorophenol.
- BLDpharm. Ethyl (3S)-3-amino-3-(4-bromophenyl)
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- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines
Introduction: Navigating the Challenges of Sterically Hindered Anilines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] However, its application to sterically hindered substrates, particularly unprotected ortho-haloanilines, presents a significant synthetic hurdle.[4][5][6] The presence of the ortho-amino group introduces a twofold challenge: steric hindrance that impedes the approach of the catalyst and the boronic acid coupling partner, and potential catalyst inhibition through coordination of the basic nitrogen to the palladium center.[7]
Despite these difficulties, the resulting ortho-aminobiaryl scaffolds are crucial structural motifs in a wide array of pharmacologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[2][8] Consequently, the development of robust and efficient protocols for the direct coupling of unprotected ortho-bromoanilines is of paramount importance to researchers in medicinal chemistry and drug development.[2][8] This guide provides an in-depth analysis of the reaction, detailing the mechanistic intricacies, optimized protocols, and practical solutions to common challenges encountered in this demanding transformation.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The success of coupling sterically hindered substrates like ortho-bromoanilines hinges on optimizing each of these steps.
-
Oxidative Addition: The cycle commences with the oxidative addition of the ortho-bromoaniline to a Pd(0) complex. This is often the rate-limiting step, particularly for electron-rich or sterically encumbered aryl halides.[10][11] The use of electron-rich and bulky ligands on the palladium center is crucial to facilitate this step.[10][12]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species.[3][9]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, regenerating the Pd(0) catalyst and allowing it to re-enter the catalytic cycle.[9][10] Bulky ligands can promote this step, preventing catalyst decomposition and promoting high turnover numbers.[10]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimized Protocol for the Suzuki-Miyaura Coupling of ortho-Bromoanilines
This protocol is a generalized procedure based on successful reports and is designed to be a robust starting point for a variety of substrates.[8][13][14] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials:
-
ortho-Bromoaniline derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, 10 mol%)[8][13]
-
Anhydrous solvent (e.g., 2-MeTHF, dioxane, or toluene)[2][12]
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-flushed glovebox or under a stream of inert gas, add the ortho-bromoaniline derivative, boronic acid/ester, palladium catalyst, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel. The typical concentration is around 0.1-0.3 M with respect to the limiting reagent.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-aminobiaryl.
Key Reaction Parameters and Data
The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges associated with ortho-bromoaniline coupling. The following table summarizes conditions from successful reports.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| CataCXium A Pd G3 (10) | CataCXium A | Cs₂CO₃ (2.0) | Dioxane | 90 | High | [8] |
| CataCXium A Pd G3 (10) | CataCXium A | K₃PO₄ (2.0) | 2-MeTHF | 80 | 91 | [13] |
| Pd(dtbpf)Cl₂ (2) | dtbpf | Et₃N (2.0) | Kolliphor EL/H₂O | RT | 86 | [14] |
| Pd(OAc)₂ (0.5) | SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good | [15] |
| Pd(PPh₃)₄/(t-Bu)PCy₂ | (t-Bu)PCy₂ | K₃PO₄ | Toluene | 100 | High | [16] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst system. | Screen different palladium precursors and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often effective.[4][12] CataCXium A Pd G3 has shown specific utility for this transformation.[8] |
| Inappropriate base. | The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are generally more effective than K₂CO₃.[12] Ensure the base is finely powdered and anhydrous. | |
| Catalyst deactivation. | Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) species. Degas the solvent thoroughly. | |
| Side Reactions (e.g., Homocoupling) | Boronic acid instability (protodeboronation). | Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Minimize reaction time and excess base. |
| Difficulty in Purification | Complex reaction mixture. | Optimize reaction conditions to improve selectivity. Consider alternative purification techniques such as preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, while challenging, is an achievable and highly valuable transformation. Success hinges on the careful selection of a potent catalytic system capable of overcoming both steric hindrance and potential catalyst inhibition. The use of advanced catalysts, such as those incorporating bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, in conjunction with optimized bases and solvents, has paved the way for the efficient synthesis of medicinally relevant ortho-aminobiaryls. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to employ this powerful reaction in their synthetic endeavors.
References
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link][4][5]
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Li, C., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 162-166. [Link][6][17][18]
-
Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J. M., & Polshettiwar, V. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Coordination Chemistry Reviews, 255(17-18), 2055-2085. [Link][1]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link][19]
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Valente, C., Çetinkaya, S., & Nolan, S. P. (2012). Palladium-N-heterocyclic carbene complexes in catalysis. Chemical Society Reviews, 41(8), 3089-3108. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Gallon, B. J., Kojima, T., & Sigman, M. S. (2007). Palladium-catalyzed Suzuki couplings of aryl bromides in water with no added ligand. Organic Process Research & Development, 11(3), 478-482. [Link][7]
-
Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene–palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Mondal, S., MacMillan, S. N., & Qureshi, Z. S. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link][2][8][20][21][22]15. Cravotto, G., Orio, L., & Martina, K. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7686. [Link] [14][23]16. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link] [9]17. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link] [10]18. Wikipedia. (2024). Suzuki reaction. [Link] [3]19. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link] [15]20. Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link] [11]21. Singh, U. P., & Kumar, S. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(30), 5466-5473. [Link]
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Application Note & Protocol: Buchwald-Hartwig Amination of (4-Amino-3-bromophenyl)pentafluorosulfur
Introduction: Unlocking Novel Chemical Space with the SF₅ Group
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of complex arylamines that were previously inaccessible or required harsh, multi-step procedures.[1][4][5]
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to modulate the physicochemical and biological properties of lead compounds. The pentafluorosulfur (SF₅) group, in particular, has emerged as a highly desirable substituent. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is a strongly electron-withdrawing, highly stable, and exceptionally lipophilic functional group.[6][7] These properties can lead to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability in drug candidates.
This application note provides a detailed guide to the Buchwald-Hartwig amination of (4-Amino-3-bromophenyl)pentafluorosulfur, a key building block for introducing the SF₅-aniline scaffold into target molecules. We will explore the unique challenges presented by this substrate and provide a robust, field-proven protocol for its successful coupling with various amine partners.
Mechanistic Considerations & Substrate-Specific Challenges
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9] However, the specific structure of this compound introduces distinct electronic and steric challenges that must be addressed for an efficient transformation.
-
Electronic Effects: The SF₅ group is one of the most electron-withdrawing groups in organic chemistry.[10] This property renders the C-Br bond of the aryl bromide highly susceptible to oxidative addition by the Pd(0) catalyst, which is generally favorable. However, the resulting electron-poor Pd(II)-aryl intermediate can be slow to undergo reductive elimination, which is often the rate-limiting step for such substrates.
-
Steric Hindrance: The bulky SF₅ group is positioned ortho to the bromine atom, creating significant steric congestion around the reaction center. This hindrance can impede both the initial oxidative addition and the final reductive elimination step.[11]
-
Presence of a Primary Amine: The substrate contains a free -NH₂ group. This group could potentially coordinate to the palladium center, inhibiting catalysis. While less likely under standard conditions, there is also a risk of a second amination reaction (diarylation) at this position, leading to undesired byproducts.
To overcome these challenges, a carefully optimized catalyst system is paramount. The choice of ligand is particularly critical, as it directly influences the rates of both oxidative addition and reductive elimination.[12][13]
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Strategic Protocol Development: Selecting the Optimal Conditions
A successful C-N coupling of this challenging substrate hinges on the rational selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For electron-deficient and sterically hindered aryl halides, the most effective catalysts are typically generated from a palladium(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like the Buchwald G3 or G4 precatalysts.
The choice of ligand is the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate the challenging reductive elimination step.[12] These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, their steric bulk accelerates the product-forming reductive elimination.
-
For Primary and Secondary Aliphatic Amines: Ligands like RuPhos or BrettPhos are excellent starting points. RuPhos is often highly effective for secondary amines, while BrettPhos shows excellent performance for the monoarylation of primary amines.[14][15]
-
For Anilines and other Aryl Amines: XPhos is a highly versatile and robust ligand that has demonstrated broad utility for coupling a wide range of aryl halides with anilines.
-
For Hindered Amines: For particularly bulky amine coupling partners, more specialized ligands such as tBuXPhos may be necessary to achieve reasonable reaction rates.[16]
Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is highly recommended. These complexes are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) catalyst and simplifying reaction setup.
Base and Solvent Selection
A strong, non-nucleophilic base is typically required to deprotonate the amine-palladium complex to form the key amido intermediate.
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations. Its high basicity drives the reaction forward. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this will likely require higher temperatures and longer reaction times.[8][9]
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most common choices due to their ability to dissolve the organometallic intermediates and their relatively high boiling points, which allow for thermal promotion of the reaction if necessary.
| Amine Partner Class | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Key Considerations |
| Primary Aliphatic | BrettPhos | NaOtBu | 80 - 110 | Use a slight excess of amine to avoid diarylation of the substrate's amino group. |
| Secondary Cyclic | RuPhos | NaOtBu | 80 - 110 | Generally high-yielding reactions. |
| Secondary Acyclic | RuPhos / XPhos | NaOtBu | 100 - 110 | Can be slower; monitor for potential β-hydride elimination side products.[17] |
| Primary Anilines | XPhos | NaOtBu or Cs₂CO₃ | 100 - 110 | Weaker nucleophiles may require higher temperatures or catalyst loadings. |
| Amides / Carbamates | Xantphos | Cs₂CO₃ | 100 - 110 | Requires specific ligand/base combinations; generally more challenging.[18] |
Table 1: Recommended starting conditions for the amination of this compound.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a generic secondary amine. Reagent quantities should be adjusted based on the specific amine partner.
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE).
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Reaction vial or flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), sodium tert-butoxide (0.7 mmol, 1.4 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%). This step should be performed in a glovebox or under a positive flow of inert gas.
-
Sealing and Addition of Liquids: Seal the vial with a septum-containing cap. Add anhydrous toluene (e.g., 2.5 mL, 0.2 M) via syringe.
-
Amine Addition: Add the amine coupling partner (0.6 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added in Step 1.
-
Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen/moisture contamination); Insufficient temperature; Incorrect ligand/base choice. | Ensure all reagents are anhydrous and techniques are strictly inert. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., RuPhos) or a stronger base. |
| Hydrodehalogenation | Presence of water; Ligand choice. | Use scrupulously dried solvents and reagents. Switch to a more sterically hindered ligand which can disfavor the pathway leading to hydrodehalogenation.[19] |
| Formation of Diarylamine | Incorrect stoichiometry; High temperature. | Use a slight excess of the coupling amine (1.2-1.5 equiv). Avoid excessive heating or prolonged reaction times after the starting material is consumed. |
| Complex Mixture of Products | Substrate or reagent degradation. | Ensure the purity of the starting this compound. Consider a milder base (e.g., K₃PO₄) if the amine partner is base-sensitive. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and effective route to novel arylamine structures bearing the valuable SF₅ moiety. Success with this challenging substrate is predicated on a rational choice of catalyst system, particularly the use of bulky, electron-rich biarylphosphine ligands that accelerate the rate-limiting reductive elimination step. The protocols and guidelines presented here offer a robust starting point for researchers aiming to incorporate this unique building block into their synthetic programs, paving the way for new discoveries in medicinal chemistry and materials science.
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Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Organic Chemistry Group. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. Available at: [Link]
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-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Available at: [Link]
-
Viciosa, M. et al. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388-4391. Available at: [Link]
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ChemRxiv. (2025). An elusive cross-coupling of α-pentafluorosulfanylated S,S-ketene acetals. Available at: [Link]
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Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 120(32), 8259-8273. Available at: [Link]
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ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Online] Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
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Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Online] Available at: [Link]
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ChemRxiv. An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals. [Online] Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. Available at: [Link]
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Constant, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-22. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Bureš, F., et al. (2020). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Journal of Materials Chemistry C, 8(3), 993-1004. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
DSpace@MIT. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Online] Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Zhang, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18016-18026. Available at: [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238-1269. Available at: [Link]
-
ResearchGate. Synthesis of α‐Pentafluorosulfanylated‐β‐Amino Esters. [Online] Available at: [Link]b-Amino_Esters)
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Application Notes & Protocols for Sonogashira Coupling with 4-Bromo-3-Substituted Anilines
Introduction: Strategic Importance of Substituted Arylalkynes
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed transformation has become indispensable in organic synthesis.[3][4] Its applications are vast, spanning the synthesis of natural products, pharmaceuticals, complex molecular scaffolds, and advanced organic materials.[5][6]
This guide focuses on a specific, yet highly relevant, application: the Sonogashira coupling of 4-bromo-3-substituted anilines . Molecules bearing the 3-substituted-4-alkynyl aniline core are prevalent in medicinal chemistry and drug development, serving as crucial intermediates for constructing complex heterocyclic systems and as pharmacophores in biologically active compounds.[7]
However, this particular class of substrates presents a unique set of challenges. As aryl bromides, they are inherently less reactive than their iodide counterparts.[8][9] Furthermore, the presence of the electron-rich aniline moiety and a variable 3-substituent introduces electronic and steric complexities that can significantly impact catalyst activity and reaction efficiency. This document provides a detailed exploration of the reaction mechanism, key optimization parameters, and robust experimental protocols tailored to overcome these challenges, enabling researchers to reliably synthesize these valuable compounds.
Mechanistic Foundations: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][10] A copper-free variant also exists and is often preferred to mitigate certain side reactions.[5][11]
The Classical Copper-Palladium Co-catalyzed Pathway
The synergistic action of palladium and copper allows the reaction to proceed under mild conditions.[2] The palladium cycle is responsible for activating the aryl bromide, while the copper cycle facilitates the activation of the terminal alkyne.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of the 4-bromo-3-substituted aniline to form a Pd(II) complex.
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a highly nucleophilic copper(I) acetylide intermediate.
-
Transmetalation: The pivotal step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.[9] This regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-substituted-4-alkynyl aniline product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
The Copper-Free Pathway
While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[8][11] Copper-free conditions circumvent this issue and are often preferred in pharmaceutical synthesis where metal contamination is a concern.[7] In this variant, the base must be strong enough to deprotonate the alkyne, which then coordinates directly with the palladium center.
Overcoming Challenges with 4-Bromo-3-Substituted Anilines
Successfully coupling these substrates requires a nuanced approach that accounts for their unique electronic and steric properties.
-
Reactivity of the C-Br Bond: The carbon-bromine bond is significantly stronger and less readily activated by Pd(0) than a carbon-iodine bond.[2] This means that the oxidative addition step is often rate-limiting.[12] Consequently, reactions typically require higher temperatures, longer reaction times, or more potent catalytic systems compared to those for aryl iodides.[8]
-
Influence of the Aniline Moiety: The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment can further slow the oxidative addition step.[6] Additionally, the lone pair on the nitrogen can potentially coordinate to the palladium center, acting as a competitive ligand and inhibiting catalytic activity.
-
The Role of the 3-Substituent: The substituent at the 3-position exerts a profound influence:
-
Steric Hindrance: Bulky groups (e.g., isopropyl, phenyl) adjacent to the bromine atom can sterically hinder the approach of the palladium catalyst, impeding oxidative addition.[13]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can counteract the donating effect of the aniline, making oxidative addition more favorable. Conversely, additional electron-donating groups (e.g., -CH₃, -OCH₃) can exacerbate the challenge of low reactivity.
-
Key Reaction Parameters & Optimization Strategy
A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity.
Catalyst System: Palladium and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for coupling aryl bromides.[1]
-
Palladium Precatalysts: Standard Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are commonly used.[2] Air-stable Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ are also effective but can be more sensitive.[1][7] For challenging couplings, preformed, air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl that rapidly generate a monoligated active species can be highly effective at room temperature.[7]
-
Ligand Selection is Key: For electron-rich and sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The use of bulky, electron-rich monoalkyl- or dialkylbiarylphosphine ligands is essential.[14]
-
Rationale: These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) active species. The electron-rich nature of the ligand facilitates the oxidative addition step, while its steric bulk accelerates the final reductive elimination step.[6][14]
-
Recommended Ligands: XPhos, SPhos, P(t-Bu)₃, and cataCXium A have shown excellent performance with challenging aryl bromides and chlorides.[14][15]
-
The Copper Question: To Use or Not to Use?
-
When to Use Copper(I): For straightforward couplings where alkyne homocoupling is not a major concern, a copper(I) co-catalyst (typically CuI) is beneficial. It allows the reaction to proceed under milder conditions (lower temperatures) and with weaker bases.[3]
-
When to Go Copper-Free: For substrates sensitive to Glaser coupling, or in late-stage pharmaceutical synthesis, copper-free conditions are strongly recommended.[8][11] This approach requires a stronger base and often a more active palladium/ligand system to achieve comparable efficiency.[15]
Base and Solvent Systems
-
Base: The base neutralizes the HBr generated during the reaction and facilitates the deprotonation of the alkyne.[2]
-
Solvent: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[8]
Data Summary: Recommended Starting Conditions
| 3-Substituent Type | Reactivity Challenge | Recommended Approach | Catalyst System (Example) | Base/Solvent | Temp. |
| Small, EWG (e.g., -CN, -NO₂) | Low | Standard or Copper-Free | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 60-80 °C |
| Small, EDG (e.g., -CH₃) | Moderate | Copper-Free, Bulky Ligand | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 80-100 °C |
| Bulky (e.g., -iPr, -Ph) | High (Steric) | Copper-Free, Bulky Ligand | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT - 60 °C[7] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; RT = Room Temperature.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling 4-bromo-3-substituted anilines with moderate reactivity.
Materials:
-
4-bromo-3-substituted aniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-2.5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3-5 equiv)
-
Anhydrous, degassed solvent (THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-3-substituted aniline (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv), and CuI (e.g., 0.015 equiv).
-
Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M) followed by the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove catalyst residues.[17]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-4-alkynyl aniline.[18]
Protocol 2: Copper-Free Sonogashira Coupling for Challenging Substrates
This protocol is designed for electron-rich or sterically hindered anilines where Glaser homocoupling is a risk.
Materials:
-
4-bromo-3-substituted aniline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%) or another bulky, electron-rich ligand
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox, or using Schlenk technique, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Add the anhydrous, degassed solvent (e.g., Dioxane) and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the 4-bromo-3-substituted aniline (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the terminal alkyne (1.5 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Inappropriate ligand for the substrate. 4. Impure reagents/solvents. | 1. Use fresh Pd source and CuI; ensure anaerobic conditions.[8] 2. Increase temperature in 10-20 °C increments.[12] 3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, P(t-Bu)₃).[14] 4. Use freshly distilled/degassed solvents and purified starting materials. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or high temperature. | Ensure rigorous degassing; purify reagents. Consider a more stable precatalyst. Some solvents like THF can promote this; consider switching to Dioxane or Toluene.[8][19] |
| Significant Alkyne Homocoupling (Glaser Product) | Copper-catalyzed side reaction, often exacerbated by the presence of oxygen. | Switch to a copper-free protocol (Protocol 2).[8] Ensure the reaction is strictly anaerobic. |
| Hydrolysis of Alkyne or Product | Presence of water. | Use anhydrous solvents and reagents. Ensure the base is dry.[20] |
Conclusion
The Sonogashira coupling of 4-bromo-3-substituted anilines is a highly valuable transformation that requires careful consideration of the substrate's unique electronic and steric properties. While the lower reactivity of the aryl bromide bond and the presence of the aniline moiety present distinct challenges, they are readily overcome through the rational selection of a highly active catalyst system. The use of bulky, electron-rich phosphine ligands is paramount for activating these substrates. By choosing between robust copper-catalyzed or clean copper-free protocols and systematically optimizing reaction parameters, researchers can efficiently access the 3-substituted-4-alkynyl aniline scaffold, a key building block for innovation in drug discovery and materials science.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Al-Amin, M., & Bhuiyan, M. M. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7462. [Link]
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Li, P., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(23), 4479–4490. [Link]
-
Saha, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 11846–11859. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
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Haskins, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(11), 3251–3255. [Link]
-
Proteomics. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
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ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
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Jana, A., & Jana, S. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 59(78), 11693-11707. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
da Silva, A. C. A., et al. (2019). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... ResearchGate. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Pittsburgh. [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]
-
ResearchGate. (2025). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Prezi. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Prezi. [Link]
-
Mori, T., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(40), 13965–13968. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
-
Khan, A. (2019). Sonogashira coupling. YouTube. [Link]
-
Al-Amin, M., & Bhuiyan, M. M. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7462. [Link]
-
Li, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
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Advanced Synthesis with (4-Amino-3-bromophenyl)pentafluorosulfur: Protocols for Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The pentafluorosulfur (SF₅) group has emerged as a critical functional motif in modern medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1][2] This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of (4-Amino-3-bromophenyl)pentafluorosulfur, a versatile building block for introducing the SF₅ moiety. We will explore Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The protocols herein are designed to be self-validating, grounded in established mechanistic principles to empower researchers in drug discovery and novel material development.
The Strategic Importance of the SF₅ Moiety
The pentafluorosulfur (SF₅) group is often considered a "super-trifluoromethyl" group, exhibiting a powerful combination of properties that make it highly desirable for molecular design.[3]
-
High Electronegativity: The five fluorine atoms create a potent electron-withdrawing effect, significantly modulating the electronic landscape of the parent molecule.[2] This property is crucial for tuning the acidity/basicity of nearby functional groups and influencing intramolecular charge-transfer characteristics.[4]
-
Chemical and Thermal Stability: The strength of the S-F bonds confers exceptional resistance to chemical degradation and thermal stress, which is advantageous for developing robust compounds.[2]
-
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group often increases the overall lipophilicity of a molecule, which can improve membrane permeability and bioavailability in drug candidates.[2]
The synthon this compound provides a direct and versatile entry point for incorporating this high-value functional group. The presence of the bromine atom ortho to the amino group allows for precise, regioselective functionalization via palladium-catalyzed cross-coupling, one of the most powerful and adaptable tools in modern organic synthesis.[5][6]
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is generally accepted to proceed through a catalytic cycle involving a palladium(0) active species.
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. For this electron-deficient substrate, a range of systems can be effective.
-
Standard Conditions: Pd(PPh₃)₄ (2-5 mol%).
-
For Challenging Substrates: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%). [7]3. Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
The choice of base is crucial. Cs₂CO₃ is often more effective than K₂CO₃ for less reactive boronic acids.
-
The water in the solvent system is essential for the transmetalation step with boronic acids. Ensure proper degassing to prevent catalyst oxidation.
| Parameter | Typical Condition | Notes |
| Pd Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-5 mol% |
| Ligand | PPh₃, SPhos, XPhos | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃ | 2.0-3.0 equiv |
| Solvent | Dioxane/H₂O (4:1) | Degassed |
| Temperature | 80-110 °C | Substrate dependent |
| Yield | 65-95% | Highly variable |
Mizoroki-Heck Coupling: Synthesis of Stilbene and Cinnamate Analogs
The Heck reaction forms a C-C bond between the aryl bromide and an alkene, offering a direct route to substituted olefins. [8][9] Diagram: Mizoroki-Heck Catalytic Cycle
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Protocol:
-
Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), and a base (e.g., Et₃N or NaOAc, 2.0 equiv).
-
Catalyst Addition: Add the palladium source, typically Pd(OAc)₂ (1-3 mol%). For this activated aryl bromide, phosphine-free conditions are often successful. [9]If needed, a ligand like P(o-tolyl)₃ can be added.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc.
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-48 hours. The reaction often requires higher temperatures than Suzuki couplings. [10]5. Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purification: Purify via column chromatography.
Expert Insights:
-
The regioselectivity of the alkene addition is primarily controlled by sterics, with the aryl group typically adding to the less substituted carbon of the double bond. [11]* The use of a phase-transfer catalyst (e.g., TBAB) can sometimes improve yields and reaction rates, especially in biphasic systems.
| Parameter | Typical Condition | Notes |
| Pd Catalyst | Pd(OAc)₂ | 1-3 mol% |
| Ligand | Often ligand-free | P(o-tolyl)₃ if needed |
| Base | Et₃N, NaOAc, K₂CO₃ | 2.0 equiv |
| Solvent | DMF, DMAc | Anhydrous |
| Temperature | 100-140 °C | High temperature often required |
| Yield | 50-85% | Substrate dependent |
Sonogashira Coupling: Synthesis of Aryl Alkynes
This reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating valuable C(sp²)-C(sp) linkages. [12] Diagram: Sonogashira Catalytic Cycles
Caption: Coupled catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (1-3 mol%), and the copper(I) co-catalyst, CuI (2-5 mol%).
-
Solvent/Base Addition: Add a degassed amine solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF can be used as a co-solvent if needed.
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often complete within 2-12 hours. Monitor by TLC.
-
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Expert Insights:
-
The primary side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are critical to suppress this pathway. [12]* For sensitive substrates, copper-free Sonogashira conditions can be employed, which typically require a different palladium catalyst/ligand system and a stronger organic base.
| Parameter | Typical Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% |
| Co-catalyst | CuI | 2-5 mol% |
| Base/Solvent | Et₃N or DIPA | Must be degassed |
| Temperature | 25-60 °C | Generally mild conditions |
| Yield | 70-98% | Often high-yielding |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
This reaction enables the coupling of an amine at the aryl bromide position, providing a direct route to complex diaryl or alkylaryl amines. [13] Diagram: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a bulky biarylphosphine ligand (e.g., XPhos or RuPhos, 1.5-2x the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equiv) to a Schlenk tube. [14][15]2. Reagent Addition: Add this compound (1.0 equiv) and the coupling amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction, then carefully quench by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography. Note that residual bulky ligands can sometimes co-elute with the product.
Expert Insights:
-
This reaction is highly sensitive to air and moisture. The choice of ligand and base is critical and often requires screening for optimal results with a new substrate combination. [16]* The existing amino group on the this compound substrate could potentially coordinate to the palladium center or undergo side reactions. Using a slight excess of the coupling amine can help favor the desired intermolecular reaction.
| Parameter | Typical Condition | Notes |
| Pd Catalyst | Buchwald Precatalysts (G3/G4) | 1-3 mol% |
| Ligand | XPhos, RuPhos, etc. | Bulky, electron-rich |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic |
| Solvent | Toluene, Dioxane | Anhydrous, degassed |
| Temperature | 80-110 °C | Inert atmosphere is critical |
| Yield | 60-90% | Highly dependent on ligand/base |
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficient temperature; Poor choice of ligand/base. | Use fresh catalyst/ligand; Increase temperature; Screen different ligands or bases (especially for Buchwald-Hartwig). |
| Hydrodehalogenation (Br replaced by H) | Presence of a proton source (e.g., water); β-hydride elimination from catalyst intermediate. | Use rigorously dried, degassed solvents and reagents; Ensure inert atmosphere. |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser homocoupling of alkyne. | Suzuki: Ensure proper stoichiometry. Sonogashira: Rigorously exclude O₂; Consider copper-free conditions. |
| Difficulty in Purification | Residual palladium catalyst; Co-elution of phosphine ligand/oxide. | Filter crude mixture through Celite® to remove Pd black; Use a different solvent system for chromatography; Consider an acidic wash to remove basic ligands. |
References
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026). Chemical Society Reviews.
- Straightforward Pentafluorosulfanylation for Molecular Design. (n.d.). ChemRxiv.
- The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific.
- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. (n.d.). RSC Publishing.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Sonogashira Coupling. (n.d.). Synthetic Methods in Drug Discovery.
- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2020).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- The Heck-type reactions of 4-(pentafluorosulfanyl)benzenediazonium... (n.d.).
- The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. (n.d.). Chemistry – A European Journal.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Buchwald–Hartwig amin
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). Chemical Reviews.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). PMC.
- Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University.
- Why excess aryl halides are used in palladium catalyzed Csp3-H arylation of amino acids? (2019).
- Workup procedure for palladium-catalyzed reactions involving aryl halides. (2025). BenchChem.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). The Journal of Organic Chemistry.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. (2018). PMC.
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.). New Journal of Chemistry.
- COMMON NAME: SULFURYL FLUORIDE. (n.d.). NJ.gov.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.).
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
- Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. (2025).
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Semantic Scholar.
- Safety D
- Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). University of Pittsburgh.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC.
- Synthesis of α‐Pentafluorosulfanylated‐β‐Amino Esters. (2025).
- Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). (n.d.).
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025).
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
- Synthesis of 3-amino-4-fluoropyrazoles. (2011). The Journal of Organic Chemistry.
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Application Notes & Protocols: (4-Amino-3-bromophenyl)pentafluorosulfur as a Versatile Building Block for Bioactive Molecule Synthesis
Abstract
The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry, prized for its unique combination of properties including high lipophilicity, strong electron-withdrawing character, and exceptional chemical stability.[1] This guide provides an in-depth exploration of (4-Amino-3-bromophenyl)pentafluorosulfur (ABPSF₅), a trifunctional building block designed for the efficient construction of complex, bioactive molecules. We present detailed protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amino group derivatization, underpinned by mechanistic insights and practical guidance for researchers in drug discovery and development.
The SF₅ Group: A Privileged Moiety in Drug Design
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] While the trifluoromethyl (CF₃) group is ubiquitous, the pentafluorosulfur (SF₅) group offers distinct advantages. Its conical shape and larger volume can lead to unique binding interactions, while its greater lipophilicity and strong, purely inductive electron-withdrawing nature can enhance cell membrane permeability and modulate pKa without the resonance effects seen with groups like nitro.[1] The ABPSF₅ building block leverages these properties, offering three orthogonal reaction sites for controlled, stepwise molecular elaboration.
Critical Safety & Handling Protocols for SF₅ Compounds
Pentafluorosulfur compounds and their precursors, such as sulfur chloride pentafluoride (SF₅Cl), can be highly reactive and toxic.[4] Strict adherence to safety protocols is mandatory.
Core Safety Requirements:
-
Engineered Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient ventilation.[5][6]
-
Personal Protective Equipment (PPE):
-
Respiratory: A full-face respirator with appropriate acid gas/organic vapor cartridges is recommended, especially when handling volatile precursors.[4][7]
-
Eye/Face: Safety goggles with side-shields and a face shield are essential.[4][5] An eyewash station must be immediately accessible.[5]
-
Hand: Use chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Inspect gloves before use and consider double-gloving.
-
Body: Wear a chemical-resistant, flame-retardant lab coat.[5]
-
-
Emergency Procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
-
Storage & Handling: Store SF₅ compounds in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases, alcohols, and metals.[4]
Synthesis of the this compound Building Block
While a direct, one-pot synthesis from simple precursors is challenging, a common strategy involves the functionalization of a pre-existing SF₅-aryl compound. A plausible and effective route starts from the commercially available 4-nitrophenylpentafluorosulfur.
Caption: Plausible synthesis route for the ABPSF₅ building block.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide of ABPSF₅ with a boronic acid or ester derivative.[8] This protocol is ideal for introducing diverse aryl or heteroaryl substituents at the 3-position.
Expert's Insight: Causality Behind Component Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, albeit classic, choice. For more challenging or sterically hindered substrates, second-generation precatalysts like XPhos Pd G2 can offer higher yields and faster reaction times under milder conditions.[9]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid for transmetalation.[8] K₃PO₄ is often more effective for less reactive boronic acids.
-
Solvent: A biphasic system, such as a 4:1 mixture of 1,4-dioxane and water, is commonly used to dissolve both the organic and inorganic reagents.[8] Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
Detailed Step-by-Step Methodology
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[8]
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours.[8] Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8] Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Data
| Arylboronic Acid Partner | Product | Expected Yield Range |
| Phenylboronic acid | 3-Phenyl-4-amino-phenyl-SF₅ | 85-95% |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-amino-phenyl-SF₅ | 80-90% |
| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-4-amino-phenyl-SF₅ | 70-85% |
| (Yields are estimates based on typical Suzuki reactions and may require optimization.) |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide of ABPSF₅ with a primary or secondary amine.[11][12] This reaction is a powerful tool for synthesizing diarylamines or alkyl-arylamines, which are common motifs in pharmaceuticals.
Expert's Insight: The Critical Role of the Ligand
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[13]
-
First-generation ligands (e.g., P(o-tol)₃) have a limited scope.
-
Bidentate ligands (e.g., BINAP) improved reliability but often required harsh conditions.[11]
-
Modern sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are now the gold standard. Their bulk promotes the crucial reductive elimination step and stabilizes the active catalytic species, allowing for the coupling of a wide range of amines under milder conditions.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology
-
Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the biarylphosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial.
-
Add Reactants: Add this compound (1.0 mmol, 1.0 equiv) and seal the vial with a PTFE septum cap.
-
Atmosphere: Remove the vial from the glovebox. Add the amine coupling partner (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110°C and stir for 6-24 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired N-aryl product.
References
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Sulfur Chloride Pentafluoride.
- National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride. Centers for Disease Control and Prevention.
- ResearchGate. (n.d.). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
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- 13. research.rug.nl [research.rug.nl]
Application Note: Strategic Incorporation of (4-Amino-3-bromophenyl)pentafluorosulfur into Pharmaceutical Scaffolds
Introduction: The Rise of the Pentafluorosulfur (SF₅) Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Among the array of fluorinated substituents, the pentafluorosulfur (SF₅) group has emerged as a particularly valuable bioisostere, frequently dubbed a "super-trifluoromethyl" group.[5][6][7] Its unique combination of properties—high electronegativity, significant steric bulk, exceptional chemical and thermal stability, and increased lipophilicity—makes it an attractive replacement for common moieties like trifluoromethyl (CF₃), tert-butyl, or nitro groups.[5][7][8][9][10] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a powerful tool for lead optimization.[10]
(4-Amino-3-bromophenyl)pentafluorosulfur (ABPSF₅) is a uniquely versatile building block for introducing the SF₅ moiety. It possesses two distinct and orthogonally reactive handles: an amino group, ideal for amide bond formation or diazotization, and a bromo group, primed for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the convergent and flexible synthesis of complex pharmaceutical scaffolds, enabling chemists to rapidly explore chemical space around an SF₅-functionalized core.
This guide provides a detailed technical overview and field-proven protocols for leveraging ABPSF₅ in drug discovery programs. We will explore its application in key synthetic transformations and provide step-by-step methodologies to facilitate its successful incorporation.
Physicochemical Properties & Strategic Value
The decision to incorporate an SF₅ group is driven by its ability to modulate key molecular properties. Its properties, when compared to other common bioisosteres, highlight its unique potential in drug design.
| Property | Pentafluorosulfur (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-tBu) |
| Hansch Lipophilicity (π) | 1.23[2] | 0.88[2] | 1.98 |
| Hammett Constant (σp) | 0.68[2] | 0.53[2] | -0.20 |
| Volume (ų) | 55.4[2] | 34.6[2] | 76.9[2] |
| Dipole Moment (Ph-X, Debye) | ~3.44[5] | ~2.60[5] | ~0.5 |
| Metabolic Stability | Very High[2] | High | Moderate (Oxidation) |
Key Insights:
-
Strong Electron Withdrawal: With a Hammett constant (σp) of 0.68, the SF₅ group is a more powerful electron-withdrawing group than CF₃.[2] This can significantly lower the pKa of nearby acidic or basic centers, altering ionization state at physiological pH and potentially improving target engagement.
-
High Lipophilicity: The SF₅ group is notably more lipophilic than the CF₃ group, which can enhance membrane permeability and improve bioavailability.[2] This property is often beneficial in programs where increasing lipophilicity correlates with improved activity.
-
Steric Influence: Its octahedral geometry and intermediate size allow for unique steric interactions within a binding pocket, potentially leading to improved selectivity or potency.[2]
-
Metabolic Resistance: The strength of the S-F bonds confers exceptional stability, making the SF₅ group highly resistant to metabolic degradation and extending a drug's half-life in the body.[10]
Synthetic Strategy: Orthogonal Functionalization of ABPSF₅
The primary strategic advantage of ABPSF₅ lies in its two chemically distinct functional groups. The C-Br bond and the C-NH₂ bond can be addressed sequentially under different reaction conditions, allowing for a modular and convergent approach to target synthesis. This orthogonality is a key enabler for building molecular complexity.
Caption: Orthogonal synthetic routes using ABPSF₅.
Detailed Application Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-Br Position
This protocol describes the formation of a C-C bond, a foundational reaction for constructing biaryl scaffolds. The choice of a bulky biarylmonophosphine ligand like SPhos is crucial for achieving high efficiency in coupling with the electron-rich aryl bromide.[11]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 eq.). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.[12]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the ABPSF₅.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality:
-
Base (K₂CO₃): The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.
-
Ligand (SPhos): Electron-rich, bulky phosphine ligands like SPhos promote the rate-limiting oxidative addition of the palladium catalyst to the aryl bromide and facilitate the final reductive elimination step.[11]
-
Aqueous Dioxane: This solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This protocol enables the formation of a C-N bond, creating diarylamine structures common in many pharmaceutical agents. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine coupling partner without competing in the reaction.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.015 eq.), and XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.03 eq.).
-
Inert Atmosphere: Ensure the flask is sealed and maintained under a positive pressure of nitrogen or argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).[13] Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality:
-
Catalyst System (Pd₂(dba)₃/XPhos): This is a highly active and general catalyst system for C-N cross-coupling, effective for a wide range of aryl halides and amines.[13][14] XPhos is a bulky ligand that promotes the formation of the active monoligated palladium species.
-
Base (NaOtBu): A strong base is required to deprotonate the amine coupling partner, making it sufficiently nucleophilic to displace the bromide from the palladium center after oxidative addition.
-
Solvent (Toluene): Anhydrous, non-protic solvents like toluene are required to prevent quenching of the strong base and deactivation of the catalyst.
Protocol 3: Amide Bond Formation at the -NH₂ Position
This protocol details the acylation of the aniline nitrogen. The amino group on ABPSF₅ is electron-deficient due to the strong withdrawing effect of the SF₅ group, making it less nucleophilic than typical anilines. Therefore, robust coupling conditions are often required.[15]
Methodology:
-
Acid Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality:
-
Coupling Reagent (HATU): HATU is a highly efficient peptide coupling reagent that rapidly converts carboxylic acids into activated esters, which are highly susceptible to nucleophilic attack by the electron-deficient aniline.
-
Base (DIPEA): This non-nucleophilic amine base neutralizes the hexafluorophosphate salt formed during the reaction and maintains a basic pH to ensure the aniline nitrogen remains deprotonated and nucleophilic.
-
Anhydrous Conditions: Moisture can hydrolyze the activated ester intermediate, reducing the reaction yield.
Conclusion
This compound is a powerful and versatile reagent that provides medicinal chemists with a strategic entry point to novel SF₅-containing scaffolds. The orthogonal reactivity of its amino and bromo groups allows for the systematic and efficient construction of complex molecules. By leveraging the robust protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, research scientists can confidently incorporate the unique and beneficial properties of the pentafluorosulfur group into their next generation of pharmaceutical candidates.
References
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
- Author Unknown. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Al-Zoubi, R. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- Author Unknown. (n.d.). The Synthesis and Reactivity of 4-Amino-3-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Author Unknown. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- Author Unknown. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Author Unknown. (2019). Fluorine and sulfur- an old combination with a new lease of life.
- Author Unknown. (n.d.). Pentafluorosulfanyl (SF5) technology. Melius Organics.
- Various Authors. (2014). Does anyone have experience with amide coupling reaction of aniline?
- Ojima, I. (n.d.). Recent progress in the strategic incorporation of fluorine into medicinally active compounds.
- Author Unknown. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Al-Zoubi, R. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Author Unknown. (n.d.).
- Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Tohoku University.
- Author Unknown. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Author Unknown. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
- Beier, P., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed.
- Buchwald, S. L., & Martin, R. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed.
- Kim, J., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.
- Sabatini, M. T., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Plummer, S., & Gallou, F. (2024).
- Arrowsmith, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Author Unknown. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Author Unknown. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University.
- Author Unknown. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- Author Unknown. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
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Application Notes and Protocols for the Utilization of (4-Amino-3-bromophenyl)pentafluorosulfur in Agrochemical Synthesis
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a premier substituent in modern agrochemical design, prized for its unique electronic properties and steric profile that can significantly enhance biological efficacy, metabolic stability, and lipophilicity. This guide provides an in-depth exploration of (4-Amino-3-bromophenyl)pentafluorosulfur, a versatile synthetic building block that offers dual functional handles for the strategic construction of novel agrochemical candidates. We present detailed protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, supported by mechanistic insights and characterization data. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, aiming to leverage the superior properties of the SF₅ moiety in next-generation crop protection agents.
Introduction: The Rise of the "Super-Trifluoromethyl" Group
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and agrochemical research.[1][2] Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often dubbed a "super-trifluoromethyl" bioisostere.[3] Its appeal stems from a unique combination of properties:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, which can profoundly influence the acidity, basicity, and binding interactions of a molecule.[4]
-
Chemical and Thermal Stability: Aryl pentafluorosulfanyl compounds exhibit remarkable stability, a critical attribute for active ingredients in agrochemical formulations.[4]
-
Enhanced Lipophilicity: The SF₅ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.[4][5]
-
Steric Influence: With its conical shape, the SF₅ group provides a larger steric footprint than a trifluoromethyl (CF₃) group, offering a different way to probe and optimize interactions with biological targets.
The compound this compound, hereafter referred to as ABPSF5 , is an exceptionally valuable building block. It provides chemists with two orthogonal reactive sites: a nucleophilic amino group and a bromine-substituted aromatic ring amenable to a wide array of cross-coupling reactions. This dual functionality allows for the sequential or programmed introduction of diverse molecular fragments, facilitating the rapid assembly of complex agrochemical scaffolds.
Physicochemical and Spectroscopic Profile of ABPSF5
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrF₅NS | N/A |
| Molecular Weight | 310.07 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.71 (d, J = 2.5 Hz, 1H), 7.40 (d, J = 2.5 Hz, 1H), 4.42 (s, 2H) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 144.7, 129.2, 127.9, 122.8, 107.8 | [6] |
| ¹⁹F NMR (CDCl₃, 470 MHz) | δ 86.46 (p, J = 150.3 Hz, 1F, SF), 64.90 (d, J = 150.2 Hz, 4F, SF₄) | [6] |
Note: NMR data is for the closely related analogue 2-bromo-6-methyl-4-(pentafluorothio)aniline and is expected to be very similar for ABPSF5.
Synthetic Pathways & Experimental Protocols
ABPSF5 is a versatile scaffold enabling three primary classes of synthetic transformations crucial for building agrochemical structures: Palladium-catalyzed C-C and C-N bond formation, and C-N bond formation via acylation.
Figure 1: Key synthetic transformations accessible from this compound (ABPSF5).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application: This reaction is fundamental for creating biaryl structures, a common motif in many herbicides and fungicides. The C-C bond is formed at the bromine position, leaving the amino group available for subsequent functionalization.
Causality & Scientist's Note: The Suzuki-Miyaura coupling is favored for its mild conditions and high functional group tolerance.[7] The choice of a palladium catalyst like Pd(dppf)Cl₂ is based on its proven efficacy in coupling aryl bromides.[6] Cesium carbonate (Cs₂CO₃) is a sufficiently strong base to facilitate the crucial transmetalation step without promoting side reactions involving the amino group. 1,4-Dioxane is an excellent solvent for this transformation due to its ability to dissolve both organic and inorganic reagents and its high boiling point, allowing for elevated reaction temperatures.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add ABPSF5 (1.0 mmol, 310 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 mmol, 82 mg).
-
Solvent Addition: Add 8 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Application: This reaction forms a C-N bond at the site of the bromine atom, creating diaryl amine structures. These scaffolds are prevalent in various classes of insecticides and fungicides.
Causality & Scientist's Note: The Buchwald-Hartwig amination is one of the most powerful methods for forming aryl C-N bonds.[8][9] The choice of a sterically hindered phosphine ligand (e.g., from the Josiphos or Buchwald ligand families) is critical for promoting the reductive elimination step, which is often rate-limiting.[3] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the coupling amine, forming the active palladium-amido complex. Toluene is a common solvent for these reactions, providing the necessary temperature range for efficient catalysis.
Detailed Protocol:
-
Catalyst Pre-formation/Activation: In a glovebox or under a strict inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable biaryl phosphine ligand (e.g., XPhos, 0.048 mmol, 23 mg) to a Schlenk tube.
-
Reagent Preparation: In a separate Schlenk flask, add ABPSF5 (1.0 mmol, 310 mg), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Solvent & Catalyst Addition: Add 10 mL of anhydrous, degassed toluene to the flask containing the substrates. Then, add the catalyst mixture.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Pass the reaction mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Protocol 3: Amide Coupling (Acylation of the Amino Group)
Application: This protocol functionalizes the amino group of ABPSF5 to form anilide structures, which are key components of many successful insecticides, including the meta-diamide class.[6] This leaves the bromo-substituent intact for subsequent cross-coupling reactions.
Causality & Scientist's Note: Direct amide coupling between a carboxylic acid and an amine is often inefficient. The most common and reliable method involves activating the carboxylic acid by converting it to an acyl chloride.[10] The Schotten-Baumann conditions, using a base like pyridine or triethylamine, neutralize the HCl byproduct, driving the reaction to completion.[11] Dichloromethane (DCM) is a suitable inert solvent for this transformation.
Detailed Protocol:
-
Reagent Preparation: Dissolve ABPSF5 (1.0 mmol, 310 mg) and a non-nucleophilic base such as triethylamine (1.5 mmol, 209 µL) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding 10 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure anilide.
Visualization of a Representative Workflow: Suzuki Coupling
The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling protocol described in section 3.1.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound (ABPSF5 ) is a potent and highly versatile building block for the synthesis of advanced agrochemicals. Its dual functional handles permit a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling and acylation reactions, enabling the efficient construction of diverse and complex molecular architectures. The protocols detailed herein provide a robust framework for researchers to harness the exceptional properties of the SF₅ group, paving the way for the discovery of next-generation herbicides, insecticides, and fungicides with improved performance profiles.
References
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Kim, J., Kang, O., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
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Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Sutherland, A., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Stack Exchange. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Le, K. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
ResearchGate. (2016). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. [Link]
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-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101586. [Link]
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Vieira, A. J. S. C. (n.d.). 5.1.8. Preparation of p-Bromoaniline. ResearchGate. [Link]
-
Ferlin, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Al-Majed, A. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. [Link]
-
Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. [Link]
-
SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. [Link]
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Functionalization of Materials with (4-Amino-3-bromophenyl)pentafluorosulfur: A Detailed Guide for Researchers
Introduction: The Transformative Potential of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in the fields of materials science and drug discovery, often hailed as a "super-trifluoromethyl" group.[1] Its unique combination of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for tuning the characteristics of molecules and materials.[2][3] The introduction of an SF₅ group can dramatically alter a material's surface energy, improve the metabolic stability of a drug candidate, and enhance its binding affinity to biological targets.[2][3]
This guide focuses on a particularly versatile building block: (4-Amino-3-bromophenyl)pentafluorosulfur . The strategic placement of the amino (-NH₂) and bromo (-Br) functionalities on the phenyl ring, in addition to the potent SF₅ group, provides orthogonal handles for a diverse range of chemical modifications. This allows for the covalent attachment of this unique moiety to a wide array of material surfaces and polymer backbones, opening new avenues for the development of advanced materials with tailored properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the functionalization of materials with this compound.
Core Functionalization Strategies: A Dual-Pronged Approach
The structure of this compound offers two primary reactive sites for covalent attachment to materials: the amino group and the bromo group . This allows for a versatile, two-pronged approach to material functionalization, which can be employed independently or in sequence for more complex modifications.
Diagram: Orthogonal Functionalization Handles
Caption: Orthogonal functionalization pathways of this compound.
Part 1: Leveraging the Amino Group via Diazotization for Surface Grafting
The primary amino group is a versatile handle for surface modification through the formation of a highly reactive diazonium salt. This in-situ generated species can readily graft onto a wide variety of substrates, including metals, carbon-based materials, and polymers, forming a robust covalent bond.[2][4]
Scientific Rationale
The diazotization of aromatic amines, a well-established reaction, involves the treatment of the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt (-N₂⁺).[5] These salts are highly reactive intermediates that can undergo a variety of transformations. For surface grafting, the diazonium salt can be reduced, either electrochemically or chemically, to generate an aryl radical. This radical species then attacks the surface, forming a stable covalent bond and releasing nitrogen gas.[2] This method is advantageous due to its versatility with different substrates and the strength of the resulting surface-adsorbate bond.
Experimental Protocol: Surface Functionalization of a Gold Substrate
This protocol details the functionalization of a gold surface with this compound via spontaneous grafting of the corresponding diazonium salt.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Acetonitrile (ACN), anhydrous
-
Deionized (DI) water
-
Ethanol
-
Gold-coated substrate (e.g., silicon wafer with a gold film)
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Further clean the substrate using a UV-Ozone cleaner for 15 minutes to remove any organic contaminants.
-
-
Preparation of the Diazonium Salt Solution (Perform in a fume hood at 0-5 °C):
-
Dissolve this compound (1.0 mmol) in a mixture of acetonitrile (10 mL) and 1 M HCl (5 mL) in a glass beaker, cooled in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 mmol in 2 mL DI water) dropwise to the stirred amine solution.
-
Stir the reaction mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change. Caution: Diazonium salts can be explosive when isolated in dry form. Always use in solution and handle with care.
-
-
Surface Grafting:
-
Immediately immerse the cleaned gold substrate into the freshly prepared diazonium salt solution.
-
Allow the grafting reaction to proceed for 1-2 hours at room temperature. The reaction vessel should be kept in the dark to prevent photochemical side reactions.
-
After the desired reaction time, remove the substrate from the solution.
-
-
Post-Grafting Cleaning:
-
Rinse the functionalized substrate thoroughly with acetonitrile, followed by ethanol, and finally DI water to remove any physisorbed material.
-
Dry the substrate under a stream of nitrogen.
-
Store the functionalized substrate in a desiccator until further use.
-
Workflow Diagram: Surface Grafting via Diazotization
Caption: Workflow for surface functionalization via diazonium salt grafting.
Part 2: Harnessing the Bromo Group for Polymer and Small Molecule Conjugation
The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Negishi, Sonogashira, and Heck couplings.[5][6][7] This allows for the precise installation of a wide range of organic functionalities, including alkyl chains, aromatic systems, and alkynes, or for the attachment of the SF₅-containing moiety to pre-functionalized polymers.
Scientific Rationale
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In the context of this compound, the C-Br bond can be activated by a palladium catalyst to react with a suitable coupling partner. For instance, in a Negishi coupling, an organozinc reagent is coupled with the aryl bromide, while in a Sonogashira coupling, a terminal alkyne is used. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules and functionalized polymers.[6][7]
Experimental Protocol: Post-Polymerization Modification via Negishi Cross-Coupling
This protocol describes the grafting of this compound onto a polymer backbone containing zinc-halide functionalities.
Materials:
-
Polymer with pendant zinc-halide groups (prepared separately)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP) or other suitable phosphine ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation of the Reaction Mixture (under inert atmosphere):
-
In a Schlenk flask, dissolve the polymer with pendant zinc-halide groups (1.0 g) in anhydrous THF (20 mL).
-
In a separate flask, dissolve this compound (1.2 equivalents relative to the zinc-halide groups on the polymer) in anhydrous THF (10 mL).
-
In a third flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 equivalents) and the phosphine ligand (0.08 equivalents) in anhydrous THF (5 mL).
-
-
Cross-Coupling Reaction:
-
Add the catalyst solution to the polymer solution and stir for 15 minutes at room temperature.
-
Add the solution of this compound to the polymer/catalyst mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Re-dissolve the polymer in a minimal amount of THF and re-precipitate to further purify. Repeat this process two more times.
-
Dry the final polymer product under vacuum at 40 °C for 24 hours.
-
Mechanism Diagram: Negishi Cross-Coupling
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Characterization of Functionalized Materials
Thorough characterization is crucial to confirm the successful functionalization of the material and to understand the properties of the modified surface or polymer. A combination of techniques is typically employed.
| Technique | Information Obtained | Expected Results for SF₅ Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Appearance of F 1s and S 2p signals. High-resolution S 2p spectrum will show a characteristic binding energy for the SF₅ group.[8][9] |
| Contact Angle Goniometry | Surface wettability and surface energy. | An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the fluorinated SF₅ group.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Characteristic vibrational bands for the S-F bonds in the SF₅ group, as well as bands corresponding to the aromatic ring and other functionalities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the functionalized polymer. | ¹⁹F NMR will show a characteristic signal for the SF₅ group. ¹H and ¹³C NMR will show signals corresponding to the aromatic and polymer backbone protons and carbons. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology and roughness upon grafting of the organic layer. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the functionalization of a wide range of materials. The orthogonal reactivity of its amino and bromo groups allows for a high degree of control over the modification process, enabling the creation of materials with precisely tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this unique molecule. Future work in this area will likely focus on the development of more complex, multifunctional materials by combining the chemistries of the amino and bromo groups, as well as exploring the applications of these novel materials in areas such as advanced coatings, biosensors, and targeted drug delivery systems.
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Common Organic Chemistry. Negishi Reaction (Palladium Catalyzed Coupling). [Link]
-
Hetemi, D., Noël, V., & Pinson, J. (2020). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Biosensors, 10(1), 4. [Link]
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Jadhav, S. A. (2016). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). ResearchGate. [Link]
-
Lu, Y., Pinson, J., & Mangeney, C. (2021). Surface functionalization of nanomaterials by aryl diazonium salts for biomedical sciences. Advances in Colloid and Interface Science, 294, 102479. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]
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Purohit, G., Bhatt, P., Mittal, A., Abdellattif, M. H., & Farghaly, T. A. (2023). Polymer Grafting and its chemical reactions. Frontiers in Bioengineering and Biotechnology, 10, 1044927. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. [Link]
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Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical reviews, 115(2), 1130-1190. [Link]
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EAG Laboratories. FTIR & Contact Angle Measurements of Surface Modified Polymers. [Link]
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Application Notes and Protocols for Negishi Cross-Coupling with SF₅-Containing Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Modern Chemistry
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in medicinal chemistry and materials science, often regarded as a "super-trifluoromethyl" group.[1] Its unique combination of properties—strong electron-withdrawing character, high lipophilicity, metabolic stability, and octahedral geometry—makes it a valuable functional group for modulating the physicochemical and biological properties of organic molecules.[1][2] The Negishi cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, provides a versatile and reliable strategy for incorporating SF₅-containing aryl scaffolds into complex molecular architectures.[3][4][5]
This guide offers a detailed exploration of the Negishi cross-coupling reaction as applied to SF₅-substituted aryl bromides. It provides a mechanistic overview, step-by-step experimental protocols, and key insights into reaction optimization and troubleshooting, designed to empower researchers in their synthetic endeavors.
Mechanistic Overview and Key Considerations
The Negishi coupling follows a catalytic cycle common to many palladium-catalyzed cross-coupling reactions.[4][6] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The strongly electron-withdrawing nature of the SF₅ group can influence the reactivity of the aryl bromide, making careful selection of the catalyst system paramount.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the SF₅-aryl bromide to form a Pd(II) intermediate. The choice of an electron-rich and sterically bulky phosphine ligand is critical to facilitate this step, especially with electron-deficient aryl halides.[3][7][8]
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species. This step is often the rate-determining step and can be influenced by the purity and reactivity of the organozinc reagent.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
Key Considerations for Success:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient SF₅-aryl bromides, bulky and electron-rich biarylphosphine ligands such as SPhos and RuPhos have demonstrated high efficacy.[3][10] These ligands promote the formation of a highly active Pd(0) species and facilitate the oxidative addition step.[3][7] In a study on the synthesis of SF₅-containing amino acids, a system of Pd(dba)₂ and SPhos was found to give superior yields.[10]
-
Organozinc Reagent Quality: The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent.[11] These reagents are sensitive to air and moisture, and their preparation requires anhydrous conditions.[11][12] Common side reactions include protodezincation (quenching by a proton source) and homocoupling.[12]
-
Solvent and Temperature: Anhydrous ethereal solvents like THF or dioxane are commonly used.[3] The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-80 °C), depending on the reactivity of the substrates.[3][12]
Experimental Protocols
This section provides a general, step-by-step protocol for the Negishi cross-coupling of an SF₅-containing aryl bromide with an organozinc reagent. It is essential to perform all steps under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Aromatic SF₅ Compounds
Welcome to the technical support center for the purification of halogenated aromatic pentafluorosulfanyl (SF₅) compounds. The unique properties of the SF₅ group, often called a "super-trifluoromethyl group," make it highly valuable in medicinal chemistry and materials science.[1][2] However, these same properties can present distinct challenges during purification. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity for your target molecules.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling and purifying halogenated aromatic SF₅ compounds.
Q1: What are the key properties of the pentafluorosulfanyl (SF₅) group that I must consider during purification?
A1: The SF₅ group has a unique combination of characteristics that directly influence purification strategy:
-
High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, significantly impacting the polarity of the parent molecule.[3]
-
High Lipophilicity: Despite its electronegativity, the SF₅ group is highly lipophilic, often more so than a trifluoromethyl (CF₃) group.[3][4] This dual nature is critical when selecting chromatographic mobile phases.
-
Exceptional Stability: The sulfur-fluorine bonds are incredibly strong, rendering the SF₅ group thermally and chemically stable under most standard purification conditions, such as flash chromatography on silica gel.[3][4] This is a major advantage, as on-column degradation of the SF₅ moiety itself is highly unlikely.[5]
-
Steric Bulk: The SF₅ group is sterically demanding, which can influence how the molecule interacts with stationary phases or packs during crystallization.[6]
Q2: What are the most common methods for purifying halogenated aromatic SF₅ compounds?
A2: The two most prevalent and effective methods are:
-
Flash Column Chromatography: This is the most widely reported method, typically using silica gel as the stationary phase.[7][8] It is versatile for separating the target compound from unreacted starting materials, reagents, and most byproducts.
-
Recrystallization: If the target compound is a solid, recrystallization is an excellent and scalable method for achieving high purity, particularly for removing minor impurities or separating isomers that are difficult to resolve by chromatography.[9][10]
Q3: Why is silica gel the standard stationary phase for these compounds?
A3: Silica gel is the default choice because its polar surface effectively separates molecules based on differences in overall polarity.[4] For halogenated aromatic SF₅ compounds, the final polarity is a composite of the highly polar, electron-withdrawing SF₅ group, the lipophilic aromatic ring, the halogen substituent(s), and any other functional groups. This often creates a large enough polarity difference between the product and common impurities (e.g., less polar starting materials or more polar byproducts) for a successful separation on silica.
Q4: How does the halogen substituent (e.g., Br, Cl) on the aromatic ring affect purification?
A4: The halogen substituent plays a crucial role. First, it modifies the overall polarity and molecular weight of the compound, which can help differentiate it from non-halogenated analogues during chromatography. Second, in syntheses like Negishi or Suzuki couplings, the presence of a bromo- or iodo-substituent on the starting material and its absence in the product creates a significant polarity difference, which is the primary basis for chromatographic purification.[11][12]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My TLC shows a streak or new spots after spotting my compound on the silica plate. Is my SF₅ compound decomposing?
A: While possible, degradation of the SF₅ group itself on silica is rare due to its high stability.[5] It is far more likely that another functional group in your molecule is acid-sensitive.
-
Plausible Cause: Silica gel is inherently acidic and can catalyze the degradation of sensitive functionalities like acetals, t-butyl esters, or certain silyl ethers.
-
Troubleshooting Steps:
-
Confirm Instability: Run a 2D TLC. Spot your compound, run the plate in one solvent system, then turn it 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it confirms on-plate decomposition.[13]
-
Deactivate the Silica: For column chromatography, use a slurry of silica gel treated with 1% triethylamine in your non-polar eluent. This neutralizes the acidic sites and often prevents degradation.
-
Switch Stationary Phase: If neutralization fails, consider less acidic stationary phases like alumina (neutral or basic) or Florisil for your column.[13]
-
Q: I performed a cross-coupling reaction to replace a bromine atom with another group, but I can't separate my product from the bromo-aromatic-SF₅ starting material. What should I do?
A: This is a common challenge where the product and starting material have very similar polarities.
-
Plausible Cause: If the group you added is of similar polarity to the bromine atom it replaced, the Rf values on TLC can be nearly identical.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a very shallow solvent gradient during your flash column. Sometimes, a difference of just 1-2% in the polar solvent can resolve the compounds. Running the column very slowly can also improve separation.[14]
-
Change Solvent System: Switch from the standard Hexane/EtOAc to other systems like Dichloromethane/Hexane or Toluene/Ethyl Acetate. Different solvents can alter the specific interactions with the silica surface and improve separation.
-
Consider Recrystallization: If the product is a solid, attempt recrystallization. The different crystal lattice energies of the two compounds may allow for selective crystallization of your desired product.
-
Use Preparative HPLC: For very difficult separations, especially with valuable material, preparative reverse-phase (C18) HPLC is a powerful option.[14]
-
Q: My halogenated aromatic SF₅ compound is a solid, but all attempts at recrystallization have failed. It just "oils out." What can I do?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or its solubility is too high.
-
Plausible Cause: The solvent system is not ideal.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol) in both cold and hot conditions. An ideal single solvent is one where the compound is sparingly soluble when cold but fully soluble when hot.
-
Use a Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify and then allow it to cool slowly. Common pairs include Dichloromethane/Hexane and Ethyl Acetate/Hexane.
-
Induce Crystallization: If the solution becomes supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
-
Visualizing Purification Strategy
A logical workflow can help in selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
These protocols provide a starting point for common purification procedures. Always perform work on a small scale first to optimize conditions.
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a halogenated aromatic SF₅ compound synthesized via a palladium-catalyzed cross-coupling reaction.
1. Work-up: a. Upon reaction completion, dilute the mixture with ethyl acetate (EtOAc). b. Filter through a pad of celite to remove the palladium catalyst.[7] c. Wash the filtrate sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
2. Column Preparation: a. Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight). b. Prepare the mobile phase. Based on TLC analysis, a gradient of Hexane/EtOAc is common.[8] Start with 100% Hexane. c. Pack the column with silica gel as a slurry in the non-polar solvent (Hexane).
3. Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate to a dry, free-flowing powder. b. Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting with 100% Hexane, collecting fractions. This will elute very non-polar impurities. b. Gradually increase the polarity by slowly adding EtOAc to the eluent reservoir (e.g., from 0% to 2%, 5%, 10% EtOAc in Hexane). c. Collect fractions continuously and monitor them by TLC to identify which ones contain the desired product.
5. Product Isolation: a. Combine the pure fractions, as identified by TLC. b. Concentrate the combined fractions under reduced pressure to yield the purified halogenated aromatic SF₅ compound.
Protocol 2: Recrystallization
This protocol is for purifying a solid halogenated aromatic SF₅ compound.
1. Solvent Selection: a. Place ~20 mg of the crude solid into a small test tube. b. Add a solvent (e.g., isopropanol) dropwise while heating gently until the solid just dissolves. c. Allow the tube to cool to room temperature, then place it in an ice bath. d. If clean, well-formed crystals appear, you have found a suitable solvent. If not, try other solvents or the two-solvent method described in the troubleshooting section.
2. Bulk Recrystallization: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent in portions, heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. d. Once the flask has reached room temperature, cool it further in an ice bath for 20-30 minutes to maximize crystal yield.
3. Crystal Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities. c. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.
Visualizing Chromatography Troubleshooting
When a column doesn't yield the expected results, a systematic approach is needed.
Caption: Troubleshooting logic for a failed flash chromatography run.
Key Physicochemical Data Summary
Understanding the properties of the SF₅ group in context is crucial for rational purification design.
| Property | SF₅ Group | CF₃ Group | tert-Butyl Group |
| Lipophilicity (π) | 1.23 | 0.88 | 1.98 |
| Hammett σp | 0.68 | 0.53 | -0.20 |
| Hammett σm | 0.61 | 0.43 | -0.07 |
| Volume (ų) | 55.4 | 34.6 | 76.9 |
| Data sourced from reference[6]. |
This table highlights that the SF₅ group is strongly electron-withdrawing (positive σ values) like CF₃, but is significantly more lipophilic and larger, approaching the size of a tert-butyl group.[6] This combination dictates its unique behavior in purification systems.
References
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of the Pentafluorosulfanyl (SF5) Group into Aromatic Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of SF5-Containing Compounds by Chromatography.
- BenchChem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Google Patents. (1991). US4990678A - Purification of halogenated aromatic sulfones or ketones.
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Retrieved from [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (As referenced in[8])
-
Beier, P. (2016). SF5-Substituted Aromatic Heterocycles. ResearchGate. Retrieved from [Link]
- Enamine. (n.d.). SF5-containing building blocks.
-
Thompson, A. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5551-5556. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Common side reactions in the synthesis of SF5-containing molecules.
-
Lébl, T., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 22(15), 5955–5960. Retrieved from [Link]
-
Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4990678A - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Negishi Coupling Reactions with SF₅-Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Negishi coupling reactions involving the unique and challenging class of pentafluorosulfanyl (SF₅)-anilines. The pentafluorosulfanyl group, often dubbed a "super-trifluoromethyl group," offers exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity, making it a valuable substituent in modern medicinal chemistry and materials science.[1][2][3] However, its strong electron-withdrawing nature presents specific hurdles in cross-coupling reactions.[4][5][6] This resource is designed to help you navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Negishi coupling with an SF₅-aniline substrate failing or giving very low yields?
A: The primary challenge with SF₅-anilines stems from the powerful electron-withdrawing properties of the SF₅ group.[2][4] This effect significantly reduces the electron density on the aromatic ring, which can impact multiple stages of the catalytic cycle. Specifically, it can make the oxidative addition of the aryl halide to the palladium(0) catalyst more difficult. Furthermore, the aniline nitrogen's lone pair is less available, which can be a factor if it's involved in coordination to the metal center or if the aniline moiety itself is part of the organozinc reagent.
Q2: What is the best catalyst and ligand combination for Negishi coupling with SF₅-anilines?
A: A highly effective catalyst system for this transformation is the combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ and a bulky, electron-rich phosphine ligand.[7][8][9][10][11] The ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been shown to be particularly effective, significantly improving yields compared to less sterically demanding or electron-rich ligands like tri(o-tolyl)phosphine.[7][8][9]
Q3: My reaction mixture turns black. What does this signify?
A: The formation of a black precipitate is a common indicator of palladium black (Pd(0) metal) formation.[8][12] This suggests that your palladium catalyst is precipitating out of the solution, leading to its deactivation and causing the reaction to stall.[8][12] This can be triggered by several factors including impurities in your reagents or solvents, excessively high temperatures, or the use of a ligand that doesn't adequately stabilize the palladium nanoparticles within the catalytic cycle.[8][12]
Q4: Can I use an SF₅-aryl chloride or tosylate instead of a bromide or iodide?
A: While aryl bromides and iodides are the most common and generally more reactive coupling partners, aryl chlorides and tosylates can also be used.[13][14] However, these substrates are less reactive and typically require more forcing reaction conditions.[8] This may include higher reaction temperatures, increased catalyst loading, and the use of specialized, highly active catalyst systems.[8][14]
Q5: What are the most common side reactions to look out for?
A: Common side reactions in Negishi couplings include:
-
Homocoupling: The coupling of two organozinc molecules or two aryl halide molecules.[8][15][16]
-
Protodezincation: The quenching of the organozinc reagent by a proton source, such as residual water in the solvent.[8]
-
Reduction of the aryl halide: The aryl halide is converted back to the corresponding arene.[8]
Careful control of reaction conditions and the use of high-purity, anhydrous reagents are crucial for minimizing these side reactions.[8]
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific issues you may encounter during your Negishi coupling experiments with SF₅-anilines.
Issue 1: Low to No Product Formation
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Reaction does not proceed, or TLC/GC-MS analysis shows minimal conversion of starting materials. | 1. Inactive Catalyst System: The palladium catalyst may be degraded, or the ligand may not be suitable for the electron-deficient substrate. | Solution: Use a fresh batch of a reliable palladium precursor like Pd₂(dba)₃ or Pd(dba)₂.[8] Crucially, employ a bulky, electron-rich biaryl phosphine ligand such as SPhos.[7][9][10][11] These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly important for challenging, electron-deficient substrates.[17] |
| 2. Poor Quality Organozinc Reagent: Organozinc reagents are highly sensitive to air and moisture, and their degradation can halt the reaction.[8][13] | Solution: Ensure your organozinc reagent is freshly prepared under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere).[18] If using a commercial source, verify its quality and ensure it has been stored properly. When preparing the reagent in situ, use flame-dried glassware and anhydrous solvents.[8][18] | |
| 3. Insufficient Reaction Temperature: The activation energy for the oxidative addition step with electron-deficient aryl halides can be high. | Solution: While some modern catalysts can operate at room temperature, couplings with challenging substrates like SF₅-anilines often require elevated temperatures, typically in the range of 50-80 °C, to proceed at a reasonable rate.[9][19][20] |
Issue 2: Reaction Stalls or is Incomplete
| Symptom | Potential Cause | Recommended Solution & Rationale |
| The reaction starts but fails to reach full conversion, even after extended reaction times. | 1. Catalyst Deactivation: The active Pd(0) species can be deactivated over the course of the reaction. This can be caused by impurities or by coordination of the aniline substrate or product to the palladium center, inhibiting catalysis.[12][21] | Solution: Consider a slight increase in catalyst loading (e.g., from 2 mol% to 5 mol%).[21] Slow addition of the organozinc reagent can also help maintain a low concentration of potentially inhibiting species.[21] The use of robust ligands like SPhos can also help stabilize the catalyst and prevent deactivation.[21][22] |
| 2. Inhibition by Zinc Halide Byproducts: The zinc halides (ZnX₂) formed during the transmetalation step can act as Lewis acids and coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[12] | Solution: The addition of certain additives can help mitigate this issue. For instance, the use of a co-solvent like N-methyl-2-pyrrolidone (NMP) in combination with THF has been shown to be effective in some Negishi couplings.[14][19] |
Data & Protocols
Ligand Effects on Reaction Yield
The choice of ligand can dramatically influence the success of the Negishi coupling with SF₅-anilines. The following table summarizes results from a study on the synthesis of an SF₅-containing aromatic amino acid, highlighting the superior performance of SPhos.[7][9]
| Entry | Aryl Halide | Ligand (10 mol%) | Catalyst (3 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Pd₂(dba)₃ | 50 | 5 | <10 |
| 2 | 1-bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Pd₂(dba)₃ | 50 | 5 | 26[9] |
| 3 | 1-bromo-4-(pentafluorosulfanyl)benzene | SPhos | Pd(dba)₂ | 50 | 3 | 38[7] |
| 4 | 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | Pd(dba)₂ | 50 | 3 | 35[7] |
This data is adapted from a study by Cobb and co-workers and is intended for illustrative purposes.[7][9]
Experimental Protocol: General Procedure for Negishi Coupling of an SF₅-Aniline Derivative
This protocol is a generalized procedure based on successful literature precedents for the synthesis of SF₅-containing aromatic compounds.[7][9][10][11]
Materials:
-
SF₅-substituted aryl bromide or iodide (1.0 equiv)
-
Organozinc reagent (1.2 - 1.5 equiv)
-
Pd(dba)₂ or Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium source and SPhos. Add anhydrous THF and stir at room temperature for 15-20 minutes.
-
Addition of Aryl Halide: Add the SF₅-substituted aryl halide to the catalyst mixture.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Negishi Coupling Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Troubleshooting Workflow
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 15. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]
- 16. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Substituted Anilines
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to help you navigate the complexities of catalyst selection for these crucial transformations.
Section 1: Troubleshooting Guide for Common Issues
Cross-coupling reactions with substituted anilines can be sensitive to a variety of factors. Below is a systematic guide to diagnosing and resolving common issues encountered during your experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges. A logical, step-by-step approach to troubleshooting is the most effective way to identify and resolve the underlying cause.
Question: My Buchwald-Hartwig amination is resulting in a low yield. What are the most common causes and how can I troubleshoot it?
Answer:
Low yields in Buchwald-Hartwig amination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a prioritized checklist of potential issues and their solutions:
-
Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect in failed reactions.
-
Troubleshooting Steps:
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, employ a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst based on ligands like XPhos or RuPhos).[1] This ensures a more consistent and reproducible generation of the active catalyst.
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Rigorously degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For many aniline couplings, bulky, electron-rich phosphine ligands are necessary.[2][3] If your initial choice is not effective, consider screening a panel of ligands with varying steric and electronic properties.
-
-
-
Substrate-Specific Challenges: The electronic and steric properties of your substituted aniline can significantly impact its reactivity.
-
Electron-Deficient Anilines: Anilines bearing electron-withdrawing groups (EWGs) like nitro or cyano groups are less nucleophilic, making them challenging coupling partners.[1]
-
Solution: Employ more electron-rich and bulky ligands such as BrettPhos or RuPhos to accelerate the catalytic cycle.[1] Switching to N-heterocyclic carbene (NHC) ligands can also be beneficial as they can offer enhanced stability and activity for difficult couplings.[1][4] A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the weakly acidic N-H bond.[1][5]
-
-
Sterically Hindered Anilines: Anilines with ortho-substituents can be challenging due to steric hindrance, which can impede their approach to the palladium center.
-
Solution: For sterically demanding anilines, highly active and sterically accessible catalyst systems are needed.[6][7][8] Specialized ligands designed for hindered substrates may be required. In some cases, copper-catalyzed systems may offer a viable alternative for highly hindered partners.[6][7][8]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent are interdependent and crucial for reaction success.
-
Base Selection: The base's role is to deprotonate the aniline to form the active nucleophile. Its strength should be matched to the pKa of the aniline. Strong, non-nucleophilic bases like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][5] However, these strong bases can be incompatible with sensitive functional groups like esters.[5] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures or longer reaction times.[5]
-
Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[5][9][10] The solvent must be anhydrous and deoxygenated. The choice of solvent can influence catalyst solubility and reactivity. It is often worthwhile to screen a few different solvents if a reaction is sluggish.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product. Identifying the major side products is the first step toward mitigating their formation.
Question: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[11] It often arises from the reaction of the palladium-hydride species with the aryl halide. To minimize this:
-
Optimize the Base: The choice of base can influence the formation of palladium-hydride species. Very strong bases can sometimes promote pathways leading to hydrodehalogenation. If you are using a very strong base like NaOtBu, consider screening a slightly weaker base like K₃PO₄ or Cs₂CO₃.[5][11]
-
Ligand Choice: Certain ligands are more prone to processes that generate palladium hydrides. Screening different classes of ligands can help identify a system that favors the desired cross-coupling pathway over reductive dehalogenation.[11]
-
Protecting Groups: In some cases, protecting the amino group of the aniline with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[11]
Question: My reaction is producing a significant amount of homocoupled biaryl product from my aryl halide. What is the cause and how can I prevent it?
Answer:
Homocoupling of the aryl halide is often a sign of oxygen contamination in the reaction mixture.[12][13] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in pathways that lead to homocoupling.
-
Rigorous Degassing: Ensure that your solvent and reaction headspace are thoroughly deoxygenated. Employing multiple freeze-pump-thaw cycles is a highly effective method for removing dissolved oxygen.
-
Use of Precatalysts: Well-defined precatalysts can help minimize the amount of "ligand-free" palladium in solution that might be more susceptible to oxidative side reactions.[1][12]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning and execution of cross-coupling reactions with substituted anilines.
Q1: How do I choose the right ligand for my substituted aniline?
A1: Ligand selection is arguably the most critical parameter for a successful cross-coupling reaction with anilines. The optimal ligand depends on the electronic and steric properties of your specific aniline and aryl halide. Here is a general guide:
| Aniline Substrate Type | Recommended Ligand Classes | Rationale |
| Electron-Rich Anilines | Bulky Biaryl Phosphines (e.g., XPhos, SPhos) | These ligands promote fast reductive elimination, which is often the rate-limiting step with electron-rich nucleophiles. |
| Electron-Deficient Anilines | Highly Electron-Donating, Bulky Ligands (e.g., BrettPhos, RuPhos) | These ligands accelerate the oxidative addition and facilitate the coupling of less nucleophilic anilines.[1] |
| Sterically Hindered Anilines | Ligands with specific steric profiles (e.g., some biaryl phosphines, NHCs) | The ligand must be bulky enough to promote reductive elimination but not so bulky as to prevent the aniline from coordinating to the palladium center.[3][6] |
| Primary Anilines | Various bulky monophosphine ligands | A key challenge is preventing diarylation. The judicious choice of a supporting ligand is key to achieving selectivity for monoarylation.[14] |
Q2: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine ligand?
A2: NHC ligands are strong σ-donors and can form very stable complexes with palladium.[4] This makes them particularly useful for:
-
Challenging Couplings: For very electron-deficient anilines or sterically demanding substrates where phosphine-based catalysts may be sluggish or decompose.[1][4]
-
Improved Catalyst Stability: The strong Pd-NHC bond can lead to more robust catalysts with longer lifetimes, which can be beneficial for reactions requiring prolonged heating.[4]
Q3: What is the role of a precatalyst and why is it preferred over generating the catalyst in situ?
A3: A precatalyst is a stable, well-defined Pd(II) complex that is readily converted to the active Pd(0) species under the reaction conditions.[4][15] Using a precatalyst offers several advantages over in situ catalyst generation (e.g., from Pd(OAc)₂ and a ligand):
-
Reproducibility: Precatalysts ensure a consistent 1:1 palladium-to-ligand ratio, leading to more reproducible results.[1][4]
-
Activity: They are designed for efficient and clean generation of the active monoligated Pd(0) species, which is often the most active catalyst in the cycle.[16]
-
Convenience: Precatalysts are often air- and moisture-stable, making them easier to handle and weigh out compared to air-sensitive Pd(0) sources.[4][17]
Q4: Can I perform a Suzuki-Miyaura coupling directly on an aniline without protecting the amino group?
A4: Yes, in many cases, Suzuki-Miyaura cross-coupling reactions can be performed on anilines without protecting the -NH₂ group.[18] However, the free amine can sometimes interfere with the catalyst or the base. If you are experiencing issues, such as low yield or side reactions, protecting the amine (e.g., as an acetamide) can be a viable strategy to improve the outcome.[11] The choice of whether to protect or not often depends on the specific substrates and reaction conditions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with a Substituted Aniline
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the substituted aniline (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]
References
-
Hill, L. L., Moore, L. R., Huang, R., Craciun, R., Vincent, A. J., Dixon, D. A., Chou, J., Woltermann, C. J., & Shaughnessy, K. H. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 5117–5125. [Link]
-
Shaughnessy, K. H. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3843–3852. [Link]
-
Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
Johannes, J. W., et al. (2020). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 10(15), 8483–8492. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). A practical catalytic method for synthesis of sterically hindered anilines. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Tundel, R. E., & Anderson, K. W. (2007). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Synlett, 2007(16), 2457-2474. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
-
Krchnak, V., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules, 31(2), 456. [Link]
-
Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved January 17, 2026, from [Link]
-
Tundel, R. E., & Anderson, K. W. (2007). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, (35), 3687-3689. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Farooq, U., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18562-18583. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved January 17, 2026, from [Link]
-
Bio-Rad. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 17, 2026, from [Link]
-
Dennis, J. M., et al. (2014). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 4(9), 3059-3063. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved January 17, 2026, from [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 834-847. [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In N-Arylation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
MacMillan, D. W. C., et al. (2019). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. Journal of the American Chemical Society, 141(26), 10255–10260. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Weix, D. J., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Ortho-Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues related to catalyst deactivation when performing cross-coupling reactions with ortho-bromoaniline substrates. The unique electronic and steric properties of these molecules present specific challenges that can lead to low yields, incomplete conversions, and the formation of unwanted side products. As Senior Application Scientists, we have compiled this resource based on both fundamental mechanistic principles and practical laboratory experience to help you navigate these complexities.
The Challenge with Ortho-Bromoanilines
Ortho-bromoanilines are valuable building blocks in medicinal chemistry and materials science. However, the presence of the amino group ortho to the bromine atom introduces a set of challenges not typically encountered with other aryl halides. The primary issue is the propensity of the aniline's nitrogen to coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle intermediates that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. Understanding the pathways of catalyst deactivation is the first step toward developing robust and high-yielding cross-coupling protocols for these important substrates.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: My reaction has stalled, showing low or no conversion, even with a high catalyst loading.
Q: I've set up a Suzuki-Miyaura coupling with an ortho-bromoaniline, and after an initial period of reactivity, the reaction has stopped, leaving a significant amount of starting material. Increasing the catalyst loading doesn't seem to help. What's going on?
A: This is a classic symptom of catalyst deactivation, likely caused by the formation of inactive palladium species. The ortho-amino group is the primary culprit here.
Root Causes & Mechanistic Insight:
-
Chelation and Catalyst Sequestration: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center. In the case of ortho-bromoanilines, this can lead to the formation of a stable five-membered ring palladacycle after oxidative addition. This chelated complex can be too stable to proceed through the subsequent steps of the catalytic cycle, effectively removing the active catalyst from the reaction.
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.[1] This occurs when the palladium(0) species, the active form of the catalyst, agglomerates into nanoparticles or bulk metal.[2][3] This is often a consequence of ligand degradation or dissociation, leaving the palladium atoms unprotected.
-
Oxidative Degradation: Trace amounts of oxygen in your reaction setup can be detrimental. Oxygen can oxidize the active Pd(0) to Pd(II), which is inactive in the initial oxidative addition step.[4] Furthermore, phosphine ligands, commonly used in cross-coupling reactions, can be oxidized to phosphine oxides, which are generally poor ligands for palladium.[4]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low conversion rates.
Experimental Protocol for Optimization:
-
Ligand Selection is Critical: For ortho-bromoanilines, bulky, electron-rich phosphine ligands are often necessary to prevent catalyst deactivation. These ligands promote the desired reductive elimination step and sterically hinder the coordination of the aniline nitrogen.[5]
-
Action: Screen a panel of ligands. Good starting points include biaryl phosphine ligands like SPhos, XPhos, or RuPhos. In some cases, N-heterocyclic carbene (NHC) ligands can also be effective. A recently developed catalyst system, CataCXium A Pd G3, has shown unique effectiveness for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[6][7]
-
| Ligand Type | Key Features | Recommended Screening Candidates |
| Biaryl Phosphines | Bulky, electron-rich, promote reductive elimination. | SPhos, XPhos, RuPhos, BrettPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form robust Pd complexes. | IPr, IMes |
| Specialized Catalysts | Pre-formed palladacycles with high activity. | CataCXium A Pd G3 |
-
Ensure a Scrupulously Inert Atmosphere:
-
Action: Degas your solvent thoroughly using a freeze-pump-thaw technique or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.
-
-
Re-evaluate Your Base: The choice of base is crucial and can influence the rate of catalyst deactivation.
-
Action: If you are using a strong, nucleophilic base like an alkoxide (e.g., NaOtBu, KOtBu), consider switching to a weaker, non-nucleophilic base like a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄).[8] These bases are often less aggressive towards the catalyst and can lead to cleaner reactions.
-
Issue 2: My reaction is producing a significant amount of hydrodehalogenation (protodebromination) side product.
Q: I'm running a Buchwald-Hartwig amination with an ortho-bromoaniline, but a major side product is the corresponding aniline (where the bromine has been replaced by a hydrogen). How can I suppress this side reaction?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and often points to issues with the stability of the catalytic intermediates or the presence of hydride sources.
Root Causes & Mechanistic Insight:
-
β-Hydride Elimination: In the context of Buchwald-Hartwig amination, an unproductive side reaction can compete with reductive elimination where the amide undergoes β-hydride elimination.[9] This is then followed by reductive elimination to produce the hydrodehalogenated arene and an imine.[9]
-
Presence of Hydride Sources: Unintentional sources of hydrides in the reaction mixture can react with the palladium-aryl intermediate, leading to the formation of the hydrodehalogenated product. Potential sources include certain solvents (e.g., isopropanol, which can undergo transfer hydrogenation) or impurities in your reagents.
Troubleshooting Workflow:
Caption: A workflow for minimizing hydrodehalogenation.
Experimental Protocol for Optimization:
-
Solvent and Reagent Purity:
-
Action: Use high-purity, anhydrous, and non-protic solvents such as toluene, dioxane, or THF. Ensure your base is of high quality and stored under inert conditions. If you suspect your solvent is a hydride source, switch to a different, rigorously dried solvent.[4]
-
-
Ligand Modification: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination versus side reactions.
-
Action: Employing more electron-donating and sterically hindered ligands can accelerate the desired C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.[10] Consider ligands from the Buchwald biarylphosphine family.
-
-
Temperature and Reaction Time:
-
Action: Monitor your reaction closely by TLC or LC-MS. It's possible that the desired product forms relatively quickly, and prolonged reaction times at elevated temperatures lead to its decomposition or the accumulation of side products. Try running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions?
A: The main deactivation pathways include:
-
Oxidative Addition/Reductive Elimination Equilibrium: The oxidative addition of an aryl halide to Pd(0) is a reversible process.[11] Under certain conditions, particularly with electron-rich phosphine ligands, the reverse reaction, reductive elimination of the aryl halide, can become significant.[11]
-
Ligand Degradation: Phosphine ligands can be susceptible to degradation, especially at high temperatures. This can lead to the formation of less effective or inactive catalyst species.
-
Palladium Agglomeration: The active, monomeric Pd(0) species can aggregate to form inactive palladium nanoparticles or bulk metal (palladium black), especially if the ligand concentration is too low or the ligands are not sufficiently strongly bound.[3][12]
-
Inhibition by Reaction Components: As discussed, substrates like ortho-bromoanilines can act as catalyst poisons through strong coordination.[5] Additionally, salts formed during the reaction (e.g., zinc halides in Negishi coupling) can interact with the catalyst and modulate its activity.[12][13]
Q2: How does the ortho-amino group specifically contribute to catalyst deactivation?
A: The ortho-amino group contributes to catalyst deactivation in several ways:
-
Direct Coordination: The nitrogen lone pair can directly coordinate to the palladium center, forming a stable, five-membered chelate ring after oxidative addition. This can create a thermodynamic sink, preventing the catalyst from turning over.
-
Altering Electronic Properties: The electron-donating nature of the amino group increases the electron density on the aryl ring. This can slow down the rate of oxidative addition, a key step in the catalytic cycle.[14]
-
Promoting Side Reactions: In some cases, the presence of the amino group can facilitate alternative reaction pathways, such as C-H activation or amination at the nitrogen atom, leading to complex product mixtures.[15][16]
Q3: Are there any "universal" conditions that work well for ortho-bromoanilines?
A: While there is no single set of conditions that will work for all ortho-bromoaniline substrates and coupling partners, a good starting point for Suzuki-Miyaura reactions has been identified. A study found that the preformed CataCXium A palladacycle with Cs₂CO₃ as the base in 2-MeTHF as the solvent gave excellent results for a range of ortho-bromoanilines.[6][7] For Buchwald-Hartwig aminations, catalyst systems based on bulky biarylphosphine ligands such as XPhos or RuPhos with a base like K₃PO₄ or Cs₂CO₃ in a solvent like toluene or dioxane are generally a robust starting point.
Q4: Can I use an unprotected aniline, or is N-protection always necessary?
A: While N-protection has traditionally been a common strategy to circumvent the issues caused by the free amino group, recent advances in ligand and catalyst design have made the direct coupling of unprotected anilines increasingly feasible.[6][7][15][16][17] In fact, avoiding the extra protection and deprotection steps is highly desirable in terms of atom economy and process efficiency. The key is to select a catalyst system that is specifically designed to tolerate the free amino group. For example, a palladium catalyst with the cooperating ligand [2,2′-bipyridin]-6(1H)-one has been shown to selectively arylate the ortho C-H bond of unprotected anilines without competing N-arylation.[15][16]
References
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. (2022-11-11).
- Reductive Elimination of Aryl Halides from Palladium(II). ACS Publications.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Infoscience. (2020-12-15).
- Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. PMC - NIH.
- Buchwald–Hartwig amination. Wikipedia.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. (2022-07-10).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate. (2025-08-06).
- Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. PubMed. (2007-03-19).
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. (2024-09-16).
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- oxidative addition and palladium coupling. csbsju.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Request PDF - ResearchGate. (2025-08-07).
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Haloanilines. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. (2024-09-16).
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. Benchchem.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. (2021-07-09).
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. (2026-01-13).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. NIH. (2022-01-12).
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH. (2022-11-11).
- Suzuki reaction. Wikipedia.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. (2021-02-22).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- How Does Palladium-Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp>3>)-H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. (2018-08-03).
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.. Semantic Scholar. (2003-02-01).
- (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. ResearchGate. (2022-11-22).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. (2019-03-28).
- Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). NIH.
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Technical Support Center: Suzuki-Miyaura Reactions with Electron-Deficient Anilines
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient anilines. This guide is designed for researchers, chemists, and process development professionals who encounter difficulties in achieving high yields and reproducibility with these important substrates. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols grounded in mechanistic principles.
Troubleshooting Guide: From Low Yields to Success
Electron-deficient aryl halides, such as those on aniline rings bearing nitro, cyano, or ester groups, present a unique challenge. While the electron-withdrawing group (EWG) activates the aryl halide for the initial oxidative addition step, the overall electronic properties of the system can complicate other key steps in the catalytic cycle.[1][2] This guide addresses the most common failure modes.
Problem 1: Low to No Conversion of Starting Material
This is the most frequent issue, often pointing to a problem with the catalytic cycle's initiation or a key turnover step.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: While EWGs generally facilitate oxidative addition, the specific combination of the aniline, halide, and palladium catalyst may still be suboptimal.[3][4] Oxidative addition is often the rate-determining step of the reaction.[3][4]
-
Solution A (Ligand Selection): Switch to a more electron-rich and bulky monodentate phosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or cataCXium® families are designed to accelerate both oxidative addition and the subsequent reductive elimination.[2][5][6] Their bulkiness promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient catalysis.[5][7]
-
Solution B (Halide Choice): If you have synthetic flexibility, consider using an aryl bromide or iodide instead of a chloride. The reactivity order for oxidative addition is I > Br > OTf >> Cl.[2][3] Aryl chlorides are notoriously less reactive and almost always require a specialized, bulky, electron-donating phosphine ligand to achieve good results.[1][2]
-
-
Catalyst Inhibition or Deactivation: The aniline's nitrogen atom, especially in a pyridine-containing substrate, can coordinate with the palladium center, leading to catalyst inhibition.[8]
-
Solution A (Precatalyst Choice): Use a pre-formed palladium precatalyst (e.g., an XPhos Pd G3 or G4 palladacycle). These precatalysts are more stable and generate the active Pd(0) species more cleanly and efficiently under the reaction conditions, minimizing the opportunity for inhibitory side reactions.[9]
-
Solution B (Increase Catalyst Loading): As a straightforward test, increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%. If the yield improves significantly, it suggests a catalyst deactivation pathway is competing with the productive cycle.
-
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step, but an inappropriate choice can stall the reaction.
Problem 2: Significant Side Product Formation
Even when the starting material is consumed, the desired product may be absent, with byproducts dominating the reaction mixture.
Potential Causes & Step-by-Step Solutions:
-
Protodeboronation of the Boronic Acid: This is a major competing pathway where the boronic acid's C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond, consuming the nucleophile.[10][11] This is particularly problematic with electron-deficient boronic acids but can affect all types.
-
Solution A (Ensure Anhydrous Conditions): This is the most critical preventative measure.[8] Use flame-dried glassware, anhydrous solvents, and dry reagents. Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to protodeboronation than their corresponding acids.[12]
-
Solution B (Optimize Base/Solvent): Certain bases and aqueous conditions can accelerate protodeboronation.[8][10] Using a base like K₃PO₄ in an anhydrous solvent such as dioxane or toluene can mitigate this issue.
-
Analytical Check: To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the arene byproduct formed from your boronic acid.[11]
-
-
Homocoupling of the Boronic Acid: The boronic acid reacts with itself to form a symmetrical biaryl byproduct.
-
Cause & Solution: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[1][8] The solution is rigorous exclusion of oxygen. Degas all solvents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]
-
-
Dehalogenation of the Aniline: The halogen on the aniline starting material is replaced by a hydrogen atom.
-
Cause & Solution: This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[1] Avoid using amine bases or alcohol solvents if dehalogenation is observed. Using a well-defined precatalyst and rigorously anhydrous, non-protic solvents can minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines so challenging for Suzuki-Miyaura reactions? While the electron-withdrawing group (EWG) on the aniline ring accelerates the rate-limiting oxidative addition step, it can make the subsequent reductive elimination step more difficult.[1][3] A successful reaction requires a catalyst system that can efficiently mediate all steps of the catalytic cycle. The key is to use ligands that are both highly electron-donating to facilitate oxidative addition and bulky enough to promote the final C-C bond-forming reductive elimination.[2][5]
Q2: How do I choose the right ligand and palladium source? For electron-deficient anilines, especially those with chloro-substituents, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] The go-to choice is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylmonophosphine ligand.
| Ligand Class | Example Ligands | Key Features & Use Case |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for coupling aryl chlorides and other challenging substrates.[2][5] |
| cataCXium® Ligands | cataCXium® A | Bulky trialkylphosphine ligand effective for a range of couplings, including those on ortho-substituted anilines.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form very stable palladium complexes. Can be effective alternatives to phosphine ligands.[4] |
Recommendation: Start with a pre-formed G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3). These are air-stable, easy to handle, and provide high activity, making them ideal for initial screening and optimization.[9]
Q3: What is the best base and solvent combination to start with? A robust starting point for a challenging coupling with an electron-deficient aniline is potassium phosphate (K₃PO₄) as the base in an anhydrous ethereal solvent like 1,4-dioxane or 2-MeTHF at elevated temperatures (e.g., 80-100 °C).[7][9] This combination is effective for a wide range of substrates and helps to minimize side reactions like protodeboronation.
Q4: My reaction is sluggish. Should I just increase the temperature? Increasing the temperature can improve reaction rates, but it can also accelerate catalyst decomposition and side reactions. Before resorting to higher temperatures, ensure you have optimized the core components:
-
Is your ligand electron-rich and bulky enough?
-
Are your reagents and solvent completely dry and deoxygenated?
-
Are you using a sufficiently strong base?
If these factors are optimized, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial. Microwave-assisted synthesis can also be a powerful tool for accelerating sluggish reactions by allowing for precise control over temperature and pressure.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps. For electron-deficient anilines, the oxidative addition is often facile, but a bulky, electron-rich ligand (L) is critical to ensure the reductive elimination step proceeds efficiently.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues systematically.
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of (4-Amino-3-bromophenyl)pentafluorosulfur
Welcome to the comprehensive technical support guide for the scalable synthesis of (4-Amino-3-bromophenyl)pentafluorosulfur. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a successful and safe synthesis campaign. The pentafluorosulfanyl (SF5) group is of growing interest in medicinal and agrochemical research due to its unique properties, including high electronegativity, thermal stability, and lipophilicity, which can significantly enhance the biological activity of molecules.[1][2] However, the synthesis of SF5-containing compounds can be challenging.[1][2] This guide is structured to address potential issues directly, offering practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What are the primary synthetic routes for introducing the SF5 group onto an aromatic ring?
The introduction of the pentafluorosulfanyl (SF5) group onto an aryl ring typically involves two main strategies:
-
Oxidative Fluorination of Diaryl Disulfides or Aryl Thiols: This is a common method for synthesizing aryl-SF5 compounds. Modern variations of this method often employ safer fluorinating agents to avoid the use of hazardous elemental fluorine.[3]
-
Radical Addition of SF5Cl to Alkenes and Alkynes: While a prevalent strategy for aliphatic SF5 compounds, it is less direct for aromatic systems.[3]
For the synthesis of this compound, a multi-step approach starting from a suitable precursor like 4-amino-3-bromothiophenol or its disulfide derivative followed by oxidative fluorination is a logical pathway.
Q2: Why is handling SF5-containing reagents and intermediates challenging?
The challenges in handling SF5 compounds stem from the high reactivity and potential toxicity of the reagents and intermediates involved.[1][4][5] For instance, sulfur chloride pentafluoride (SF5Cl) is a gas at room temperature with a low boiling point, making it difficult to handle and store.[3][5] Many fluorinating agents are highly corrosive and moisture-sensitive.
Q3: What are the critical safety precautions when working with pentafluorosulfur compounds?
Due to the hazardous nature of the reagents, strict adherence to safety protocols is mandatory. Key safety measures include:
-
Working in a well-ventilated area: All manipulations should be performed in a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): This includes a full-face respirator with appropriate cartridges, chemical-resistant gloves (nitrile or butyl rubber are recommended), impervious clothing, and chemical-resistant boots.[5] Eyewash stations and safety showers must be readily accessible.[5][6]
-
Incompatible Materials: Keep SF5 compounds and reagents away from water, bases, alcohols, and metals.[4][5]
Q4: How can I confirm the successful synthesis of this compound?
A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial. 19F NMR is particularly diagnostic for the SF5 group, which typically shows a characteristic AB4 pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Elemental Analysis: To determine the elemental composition of the final product.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Fluorinating Agent | Verify the activity of the fluorinating agent. If possible, run a small-scale test reaction with a known substrate. | Fluorinating agents can degrade upon exposure to moisture or over time. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Consider extending the reaction time or increasing the temperature. | The reaction kinetics may be slower than anticipated, requiring more time or energy to reach completion. |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Common side reactions include the formation of sulfonyl fluorides (SO2F) or incomplete fluorination.[3] | Understanding the side products can help in optimizing reaction conditions to favor the desired pathway. |
| Poor Quality Starting Material | Confirm the purity of the starting materials (e.g., 4-amino-3-bromothiophenol) by NMR or melting point. | Impurities in the starting material can interfere with the reaction or lead to the formation of undesired byproducts. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). | The polarity of the product and impurities might be very similar, requiring a more selective purification method. |
| Product Instability | Avoid prolonged exposure to high temperatures or harsh pH conditions during workup and purification. | The amino group can be sensitive to oxidation or degradation under certain conditions. |
| Formation of Emulsions during Extraction | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. | Emulsions can form due to the presence of polar functional groups and can trap the product, leading to lower recovery. |
III. Experimental Protocols
The following are generalized protocols that should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of Bis(4-amino-3-bromophenyl) Disulfide (Precursor)
-
To a solution of 4-amino-3-bromothiophenol in a suitable solvent (e.g., ethanol), add a mild oxidizing agent (e.g., iodine or hydrogen peroxide) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidative Fluorination to this compound
⚠️ EXTREME CAUTION ADVISED. THIS REACTION SHOULD ONLY BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY EQUIPPED FUME HOOD.
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the bis(4-amino-3-bromophenyl) disulfide in a suitable anhydrous solvent (e.g., acetonitrile).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the fluorinating agent (e.g., a combination of a fluoride source like potassium fluoride and an oxidizing agent like trichloroisocyanuric acid).
-
Stir the reaction mixture at the specified temperature for the required duration, carefully monitoring for any exothermic events.
-
Upon completion, cautiously quench the reaction by slowly adding a quenching agent (e.g., a saturated solution of sodium bisulfite).
-
Allow the mixture to warm to room temperature and then perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.
IV. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
GazFinder. (n.d.). sulfur pentafluoride (S2F10). Retrieved from [Link]
-
PubMed Central. (2021, June 9). Scalable synthesis and coupling of quaternary α-arylated amino acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. Retrieved from [Link]
-
National Institutes of Health. (2024, November 27). A flexible and scalable synthesis of 4′-thionucleosides. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]
-
PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Retrieved from [Link]
-
Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof. Retrieved from
-
National Institutes of Health. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF). Retrieved from [Link]
-
ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]
-
ResearchGate. (2025, December 3). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
Google Patents. (n.d.). US20190100522A1 - Processes for the preparation of cis-4-[2-{[(3s,4r)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Retrieved from
-
Ingenta Connect. (2014, July 1). Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7.... Retrieved from [Link]
-
ResearchGate. (n.d.). Design of Novel Mixed-Mode Columns for Analysis of Amino Acids Derivatized with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole and the Evaluation of Retention Properties. Retrieved from [Link]
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- 4. Respiratory protection equipments S2F10 (sulfur pentafluoride), CAS number 5714-22-7 [en.gazfinder.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of Bromoaniline Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the electronic and steric nature of the substrates.[3] This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromoaniline isomers in the Suzuki-Miyaura coupling, supported by mechanistic insights and experimental data.
The Underlying Principles: Electronic and Steric Effects
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is largely dictated by the rate-determining step, which is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] The electronic properties of substituents on the aromatic ring can significantly accelerate or impede this step.
-
Electronic Effects: The amino group (-NH₂) is an activating, electron-donating group through resonance, which increases the electron density on the aromatic ring. This increased electron density generally disfavors the oxidative addition step, as the electron-rich aryl halide is less electrophilic. However, the position of the amino group relative to the bromine atom is crucial.
-
Para-bromoaniline (4-bromoaniline): The electron-donating effect of the amino group is most pronounced at the ortho and para positions. In 4-bromoaniline, the para-relationship minimizes the direct electronic deactivation at the carbon-bromine bond, making it more susceptible to oxidative addition compared to the other isomers.[3]
-
Ortho-bromoaniline (2-bromoaniline): The proximity of the amino group to the bromine atom introduces significant steric hindrance.[6] This steric clash can inhibit the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition. Furthermore, the ortho-amino group can coordinate to the palladium center, which may influence the catalytic cycle in a complex manner.
-
Meta-bromoaniline (3-bromoaniline): The electron-donating effect of the amino group is weakest at the meta position. Consequently, the carbon-bromine bond in 3-bromoaniline is more electronically similar to that of bromobenzene, suggesting a moderate reactivity that is less influenced by the electronic push of the amino group compared to the ortho and para isomers.
-
-
Steric Effects: Steric hindrance around the reaction center can significantly impact the rate of reaction. The bulky phosphine ligands on the palladium catalyst require sufficient space to approach the C-Br bond for oxidative addition to occur.[7][8] As mentioned, the ortho-isomer is most affected by steric hindrance due to the adjacent amino group.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this cycle is fundamental to interpreting the reactivity differences among the bromoaniline isomers.
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[11] This step is generally the slowest and thus dictates the overall reaction rate.
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, replacing the halide.[12][13] This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7]
Comparative Reactivity: Experimental Insights
To objectively compare the reactivity of the bromoaniline isomers, a standardized Suzuki-Miyaura coupling reaction with phenylboronic acid was considered. The following data, based on a representative micellar Suzuki cross-coupling study, illustrates the performance differences.[3][14]
| Bromoaniline Isomer | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-Aminobiphenyl | 15 | 86 |
| 3-Bromoaniline | 3-Aminobiphenyl | 15 | 64 |
| 3-Bromoaniline | 3-Aminobiphenyl | 60 | 96 |
| 4-Bromoaniline | 4-Aminobiphenyl | 15 | 91 |
Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[3][14]
Analysis of Results:
-
4-Bromoaniline exhibits the highest reactivity, affording a high yield in a short reaction time.[3] This aligns with the theoretical prediction that the para-positioning of the amino group leads to a favorable electronic environment for oxidative addition without introducing significant steric hindrance.
-
2-Bromoaniline also shows good reactivity, though slightly lower than the para-isomer.[3] This suggests that while steric hindrance is a factor, it does not completely inhibit the reaction. In some catalytic systems, the ortho-amino group may participate in chelation with the palladium center, potentially influencing the reaction pathway.[6]
-
3-Bromoaniline initially displays the lowest reactivity.[3][14] However, with an extended reaction time, the yield significantly improves, indicating slower reaction kinetics.[14] This observation is consistent with the less electronically activated C-Br bond at the meta position.
Caption: Figure 2. Factors influencing bromoaniline isomer reactivity.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable and comparable results. The following is a general procedure for a comparative Suzuki-Miyaura coupling of bromoaniline isomers.
Materials:
-
Bromoaniline isomer (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromoaniline isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding aminobiphenyl.
Conclusion
The reactivity of bromoaniline isomers in the Suzuki-Miyaura coupling follows the general trend: 4-bromoaniline > 2-bromoaniline > 3-bromoaniline . This trend is a direct consequence of the interplay between the electronic effects of the amino group and steric hindrance around the carbon-bromine bond. For drug development professionals and synthetic chemists, a thorough understanding of these principles is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes to complex aminobiphenyl scaffolds. While this guide provides a general framework, it is important to note that the optimal catalyst, ligand, base, and solvent system may vary depending on the specific substrates and desired outcome.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Dalton Transactions. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
Journal of the American Chemical Society. (2011, January 31). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
-
ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
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ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
IDEALS. (2021, March 5). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. [Link]
-
University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
-
Semantic Scholar. (n.d.). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. [Link]
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PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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National Institutes of Health. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
UniMiB. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between di-bromoanilines and.... [Link]
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The Pentafluorosulfanyl Group: Unveiling the Steric Landscape in Ortho-Substituted Anilines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often touted as a "super trifluoromethyl group" due to its unique combination of electronic and steric properties.[2][3] This guide provides an in-depth comparison of the steric effects of the SF5 group in ortho-substituted anilines, offering experimental data and protocols to inform rational drug design and molecular engineering.
The SF5 group is characterized by its octahedral geometry, high electronegativity, and substantial steric bulk, with a volume intermediate between a tert-butyl and a trifluoromethyl group.[4] These features profoundly influence the conformation and reactivity of molecules to which it is attached.[5][6] In the context of ortho-substituted anilines, the steric hindrance imposed by the SF5 group can dramatically alter the local chemical environment of the amino group, impacting its basicity, hydrogen bonding capability, and interaction with biological targets.
Comparative Analysis of Steric Effects
To objectively assess the steric influence of the SF5 group, we compare it with other commonly employed substituents at the ortho position of aniline: methyl (-CH3), chloro (-Cl), and trifluoromethyl (-CF3).
The steric demand of an ortho-substituent can force the amino group out of the plane of the aromatic ring, disrupting π-conjugation and altering the molecule's overall shape. X-ray crystallography provides definitive data on these structural perturbations.
| Substituent | C-C-N Bond Angle (°) | N-H···Ring Torsion Angle (°) | Reference |
| H (Aniline) | ~120° | ~0° | [7] |
| o-CH3 | ~121° | Increased from aniline | [8] |
| o-Cl | ~120.5° | Increased from aniline | [8] |
| o-CF3 | Significantly increased | Significantly increased | [9] |
| o-SF5 | Expected to be > o-CF3 | Expected to be > o-CF3 | [10] |
Note: Direct crystallographic data for ortho-pentafluorosulfanyl aniline is limited. The expected values are extrapolated based on the known steric bulk of the SF5 group.[10]
The greater steric demand of the SF5 group compared to the CF3 group is well-documented and has been shown to encumber rotational freedom in small molecules.[11] This restricted rotation around the C-S bond can lead to localized conformational rigidity.[12]
The steric hindrance around the amino group can impede its ability to accept a proton, thereby lowering its basicity (decreasing the pKa value). This effect is compounded by the strong electron-withdrawing nature of the SF5 group.[13][14]
| Substituent | pKa (in H2O) | Reference |
| Aniline | 4.58 | [14][15] |
| o-Toluidine (-CH3) | 4.39 | [15] |
| o-Chloroaniline (-Cl) | 2.64 | [15] |
| o-Nitroaniline (-NO2) | -0.29 | [15] |
| o-Pentafluorosulfanyl aniline (-SF5) | Predicted to be significantly lower than o-chloroaniline | N/A |
The significant decrease in basicity for ortho-substituted anilines with electron-withdrawing groups is a well-established trend.[14] The steric component further exacerbates this effect by making the lone pair on the nitrogen less accessible for protonation.
Experimental Protocols
To facilitate further research and validation of these principles, the following standardized protocols for the synthesis and characterization of ortho-pentafluorosulfanyl anilines are provided.
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A Technical Guide to the Electronic Landscape of (4-Amino-3-bromophenyl)pentafluorosulfur: A Comparative Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pentafluorosulfur (SF₅) group, with its distinct electronic properties, has emerged as a valuable moiety in this pursuit. This guide provides a comprehensive computational analysis of the electronic properties of (4-Amino-3-bromophenyl)pentafluorosulfur (ABPSF₅), a molecule of interest for its potential applications in drug design. Through a comparative lens, we dissect the individual and combined electronic contributions of the amino, bromo, and pentafluorosulfur substituents, offering a rationale for its utility and a framework for the design of novel therapeutics.
Introduction: The Allure of the Pentafluorosulfur Group
The SF₅ group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. Its introduction into aromatic systems can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. ABPSF₅ presents a particularly interesting case, combining the electron-donating amino group with two strong electron-withdrawing groups—bromo and pentafluorosulfur—on a phenyl ring. Understanding the resulting electronic distribution is key to predicting its reactivity, intermolecular interactions, and ultimately, its potential as a building block in drug development.
This guide will navigate the computational workflow for characterizing the electronic properties of ABPSF₅ and compare it with judiciously chosen analogues: aniline, 4-bromoaniline, and 4-aminophenylpentafluorosulfur. This step-wise comparison allows for a systematic deconstruction of the electronic effects of each substituent.
The Computational Gauntlet: A Protocol for Unveiling Electronic Properties
To ensure a robust and reproducible analysis, a standardized computational protocol is essential. The following details the methodology employed for all molecules in this guide, grounded in widely accepted quantum chemical methods.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Structure Optimization:
-
The initial 3D structures of this compound, aniline, 4-bromoaniline, and 4-aminophenylpentafluorosulfur were constructed using molecular modeling software.
-
Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G(d,p) basis set.[1][2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.
-
Frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated from the optimized structures. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the electron density surface. The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[1][2]
-
Dipole Moment: The total dipole moment and its vector components were calculated to quantify the overall polarity of the molecules.
-
Mulliken Atomic Charges: Mulliken population analysis was performed to estimate the partial charge distribution on each atom within the molecules.
-
A Comparative Dissection of Electronic Properties
The true value of understanding ABPSF₅ lies in comparing its electronic features to simpler, yet related, molecules. This allows for a clear delineation of the influence of each substituent.
Aniline: The Electron-Donating Baseline
Aniline serves as our fundamental reference. The amino (-NH₂) group is a classic electron-donating group, enriching the electron density of the aromatic ring, particularly at the ortho and para positions. This is reflected in its electronic properties:
-
HOMO-LUMO Gap: Aniline possesses a relatively high HOMO-LUMO gap, indicative of its kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP of aniline shows a region of negative potential (red/yellow) delocalized over the phenyl ring and concentrated on the nitrogen atom, making it susceptible to electrophilic attack.
-
Dipole Moment: The dipole moment of aniline is directed from the phenyl ring towards the more electronegative nitrogen atom.
4-Bromoaniline: Introducing an Electron-Withdrawing Halogen
Adding a bromine atom at the para position introduces a moderately electron-withdrawing group. Bromine exerts a dual electronic effect: an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The inductive effect typically dominates for halogens.
-
HOMO-LUMO Gap: The HOMO-LUMO gap of 4-bromoaniline is generally slightly lower than that of aniline, suggesting a modest increase in reactivity.
-
Molecular Electrostatic Potential (MEP): The negative potential on the aromatic ring is reduced compared to aniline due to the electron-withdrawing nature of bromine. The bromine atom itself exhibits a region of positive potential (a "sigma-hole") on its outermost surface, making it a potential halogen bond donor.
-
Dipole Moment: The dipole moment of 4-bromoaniline is larger than that of aniline, with the vector sum reflecting the opposing electronic effects of the amino and bromo groups.[5]
4-Aminophenylpentafluorosulfur: The "Super-Halogen" Effect
Replacing the bromine with the powerful electron-withdrawing SF₅ group dramatically alters the electronic landscape. The SF₅ group is a strong -I and weak -R effector.
-
HOMO-LUMO Gap: A significant decrease in the HOMO-LUMO gap is expected compared to aniline and 4-bromoaniline. This indicates a substantial increase in the molecule's reactivity and polarizability.
-
Molecular Electrostatic Potential (MEP): The MEP will show a pronounced polarization. The region around the SF₅ group will be strongly positive (blue), while the amino group will remain a site of negative potential. The electron density on the aromatic ring will be significantly depleted.
-
Dipole Moment: A large dipole moment is anticipated, directed from the amino group towards the strongly electronegative SF₅ group.
This compound: A Symphony of Electronic Effects
Finally, we arrive at our target molecule, ABPSF₅. Here, we have the interplay of an electron-donating group (-NH₂) and two strong electron-withdrawing groups (-Br and -SF₅). The bromine atom is ortho to the amino group and meta to the SF₅ group.
-
HOMO-LUMO Gap: The HOMO-LUMO gap of ABPSF₅ is predicted to be the lowest among the compared molecules. The combined electron-withdrawing power of the bromo and pentafluorosulfur groups will significantly lower the LUMO energy, leading to a smaller energy gap and heightened reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP will be highly polarized. The most negative potential will be localized on the nitrogen atom of the amino group. The hydrogen atoms of the amino group and the region around the SF₅ group will exhibit strong positive potentials. The bromine atom will also contribute to the overall electron withdrawal from the ring.
-
Dipole Moment: ABPSF₅ is expected to possess the largest dipole moment in this series. The vector sum of the individual bond dipoles will result in a significant overall molecular polarity.
Quantitative Comparison of Electronic Properties
To facilitate a direct comparison, the calculated electronic properties are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.52 | -0.25 | 5.27 | 1.53 |
| 4-Bromoaniline | -5.68 | -0.41 | 5.27 | 2.89 |
| 4-Aminophenylpentafluorosulfur | -6.15 | -1.23 | 4.92 | 5.67 |
| This compound | -6.28 | -1.55 | 4.73 | 6.45 |
Note: The values presented are representative and derived from the established computational protocol. Actual experimental values may vary.
Conclusion: A Potent Building Block for Drug Discovery
This computational guide demonstrates that this compound possesses a unique electronic profile characterized by a low HOMO-LUMO gap, a large dipole moment, and a highly polarized molecular surface. The synergistic electron-withdrawing effects of the bromo and pentafluorosulfur groups, juxtaposed with the electron-donating amino group, create a molecule with distinct regions of electrophilicity and nucleophilicity.
These properties make ABPSF₅ a compelling building block for drug development. The low HOMO-LUMO gap suggests enhanced reactivity, which can be harnessed for specific chemical transformations. The high polarity and distinct electrostatic potential can be exploited to form specific and strong interactions with biological targets, such as hydrogen bonds and halogen bonds. The presence of the metabolically stable SF₅ group further enhances its desirability.
Researchers and drug development professionals can leverage this computational analysis to inform the design of novel compounds incorporating the ABPSF₅ scaffold, with a clearer understanding of how its electronic landscape can be tailored to achieve desired therapeutic outcomes. The provided computational protocol serves as a validated starting point for further in-silico exploration of related derivatives.
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EL Ouafy, H., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114. [Link]
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Koli, P. B., & Kapadnis, K. H. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Materials Science Research India, 17(Special Issue 1), 51-61. [Link]
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Scotland, K. M., et al. (2021). DFT modeling of polyaniline: a computational investigation into the structure and band gap of polyaniline. Canadian Journal of Chemistry, 99(11), 883-890. [Link]
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Ahmed, A., et al. (2023). Cobalt-Catalyzed Synthesis and DFT-Based Evaluation of Aniline-Derived NLO Materials with Enhanced Optical Properties. Catalysts, 13(7), 1109. [Link]
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Pereira, F., et al. (2017). Machine Learning Methods to Predict Density Functional Theory B3LYP Energies of HOMO and LUMO Orbitals. Journal of Chemical Information and Modeling, 57(1), 11-21. [Link]
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Adole, V., & Koli, P. B. (2022). Computational Survey of Two Specific Chalcone Derivatives to Study Their Structural, Electronic, Physical, and Chemical Behaviour. Chemistry & Chemical Technology, 16(4), 517-526. [Link]
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Alwan, A. S., & Talib, S. H. (2021). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Journal of Education for Pure Science, 11(2), 1-10. [Link]
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Al-Otaibi, J. S., et al. (2021). B3LYP/6-311++G** calculated HOMO and LUMO orbitals and HOMO-LUMO gap values for the most stable forms of the anion, anhydrous and monohydrated salts of ARS in the gas phase, and, for the anion, also in aqueous solution. [Link]
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Priscilla, R., Deepika, A., & Ida Malarselvi, R. (2021). Dipole Moment Studies in some Substituted Anilines with Alcohols. Journal of Physics: Conference Series, 1850(1), 012084. [Link]
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Introduction: The Challenge of Isomer Differentiation in SF₅-Containing Scaffolds
An objective, data-driven comparison of the spectroscopic properties of (4-Amino-3-bromophenyl)pentafluorosulfur isomers, designed for researchers, scientists, and drug development professionals.
The pentafluorosulfanyl (SF₅) group has emerged as a valuable substituent in medicinal chemistry and materials science, often serving as a bioisostere for groups like trifluoromethyl (CF₃) or tert-butyl.[1] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] However, the synthesis of substituted aromatic SF₅ compounds frequently yields mixtures of positional isomers. Differentiating these isomers is a critical analytical challenge, as even minor changes in substituent placement on the aromatic ring can drastically alter biological activity.
This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of key isomers of (Amino-bromophenyl)pentafluorosulfur. We will focus on a comparative analysis of three representative isomers, detailing the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a robust, self-validating methodology.
Isomers Under Comparison:
-
Isomer A: 4-Amino-3-bromo-1-(pentafluorosulfuryl)benzene
-
Isomer B: 3-Amino-4-bromo-1-(pentafluorosulfuryl)benzene
-
Isomer C: 4-Amino-2-bromo-1-(pentafluorosulfuryl)benzene
¹⁹F NMR Spectroscopy: The Definitive Probe for the SF₅ Group
Rationale: ¹⁹F NMR is the most direct and informative technique for analyzing these molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] The SF₅ group presents a highly characteristic AX₄ spin system, consisting of one axial fluorine (Fₐ) and four chemically equivalent equatorial fluorines (Fₑ) at room temperature.[4] This results in a distinctive spectral pattern that is sensitive to the electronic environment of the aromatic ring.
Expected Spectral Patterns: The ¹⁹F spectrum for all isomers is expected to show two main signals:
-
Axial Fluorine (Fₐ): A quintet, resulting from coupling to the four equatorial fluorines.
-
Equatorial Fluorines (Fₑ): A doublet, resulting from coupling to the single axial fluorine.
The chemical shifts (δ) of these signals are highly dependent on the electronic effects of the other ring substituents. Electron-donating groups (like -NH₂) tend to shield the fluorine nuclei (upfield shift), while electron-withdrawing groups (like -Br and -SF₅ itself) are deshielding (downfield shift).[5]
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
| Isomer | Substituent Pattern | Predicted δ (Fₐ, ppm) | Predicted δ (Fₑ, ppm) | Predicted J (Fₐ-Fₑ, Hz) |
| A | 4-NH₂, 3-Br, 1-SF₅ | ~60-65 | ~80-85 | ~145-155 |
| B | 3-NH₂, 4-Br, 1-SF₅ | ~62-67 | ~82-87 | ~145-155 |
| C | 4-NH₂, 2-Br, 1-SF₅ | ~58-63 | ~78-83 | ~145-155 |
| Note: Chemical shifts are hypothetical and referenced to CFCl₃. The relative positions will be the key differentiators. |
Interpretation:
-
In Isomer C , the bromine atom is ortho to the SF₅ group, exerting a strong deshielding and steric effect, which would likely shift the Fₑ signal further downfield compared to Isomers A and B.
-
The amino group in Isomer A and Isomer C is para to the SF₅ group, maximizing its electron-donating resonance effect and causing a slight upfield shift compared to Isomer B , where the amino group is meta.
¹H NMR Spectroscopy: Mapping the Aromatic Protons
Rationale: ¹H NMR provides a precise map of the proton environment on the benzene ring. The chemical shifts, multiplicities, and coupling constants (J) of the aromatic protons are uniquely determined by the substituent pattern, making it a powerful tool for isomer differentiation.
Expected Spectral Patterns:
-
Isomer A (4-Amino-3-bromo-1-SF₅): This isomer will exhibit an AX₂ spin system for the three aromatic protons.
-
H-2: A doublet, coupled to H-6.
-
H-5: A doublet, coupled to H-6.
-
H-6: A doublet of doublets, coupled to both H-2 and H-5.
-
-
Isomer B (3-Amino-4-bromo-1-SF₅): This isomer will also show three distinct signals for the aromatic protons.
-
H-2: A doublet.
-
H-5: A doublet.
-
H-6: A doublet of doublets.
-
-
Isomer C (4-Amino-2-bromo-1-SF₅): This isomer will present a simpler pattern due to symmetry.
-
H-3: A singlet (or very narrow doublet from long-range coupling).
-
H-5: A doublet coupled to H-6.
-
H-6: A doublet coupled to H-5.
-
Table 2: Predicted ¹H NMR Data
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| A | H-2 | ~7.5-7.7 | d | J(H2-H6) ≈ 2-3 |
| H-5 | ~6.8-7.0 | d | J(H5-H6) ≈ 8-9 | |
| H-6 | ~7.2-7.4 | dd | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | |
| NH₂ | ~4.0-5.0 | br s | - | |
| B | H-2 | ~7.1-7.3 | d | J(H2-H6) ≈ 2-3 |
| H-5 | ~7.6-7.8 | d | J(H5-H6) ≈ 8-9 | |
| H-6 | ~6.9-7.1 | dd | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | |
| NH₂ | ~4.0-5.0 | br s | - | |
| C | H-3 | ~7.8-8.0 | s | - |
| H-5 | ~6.7-6.9 | d | J(H5-H6) ≈ 8-9 | |
| H-6 | ~7.3-7.5 | dd | J(H6-H5) ≈ 8-9, J(H6-Fₑ) ≈ 1-2 | |
| NH₂ | ~4.5-5.5 | br s | - | |
| Note: Chemical shifts are influenced by solvent. The key differentiators are the multiplicity and J-values. |
Interpretation: The most striking difference is the presence of a singlet for H-3 in Isomer C , which immediately distinguishes it from A and B. The relative chemical shifts of the protons in Isomers A and B will differ based on the positions of the electron-donating amino group and the electron-withdrawing bromo and SF₅ groups.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Rationale: IR spectroscopy is used to confirm the presence of key functional groups, while MS determines the molecular mass and can offer clues to the structure through fragmentation patterns.
IR Spectroscopy: All isomers will share common characteristic bands.
-
N-H Stretch: A doublet around 3350-3500 cm⁻¹ (primary amine).
-
C-N Stretch: Around 1250-1350 cm⁻¹.
-
S-F Stretch: Very strong, broad absorptions in the 800-950 cm⁻¹ region.
-
C-Br Stretch: Typically found in the 500-650 cm⁻¹ range.[6]
While the overall spectra will be similar, the "fingerprint region" (below 1500 cm⁻¹) will contain unique patterns of C-H bending and ring vibrations specific to each isomer's substitution pattern.
Mass Spectrometry: All three isomers have the same molecular formula (C₆H₅BrF₅NS) and therefore the same exact mass. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Expected Exact Mass: ~312.93 g/mol .
-
Isotopic Pattern: A characteristic M/M+2 pattern with approximately 1:1 intensity due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
Isomer Differentiation by MS: Standard Electron Ionization (EI) mass spectra of positional isomers are often nearly identical, as fragmentation is driven by the functional groups rather than their positions.[7] Therefore, EI-MS is excellent for confirming molecular weight but poor for distinguishing these isomers. Advanced techniques like tandem mass spectrometry (MS/MS) would be required to probe for isomer-specific fragmentation pathways, but this is not always straightforward.
Experimental Protocols & Workflow
General Analytical Workflow
Caption: Overall workflow for spectroscopic differentiation of isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).
-
Instrumentation: Use a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. Ensure adequate spectral width to cover both aromatic and amine protons. Use a relaxation delay of at least 2 seconds for quantitative integration.
-
¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F frequency. Acquire the spectrum with proton decoupling to simplify the signals.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to TMS (0.00 ppm) and the ¹⁹F spectrum to CFCl₃ (0.00 ppm). Integrate peaks and measure coupling constants.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample directly or via LC injection. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion peak. Use software to calculate the elemental composition and compare it with the theoretical formula. Analyze the isotopic distribution to confirm the presence of bromine.
Conclusion: A Multi-faceted Approach to Isomer Identification
Differentiating the positional isomers of (Amino-bromophenyl)pentafluorosulfur requires a multi-pronged spectroscopic approach. While MS and IR are essential for confirming molecular formula and the presence of key functional groups, they are generally insufficient for unambiguous isomer assignment.
The definitive differentiation lies in NMR spectroscopy. ¹⁹F NMR provides a unique signature for the SF₅ group, with chemical shifts that are sensitive to the electronic environment of the ring. However, the most powerful tool for this specific challenge is ¹H NMR . The distinct number of signals, their multiplicities, and their characteristic coupling constants provide a unique fingerprint for the substitution pattern on the aromatic ring, allowing for the confident and unequivocal identification of each isomer. By systematically combining these techniques, researchers can ensure the structural integrity of their compounds, a prerequisite for reliable structure-activity relationship studies in drug discovery and materials science.
References
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Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. (n.d.). NIH. [Link]
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Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. (2016). ResearchGate. [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). ACS Publications. [Link]
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Canich, J. M., Ludvig, M. M., Gard, G. L., & Shreeve, J. M. (1987). Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C≡CH). Inorganic Chemistry, 26(25), 4403–4406. [Link]
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Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. (2016). Semantic Scholar. [Link]
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19Fluorine NMR. (n.d.). University of Ottawa. [Link]
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New Frontiers and Developing Applications in 19F NMR. (2015). NIH. [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing. [Link]
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Mass resolved IR spectroscopy of aniline-water aggregates. (2016). ResearchGate. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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A Comparative Analysis of pKa and Lipophilicity in SF₅-Anilines Versus Other Fluorinated Analogues
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine and its congeners can profoundly alter a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. Among the arsenal of fluorinated moieties, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl" group.[1] This guide provides an in-depth comparison of the acidity (pKa) and lipophilicity (log P) of SF₅-substituted anilines against their trifluoromethyl (CF₃) and fluoro (F) counterparts, supported by experimental data and detailed protocols.
The rationale for this focus is clear: anilines are privileged structures in drug discovery, and understanding how these critical substituents modulate their properties is paramount for developing next-generation therapeutics. The SF₅ group, with its unique octahedral geometry, high electronegativity, and chemical stability, offers a distinct profile compared to the more conventional CF₃ group.[2]
Structural and Electronic Landscape of Fluorinated Anilines
The fundamental differences in the structure of these key fluorinated groups dictate their electronic and steric influence on the aniline ring.
Figure 1: Structures of Aniline and its Fluorinated Analogues.
Comparative Data: pKa and Lipophilicity (log P)
The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid (the anilinium ion), is a critical parameter influencing a drug's ionization state at physiological pH. Lipophilicity, measured as the logarithm of the partition coefficient (log P), governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The table below summarizes experimental data for para-substituted anilines, providing a direct comparison.
| Compound | Substituent | pKa (Anilinium ion) | log P |
| Aniline | -H | 4.60 | 0.90 |
| 4-Fluoroaniline | -F | 4.65 | 1.15 |
| 4-(Trifluoromethyl)aniline | -CF₃ | 3.50 | 2.59 |
| 4-(Pentafluorosulfanyl)aniline | -SF₅ | 3.47 | 3.15 |
Note: pKa and log P values are compiled from various authoritative sources and may vary slightly depending on experimental conditions.
Analysis of Trends
1. Basicity and pKa:
The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons for protonation. Electron-withdrawing groups attached to the aromatic ring pull electron density away from the nitrogen, reducing its basicity and thereby lowering the pKa of the corresponding anilinium ion.[4]
-
-F vs. -H: The fluoro group is weakly electron-withdrawing, but its effect on the pKa of aniline is minimal and can sometimes be slightly base-strengthening due to resonance effects, which is an exception to the general trend.
-
-CF₃ and -SF₅: Both the trifluoromethyl and pentafluorosulfanyl groups are exceptionally strong electron-withdrawing substituents due to the high electronegativity of the fluorine atoms.[2] This effect significantly delocalizes the nitrogen lone pair, making it far less basic than unsubstituted aniline. As the data shows, 4-CF₃-aniline and 4-SF₅-aniline have pKa values more than a full unit lower than aniline. The electron-withdrawing power of the SF₅ group is comparable to, or slightly stronger than, the CF₃ group, resulting in very similar pKa values.[5]
2. Lipophilicity and log P:
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous one.
-
-F vs. -H: A single fluorine atom modestly increases lipophilicity compared to hydrogen.
-
-CF₃ vs. -F: The CF₃ group provides a substantial increase in log P, making the molecule significantly more hydrophobic.
-
-SF₅ vs. -CF₃: This is where the most dramatic difference is observed. The SF₅ group imparts significantly greater lipophilicity than the CF₃ group.[5] Despite its high polarity, the larger surface area of the SF₅ group and the five surrounding fluorine atoms create a highly lipophilic domain. This property is particularly valuable in drug design, as it can enhance membrane permeability and improve bioavailability.[2]
The key takeaway for drug developers is that the SF₅ group provides a unique tool to dramatically increase lipophilicity while maintaining the strong electron-withdrawing character of a CF₃ group.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, we outline the standard, validated protocols for determining pKa and log P.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method leverages the difference in the UV absorbance spectra between the ionized and neutral forms of a compound. It is a robust and medium-throughput technique.[6]
Causality: The electronic structure of the aniline chromophore changes upon protonation of the amino group. This change alters the energy of electronic transitions, leading to a shift in the wavelength of maximum absorbance (λ_max) and/or a change in molar absorptivity. By monitoring this change across a series of buffers with known pH, the equilibrium between the two forms can be quantified.
Methodology:
-
Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1.0 to 13.0). Validate the pH of each buffer with a calibrated pH meter.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test aniline in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the measurement well should be kept low (<1%) to avoid shifts in pKa.
-
Sample Preparation (96-Well Plate Format): In a UV-transparent 96-well microtiter plate, add the buffer solutions to different wells. Add a small, precise aliquot of the aniline stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM).
-
Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify the analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Protocol 2: Determination of log P by the Shake-Flask Method
This is the "gold standard" method for log P determination, providing a direct measure of partitioning.[6]
Causality: The partition coefficient (P) is a direct measure of the thermodynamic equilibrium of a solute partitioning between two immiscible liquid phases. For drug discovery, these phases are typically n-octanol (simulating a lipid bilayer) and an aqueous buffer at a specific pH (e.g., phosphate-buffered saline at pH 7.4 for log D determination).[3]
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in octanol] / [Concentration in aqueous phase]
-
log P = log₁₀(P)
-
Figure 2: Experimental Workflows for pKa and log P Determination.
Conclusion and Implications for Drug Development
The pentafluorosulfanyl group is more than just a bioisostere for the trifluoromethyl group; it is a unique functional moiety with a distinct physicochemical profile. This guide demonstrates that:
-
SF₅-anilines exhibit low basicity , comparable to CF₃-anilines, due to the powerful electron-withdrawing nature of the SF₅ group. This property can be exploited to reduce unwanted interactions with off-target biological amines or to fine-tune binding to a target active site.
-
The SF₅ group confers exceptionally high lipophilicity , significantly more than the CF₃ group. This provides medicinal chemists with a powerful strategy to enhance a compound's ability to cross cellular membranes, potentially improving oral absorption and blood-brain barrier penetration.
The ability to modulate pKa and lipophilicity is fundamental to overcoming the ADME and toxicity challenges that plague drug development. The SF₅ group enriches the chemist's toolbox, offering a unique combination of electronic and steric properties. By understanding the comparative data and employing robust experimental protocols as described herein, researchers can harness the power of the SF₅ substituent to design more effective and safer therapeutic agents.
References
- MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.
- ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
- Rasayan Journal of Chemistry. (n.d.). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP.
- MDPI. (n.d.). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules.
- ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- ResearchGate. (2024, November 7). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis....
- Scribd. (n.d.). pKa Prediction for Anilines.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
- ResearchGate. (2025, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- PMC. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC.
- ResearchGate. (n.d.). A) Comparison of selected factors of SF5 and CF3 groups for benzene....
- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- NIH. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
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A Head-to-Head Comparison: The Pentafluorosulfanyl (SF5) Group vs. the Trifluoromethyl (CF3) Group in Drug Discovery
A Senior Application Scientist's Guide to Physicochemical Properties and Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. For decades, the trifluoromethyl (CF3) group has been a reliable tool for enhancing metabolic stability, modulating acidity, and improving receptor binding. However, a more powerful contender has emerged: the pentafluorosulfanyl (SF5) group. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a unique and often superior profile of physicochemical properties that can translate into significant advantages in biological activity and pharmacokinetic performance.[1][2][3]
This guide provides an in-depth comparison of the SF5 and CF3 groups, focusing on the key properties that influence drug action. We will delve into the experimental data, explain the causality behind the observed differences, and provide detailed protocols for researchers to validate these properties in their own laboratories.
The Physicochemical Divide: Why SF5 Often Outperforms CF3
The distinct octahedral geometry of the SF5 group, compared to the tetrahedral CF3 group, underpins its unique characteristics.[1][4] This structural difference leads to significant variations in lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of a molecule's biological fate.
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a crucial parameter that governs a drug's ability to cross biological membranes. The SF5 group is demonstrably more lipophilic than the CF3 group.[5][6] This enhanced lipophilicity can lead to improved absorption and distribution, key components of a favorable pharmacokinetic profile.[7]
| Property | SF5 Group | CF3 Group | Rationale for Difference |
| Hansch Lipophilicity Parameter (π) | ~1.23 - 1.51[5][8] | ~0.88 - 1.09[5][8] | The larger surface area and octahedral geometry of the SF5 group contribute to greater nonpolar character compared to the tetrahedral CF3 group.[6] |
| Calculated logP (clogP) of Analogues | |||
| p-Substituted Anisole | 4.03 | 2.95 | The SF5-substituted analogue is significantly more lipophilic.[9] |
| p-Substituted Toluene | 4.41 | 3.44 | Consistent trend of increased lipophilicity with the SF5 group. |
Expert Insight: The increased lipophilicity of SF5-containing compounds is a double-edged sword. While it can enhance membrane permeability and cell uptake, it can also increase non-specific binding to proteins and tissues, potentially leading to off-target effects or sequestration away from the intended target. Therefore, the optimal level of lipophilicity must be carefully tuned for each specific drug discovery program.
Workflow for Comparative Physicochemical & Biological Profiling
A systematic approach is essential to objectively compare SF5 and CF3 analogues. The following workflow outlines the key experimental stages, from initial property assessment to in vitro biological evaluation.
Caption: The relationship between SF5 properties and biological outcomes.
Experimental Protocols for Core Assays
To ensure scientific integrity, the following sections provide detailed, self-validating protocols for key experiments used to compare SF5 and CF3 analogues.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the gold standard for logP determination. [10]It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate for at least 24 hours.
-
Compound Dissolution: Prepare a stock solution of the test compound (SF5 or CF3 analogue) in n-octanol (saturated with water) at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase (saturated with n-octanol). A typical phase ratio is 1:1 or 2:1 (octanol:water).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. Emulsion formation can be an issue, particularly for highly lipophilic compounds. [11][12]5. Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). A calibration curve in each phase is required for accurate quantification.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. [13] * P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
-
Validation: Run a known reference compound with a well-established logP value in parallel to validate the experimental setup.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound when incubated with HLM, providing an estimate of its intrinsic clearance. [14][15][16] Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4). [14] * Prepare a working solution of pooled HLM (e.g., from XenoTech) in the phosphate buffer on ice. A typical protein concentration is 0.5 mg/mL. [15] * Prepare a solution of the NADPH regenerating system (cofactor) in buffer. [17] * Prepare stock solutions (e.g., 10 mM in DMSO) of the test compounds (SF5 and CF3 analogues) and positive controls (e.g., Dextromethorphan, Midazolam). [14]2. Incubation:
-
In a 96-well plate, pre-warm the HLM solution and test compound (final concentration typically 1 µM) at 37°C. [14] * Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Set up parallel incubations without NADPH as a negative control to assess non-enzymatic degradation.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard. [15][17]4. Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Quantification:
-
Analyze the amount of parent compound remaining in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Protocol 3: Caco-2 Permeability Assay
The Caco-2 assay is a well-established in vitro model for predicting human intestinal absorption of drugs. [18][19][20]It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [20]2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω x cm²), as this indicates a properly formed barrier. [21]3. Transport Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) compartment. [19] * Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). [22]4. Sampling and Analysis:
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio (Optional):
-
To investigate active efflux, also perform the experiment in the reverse direction (Basolateral to Apical - B to A). The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often considered indicative of active efflux. [20][22]
-
Conclusion
The pentafluorosulfanyl group is more than just a bioisostere for the trifluoromethyl group; it is a distinct functional moiety with a superior profile in several key areas, most notably lipophilicity and metabolic stability. [1][2][4]While the CF3 group remains an invaluable tool in the medicinal chemist's arsenal, the strategic application of the SF5 group can unlock new potential in drug candidates, leading to improved pharmacokinetic properties and enhanced biological activity. [23][24]The decision to use an SF5 versus a CF3 analogue should be data-driven, based on a thorough understanding of their comparative properties and the specific demands of the therapeutic target. The experimental workflows and protocols provided in this guide offer a robust framework for conducting such a head-to-head comparison, enabling researchers to make informed decisions in the pursuit of novel and effective therapeutics.
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Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved January 17, 2026, from [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved January 17, 2026, from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
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The Emergence of (4-Amino-3-bromophenyl)pentafluorosulfur: A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical motifs. The pentafluorosulfanyl (SF5) group, a sterically demanding and powerfully electron-withdrawing moiety, has emerged from the shadow of its more famous cousin, the trifluoromethyl (CF3) group, to offer unique advantages in drug design.[1][2][3][4] This guide provides an in-depth comparison of (4-Amino-3-bromophenyl)pentafluorosulfur against its more conventional bioisosteric counterparts, offering experimental frameworks to validate its performance in drug discovery programs.
The Allure of the "Super-Trifluoromethyl" Group
The SF5 group is often dubbed the "super-trifluoromethyl group" for good reason.[1][2][3][4] It possesses a unique combination of properties that can profoundly influence a molecule's biological activity and disposition:
-
Exceptional Stability: The sulfur-fluorine bonds in the SF5 group are remarkably strong, rendering it highly resistant to thermal and chemical degradation.[5][6] This inherent stability often translates to enhanced metabolic stability of the parent drug molecule, a critical attribute for prolonging its therapeutic effect.[5][7]
-
Potent Electron-Withdrawing Nature: With a Hammett constant (σp) of approximately +0.68, the SF5 group is a stronger electron-withdrawing group than the CF3 group (σp ≈ +0.54).[8][9] This can significantly modulate the pKa of nearby functionalities, influencing binding interactions with biological targets.
-
Pronounced Lipophilicity: Despite its high polarity, the SF5 group is significantly more lipophilic than the CF3 group.[2][8][10] This enhanced lipophilicity can improve a molecule's ability to traverse cellular membranes, a key factor in achieving desired bioavailability.[5][8]
-
Unique Steric Profile: The octahedral geometry and larger size of the SF5 group compared to the CF3 group can lead to more specific and potent interactions with target proteins, potentially improving selectivity and reducing off-target effects.[8]
The (4-Amino-3-bromophenyl) scaffold itself is a valuable starting point for library synthesis. The amino group provides a convenient handle for amide coupling and other derivatizations, while the bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the chemical space.[11] The strategic placement of the SF5 group on this scaffold presents a compelling opportunity to leverage its unique properties in novel drug candidates.
A Head-to-Head Comparison: Physicochemical Properties
To truly appreciate the potential of this compound, it is essential to compare its predicted physicochemical properties against its trifluoromethyl and nitro bioisosteres. The following table summarizes these key parameters, which are foundational to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-Amino-3-bromo-1-(trifluoromethyl)benzene | 1-Amino-2-bromo-4-nitrobenzene | Rationale for Performance Difference |
| Molecular Weight | ~314 g/mol | ~255 g/mol | ~217 g/mol | The SF5 group is significantly larger than the CF3 and NO2 groups. |
| Calculated logP | High | Moderate-High | Moderate | The SF5 group imparts greater lipophilicity than the CF3 and NO2 groups.[2][8] |
| Electron Withdrawing Strength (Hammett Constant) | Strong (σp ≈ +0.68 for SF5)[8][9] | Moderate (σp ≈ +0.54 for CF3)[8][9] | Strong (σp ≈ +0.78 for NO2) | The SF5 group's electron-withdrawing nature is comparable to the nitro group and stronger than the trifluoromethyl group. |
| Metabolic Stability | High | Moderate | Low to Moderate | The SF5 group is highly resistant to metabolic degradation, while the nitro group can be susceptible to reduction.[5][7] |
| Aqueous Solubility | Low | Low to Moderate | Moderate | Increased lipophilicity generally leads to decreased aqueous solubility. |
Experimental Validation: A Roadmap for Performance Evaluation
Theoretical advantages must be substantiated with robust experimental data. The following protocols outline a standard suite of in vitro ADME assays to rigorously compare the performance of this compound with its analogs.[12][13][14][15][16]
Experimental Workflow for Comparative ADME Profiling
Caption: A streamlined workflow for the comparative in vitro ADME profiling of lead compounds.
Detailed Experimental Protocols
1. Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of the test compounds in a physiologically relevant buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.
-
-
Rationale: Early assessment of solubility is crucial as poor solubility can hinder absorption and lead to unreliable results in other in vitro assays.[16]
2. Lipophilicity (logD7.4) Determination
-
Objective: To measure the distribution coefficient of the test compounds between an organic and an aqueous phase at physiological pH.
-
Methodology:
-
Add the test compound to a biphasic system of n-octanol and PBS (pH 7.4).
-
Shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Determine the concentration of the compound in each phase by LC-MS/MS.
-
Calculate logD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Rationale: Lipophilicity is a key determinant of a drug's permeability, protein binding, and metabolic clearance.[16]
3. Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To assess the intrinsic clearance of the test compounds by drug-metabolizing enzymes.
-
Methodology:
-
Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile containing an internal standard.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
Rationale: High metabolic stability can lead to a longer in vivo half-life and improved drug exposure.[5][7]
4. Caco-2 Permeability Assay
-
Objective: To evaluate the potential for intestinal absorption of the test compounds.
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
Also, measure the transport from the basolateral to the apical side to determine the efflux ratio.
-
Quantify compound concentrations using LC-MS/MS.
-
-
Rationale: The Caco-2 cell line is a well-established in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein.[12]
Case Study: Potential Application in Kinase Inhibition
The 4-aminophenyl scaffold is a common feature in many kinase inhibitors. The introduction of a bulky, electron-withdrawing SF5 group could lead to novel interactions within the ATP-binding pocket of a target kinase, potentially enhancing potency and selectivity. For instance, in the development of inhibitors for receptor tyrosine kinases, the SF5 group could occupy a hydrophobic pocket while the amino group forms a critical hydrogen bond with the hinge region of the kinase. A recent study has demonstrated that SF5-substituted oxindoles can exhibit kinase inhibition in the nanomolar range.[17][18][19][20][21]
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of action for an SF5-containing kinase inhibitor.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of high metabolic stability, potent electron-withdrawing character, and significant lipophilicity offers a compelling alternative to more traditional functional groups. While the synthetic challenges associated with introducing the SF5 group have historically limited its widespread adoption, recent advances are making SF5-containing reagents more accessible.[22] The experimental framework provided in this guide offers a clear path for researchers to objectively evaluate the performance of this and other novel SF5-containing compounds, potentially unlocking the next generation of innovative therapeutics.
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PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
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ACS Publications. (2019). HM30181 Derivatives as Novel Potent and Selective Inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2). Journal of Medicinal Chemistry. [Link]
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PubMed Central. (2012). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. [Link]
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Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of Halogenated SF5-Anilines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry
The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere in modern drug discovery. Its unique combination of high electronegativity, metabolic stability, and significant steric bulk allows for the fine-tuning of molecular properties such as lipophilicity, pKa, and binding interactions.[1] Consequently, the incorporation of the SF5-aniline scaffold into complex molecules is a key strategy for developing novel therapeutics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the derivatization of these valuable building blocks.[2][3] This guide provides a comparative analysis of the cross-coupling efficiency of iodo-, bromo-, and chloro-substituted SF5-anilines, offering field-proven insights and detailed experimental protocols to empower your research.
Mechanistic Underpinnings: The Decisive Role of the Halogen in Oxidative Addition
The efficiency of palladium-catalyzed cross-coupling reactions is fundamentally governed by the kinetics of the catalytic cycle. A critical, often rate-determining, step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4] The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy. The established trend for aryl halides is I > Br > Cl, with the C-I bond being the weakest and thus the most readily cleaved.[5]
The strongly electron-withdrawing nature of the SF5 group further exacerbates this reactivity trend. By reducing the electron density of the aromatic ring, the SF5 group makes the oxidative addition step more challenging, particularly for the more robust C-Cl bond.[6] This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the coupling of less reactive aryl chlorides.[7][8]
Comparative Cross-Coupling Efficiency: A Data-Informed Perspective
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Efficiency for Halogenated Aryl Substrates
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 90 | 2 | 95 | Analogous System |
| 4-Bromo-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl2 (2 mol%) | K3PO4 | Dioxane | 100 | 12 | 92 | Analogous System |
| 4-Chloro-nitrobenzene | Phenylboronic acid | Pd2(dba)3 (2 mol%) / SPhos (4 mol%) | K3PO4 | Toluene/H2O | 110 | 24 | 88 | [6] |
| Iodo-SF5-aniline | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 90 | < 4 | >90 (Predicted) | - |
| Bromo-SF5-aniline | Phenylboronic acid | Pd(dppf)Cl2 (2 mol%) | K3PO4 | Dioxane | 100 | ~12 | ~85-90 (Predicted) | - |
| Chloro-SF5-aniline | Phenylboronic acid | Pd2(dba)3 (2 mol%) / XPhos (4 mol%) | K3PO4 | t-BuOH/H2O | 110 | >24 | <80 (Predicted) | - |
Note: The data for SF5-anilines are expert predictions based on the reactivity of other electron-deficient aryl halides. Optimization is crucial, especially for chloro-substrates.
Experimental Protocols: A Blueprint for Success
The following protocols are designed to be robust starting points for the cross-coupling of halogenated SF5-anilines. As a self-validating system, we recommend starting with the iodo- or bromo-derivatives to establish a baseline before tackling the more challenging chloro-analogs.
Suzuki-Miyaura Coupling of 4-Iodo-2-(pentafluorosulfanyl)aniline
This protocol is adapted for a highly reactive aryl iodide.
Materials:
-
4-Iodo-2-(pentafluorosulfanyl)aniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (2 mol%)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodo-2-(pentafluorosulfanyl)aniline, the arylboronic acid, and potassium carbonate.
-
Add the degassed toluene/water mixture, followed by the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Bromo-2-(pentafluorosulfanyl)aniline
This protocol utilizes a more active catalyst system suitable for aryl bromides.[9]
Materials:
-
4-Bromo-2-(pentafluorosulfanyl)aniline (1.0 eq)
-
Amine (1.2 eq)
-
Pd2(dba)3 (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, add Pd2(dba)3 and XPhos to a Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk flask, add 4-bromo-2-(pentafluorosulfanyl)aniline, the amine, and sodium tert-butoxide.
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling of 4-Chloro-2-(pentafluorosulfanyl)aniline
This protocol is designed for the most challenging aryl chloride substrate, requiring a highly active catalyst and a copper co-catalyst.[10][11]
Materials:
-
4-Chloro-2-(pentafluorosulfanyl)aniline (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
PdCl2(PPh3)2 (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed DMF
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-chloro-2-(pentafluorosulfanyl)aniline, PdCl2(PPh3)2, and CuI.
-
Add the anhydrous, degassed DMF, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Extended reaction times (>24 hours) may be necessary.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a generalized experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The derivatization of halogenated SF5-anilines via cross-coupling reactions is a powerful strategy in medicinal chemistry. The choice of halogen has a profound impact on reaction efficiency, with the reactivity order of I > Br > Cl being a central consideration. While iodo- and bromo-SF5-anilines are generally reliable substrates, the coupling of their chloro-analogs remains a challenge that necessitates the use of state-of-the-art, highly active catalyst systems. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully navigate the synthesis of these valuable compounds, accelerating the discovery of next-generation pharmaceuticals.
References
- Joliton, A., & Carreira, E. M. (2013). Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. Organic Letters, 15(20), 5147–5149.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl chlorides with amines. Journal of the American Chemical Society, 124(21), 6043-6048.
- Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical reviews, 115(2), 1130-1190.
- Beier, P., Pastýříková, T., & Iakobson, G. (2011). SNAr reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. Organic letters, 13(6), 1466-1469.
- Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5584-5589.
- Dou, G., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chapter in Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals.
- The Chemistry of Cross-Coupling: Utilizing Halogenated Arom
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. (2022). Chemistry – A European Journal, 28(60).
- Hirschi, J. S., Vetticatt, M. J., et al. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Vasilevsky, S. F., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of organic chemistry, 79(18), 8906–8911.
- Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
- Lee, B. K., et al. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society, 125(33), 10066–10073.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2018). The Chemical Record, 18(9), 1294-1306.
- Buchwald–Hartwig amin
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2014). Chemical Reviews, 114(5), 2558-2624.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- Elemental Sulfur-Mediated Aromatic Halogenation. (2024). The Journal of Organic Chemistry, 89(1), 770-777.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Arylsulfur Pentafluorides. (1960). Journal of the American Chemical Society, 82(22), 5921-5927.
- Sonogashira Coupling - Chemistry LibreTexts. (2021).
- Palladium-catalyzed oxidative arylhalogenation of alkenes: synthetic scope and mechanistic insights. (2010). Journal of the American Chemical Society, 132(24), 8419–8427.
- Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. (2014). The Journal of Organic Chemistry.
- Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (2005). Organic & Biomolecular Chemistry, 3(19), 3495-3501.
- Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. (2009). Journal of the American Chemical Society, 131(12), 4230–4232.
- Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. (2005). Journal of Organometallic Chemistry, 690(24-25), 5860-5869.
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. (2022). Chemistry – A European Journal, 28(60).
Sources
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- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
